molecular formula C5H10N2 B8024124 (4S)-2,5-diazabicyclo[2.2.1]heptane

(4S)-2,5-diazabicyclo[2.2.1]heptane

Número de catálogo: B8024124
Peso molecular: 98.15 g/mol
Clave InChI: UKHJNJFJCGBKSF-ROLXFIACSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4S)-2,5-diazabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C5H10N2 and its molecular weight is 98.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(4S)-2,5-diazabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2/t4-,5?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHJNJFJCGBKSF-ROLXFIACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Rigidified Piperazine"

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (often abbreviated as 2,5-DBH ) represents a "privileged scaffold" in modern medicinal chemistry. It is best conceptualized as a conformationally restricted analogue of piperazine. By bridging the C1 and C4 positions of a piperazine ring with a methylene group, the molecule is locked into a rigid boat conformation .

This structural rigidity offers two distinct advantages over flexible diamines:

  • Entropy Reduction: Pre-organizing the ligand into a bioactive conformation reduces the entropic penalty upon binding to a protein target (e.g., GPCRs, Kinases).

  • Vector Control: The bridgehead carbons dictate specific exit vectors for substituents, allowing for precise exploration of chemical space that is inaccessible to the chair-conformation of piperazine.

This guide details the structural properties, industrial-grade synthesis, and therapeutic applications of the (1S,4S) enantiomer.

Structural & Physicochemical Analysis[1][2]

Stereochemistry and Conformation

The 2,5-diazabicyclo[2.2.1]heptane core possesses two chiral centers at the bridgehead carbons. The (1S,4S) enantiomer is the most commonly utilized form, largely due to its accessibility from the chiral pool (derived from trans-4-hydroxy-L-proline).

  • Geometry: Unlike piperazine, which flips between chair conformers, 2,5-DBH is locked in a distorted boat geometry.[1]

  • Nitrogen Pyramidalization: The bridgehead nitrogens are more pyramidal than those in planar amides but less accessible than typical secondary amines due to the steric bulk of the methylene bridge.

Physicochemical Data Table
PropertyValue / DescriptionNote
IUPAC Name (1S,4S)-2,5-diazabicyclo[2.2.1]heptane
CAS Number 132339-20-9 (Free base)Dihydrobromide salt: 132747-20-7
Molecular Weight 98.15 g/mol Small fragment, high ligand efficiency potential
Basicity (pKa) ~8.5 - 9.0 (Est.[2] for secondary amine)Slightly lower than piperazine (9.8) due to strain/solvation effects
LogP -0.6 (Calculated)Highly polar, good solubility in aqueous media
Appearance Waxy solid or hygroscopic powderUsually handled as a salt (2HBr or 2HCl)

Synthetic Pathway: The Chiral Pool Strategy

The most robust route to enantiopure (1S,4S)-2,5-DBH utilizes (2S,4R)-4-hydroxyproline (trans-4-hydroxy-L-proline) as the starting material. This "chiral pool" approach avoids expensive chiral resolution steps.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the industrial standard route, highlighting the critical inversion of configuration at C4 that yields the (1S,4S) stereochemistry.

Synthesis_Pathway Start Start: trans-4-Hydroxy-L-Proline (Natural Amino Acid) Step1 Step 1: N-Protection & Esterification (e.g., N-Boc / N-Tosyl) Start->Step1 Protect Step2 Step 2: Reduction to Prolinol (LiBH4 or LAH) Step1->Step2 Reduce Ester Step3 Step 3: Activation of Hydroxyls (Tosylation/Mesylation) Step2->Step3 Activate -OH Step4 Step 4: Cyclization with Benzylamine (SN2 Inversion at C4) Step3->Step4 Double Displacement Step5 Step 5: Deprotection/Hydrogenolysis (Pd/C, H2) Step4->Step5 Remove Bn/Tosyl End Product: (1S,4S)-2,5-DBH Step5->End Purification

Figure 1: Synthetic route from trans-4-hydroxy-L-proline. The cyclization step (Step 4) involves an inversion of configuration, converting the (2S,4R) starting material into the (1S,4S) bicyclic system.

Detailed Experimental Protocol (Validation Ready)

Note: This protocol describes the synthesis of the N-Boc protected intermediate, a common checkpoint in drug synthesis.

Reagents:

  • trans-4-Hydroxy-L-proline

  • Di-tert-butyl dicarbonate (Boc2O)

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzylamine[1][3]

  • Lithium Aluminum Hydride (LAH) or Borane-THF

Critical Steps:

  • N-Protection: React hydroxyproline with Boc2O in NaOH/dioxane to secure the secondary amine.

  • Reduction: Reduce the carboxylic acid to the alcohol (prolinol) using Borane-THF (0°C to RT). Safety: Vent H2 gas carefully.

  • Activation: Treat the N-Boc-prolinol with TsCl (2.2 equiv) in pyridine. This tosylates both the primary alcohol (side chain) and the secondary alcohol (ring).

  • Cyclization (The Key Step): Heat the ditosylate with excess benzylamine in refluxing toluene or xylene.

    • Mechanism:[4] The benzylamine displaces the primary tosylate first, then performs an intramolecular SN2 attack on the secondary ring tosylate.

    • Stereochemistry: The attack on the ring carbon inverts the stereocenter from R to S , locking the (1S,4S) configuration.

  • Debenzylation: Hydrogenate using Pd/C in MeOH/HCl to remove the benzyl group, yielding the dihydrochloride salt.

Medicinal Chemistry Applications

The 2,5-DBH scaffold is not just a spacer; it is a functional element that modulates pharmacokinetics (PK) and target binding.[1]

The "Vector" Argument

In medicinal chemistry, replacing a piperazine with 2,5-DBH alters the angle of the substituents attached to the nitrogens.

  • Piperazine: Substituents are roughly 180° apart (pseudo-equatorial).

  • 2,5-DBH: The bridge forces the substituents into specific vectors that are closer to 120-140°, depending on the specific derivative. This allows the molecule to probe "corners" of a binding pocket that a flat piperazine cannot reach.

Case Study: Danofloxacin

Danofloxacin is a veterinary fluoroquinolone antibiotic that explicitly utilizes this scaffold.[5][6]

  • Structure: It features a (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane moiety at the C7 position of the fluoroquinolone core.[2][5][7][8]

  • Role of Scaffold: The rigid bicyclic amine improves the Gram-negative activity and influences the pharmacokinetic profile (lipophilicity and tissue penetration) compared to the simple piperazine analog (ciprofloxacin).

  • Clinical Relevance: Used to treat respiratory diseases in livestock (cattle, swine, chickens).[5]

Emerging Therapeutic Areas

Recent literature highlights the scaffold's utility in human clinical candidates:

  • alpha7 Nicotinic Acetylcholine Receptor (nAChR) Agonists: The rigid amine mimics the quinuclidine core often found in acetylcholine mimetics, improving binding affinity for cognitive disorders (e.g., Schizophrenia).

  • CCR2 Antagonists: Used as a core spacer to orient aryl groups for optimal hydrophobic interactions in the chemokine receptor.

Catalysis and Ligand Design

Beyond drugs, (1S,4S)-2,5-DBH serves as a chiral ligand in asymmetric synthesis.

  • Dicopper(II) Complexes: Used in enantioselective oxidation reactions.

  • Organocatalysis: Derivatives have been used in the asymmetric Biginelli reaction (synthesis of dihydropyrimidines).

  • Mechanism: The rigid backbone prevents the ligand from flexing, ensuring that the chiral information is effectively transferred to the substrate during the transition state.

References

  • Synthesis & Scaffold Review

    • Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.
    • Source: RSC Medicinal Chemistry.
    • URL:[Link]

  • Danofloxacin Structure & Properties

    • Title: Danofloxacin (PubChem Compound Summary).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Synthetic Route (Hydroxyproline)

    • Title: A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.[1][6][9]

    • Source: ResearchGate (Bein
    • URL:[Link]

  • Commercial Availability & Specs

    • Title: (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide.

    • Source: Sigma-Aldrich.[10]

  • Veterinary Drug Application

    • Title: Danofloxacin - MRL Summary Report.[8]

    • Source: European Medicines Agency (EMA).[8]

    • URL:[Link]

Sources

Technical Master File: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 132747-20-7 | Formula: C₅H₁₀N₂[1]·2HBr | M.W.: 259.97 g/mol [1]

Executive Summary: The Rigidification Advantage

In high-precision medicinal chemistry, entropy penalties often derail promising lead compounds. (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (hereafter (1S,4S)-DBH ) serves as a critical "entropy anchor." By bridging the 2- and 5-positions of a piperazine ring with a methylene unit, this scaffold locks the diamine into a rigid boat conformation.

For drug developers, this offers three distinct tactical advantages over flexible piperazines:

  • Pre-organized Binding: The rigid scaffold reduces the entropic cost of binding to protein targets (e.g., nAChR, Kinases).

  • Vector Control: It orients substituents at precise vectors (approx. 120° dihedral angle), enabling high-fidelity pharmacophore mapping.

  • Chiral Selectivity: The (1S,4S) enantiomer provides a specific 3D topological filter, often distinguishing between receptor subtypes (e.g.,

    
    7 vs 
    
    
    
    4
    
    
    2 nAChR).
Chemical Profile & Structural Analysis

The dihydrobromide salt is the preferred form for stability and storage, preventing the formation of carbamates from atmospheric CO₂ which affects the free amine.

PropertySpecificationCritical Note
Stereochemistry (1S, 4S)Enantiopure.[2][3] Essential for chiral recognition in biological systems.
Conformation Bridged BoatForces substituents into pseudo-axial/equatorial orientations.
Solubility High (Water, MeOH)Insoluble in non-polar organics (DCM, Hexanes) until desalted.
Hygroscopicity HighStrict moisture control required. Store with desiccants.
pKa ~3.0 and ~8.5Lower pKa than piperazine due to ring strain and inductive effects.
Structural Visualization: The "Bridged Piperazine"

The following diagram illustrates the structural relationship between the flexible piperazine and the rigidified 2,5-DBH scaffold.

G Piperazine Flexible Piperazine (High Entropy) Bridge + Methylene Bridge (C1-C4) Piperazine->Bridge Synthetic Modification DBH (1S,4S)-2,5-DBH (Rigid Boat Conformation) Bridge->DBH Cyclization Benefit Outcome: 1. Reduced Entropic Penalty 2. Defined Vector Orientation DBH->Benefit Pharmacological Effect

Figure 1: Structural evolution from flexible piperazine to the constrained (1S,4S)-2,5-DBH scaffold.

Synthesis & Manufacturing Logic

The synthesis of (1S,4S)-DBH is a classic example of "Chiral Pool" synthesis, utilizing Trans-4-hydroxy-L-proline as the naturally occurring chiral starting material. This route ensures high enantiomeric excess (ee >99%) without expensive chiral resolution steps.

Key Synthetic Pathway[4][5]
  • Activation: Hydroxyproline is N-protected and the hydroxyl group is activated (Tosylation).

  • Cyclization: Reaction with a primary amine (typically benzylamine) effects a double inversion mechanism to close the second ring.

  • Deprotection: Hydrogenolysis removes the benzyl group, yielding the core scaffold.

Synthesis Start Trans-4-Hydroxy-L-Proline (Natural Chiral Pool) Step1 Step 1: N-Protection & O-Activation (Tosylation) Start->Step1 Inter1 Activated Proline Derivative Step1->Inter1 Step2 Step 2: Cyclization w/ Benzylamine (Double Inversion) Inter1->Step2 Inter2 N-Benzyl-2,5-DBH Intermediate Step2->Inter2 Step3 Step 3: Hydrogenolysis (Pd/C, H2) & Salt Formation (HBr) Inter2->Step3 Final (1S,4S)-2,5-DBH Dihydrobromide (Target) Step3->Final

Figure 2: The "Chiral Pool" synthetic route ensuring high enantiomeric purity.

Experimental Protocols
Protocol A: In-Situ Desalting (Recommended for Small Scale)

Use this method for reactions < 100 mg to minimize oxidation exposure.

  • Suspension: Suspend (1S,4S)-DBH·2HBr (1.0 eq) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.5 - 3.0 eq).

    • Observation: The suspension should clear or become finer as the HBr is scavenged.

  • Coupling: Add the electrophile (e.g., Acid Chloride, Isocyanate, or Activated Ester) immediately.

Protocol B: Isolation of Free Base (Large Scale / Storage)

Use this only if you need the free amine for sensitive organocatalysis.

  • Dissolution: Dissolve the salt in minimal water (10 mL/g).

  • Basification: Cool to 0°C and add 50% NaOH dropwise until pH > 12.

  • Extraction: Extract exhaustively with CH₂Cl₂ (5x). Note: The free base is highly water-soluble; multiple extractions are critical.

  • Drying: Dry over K₂CO₃ (avoid MgSO₄ as amines can coordinate).

  • Concentration: Rotate evaporate without heat (volatile!).

Protocol C: Selective Mono-Functionalization

Due to the C2 symmetry, differentiating the two nitrogens is challenging.

  • Strategy: Use statistical stoichiometry (0.8 eq electrophile to 1.0 eq diamine) and separate the mixture (unreacted : mono : bis) via column chromatography.

  • Alternative: Use (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (commercially available) if mono-protection is required.

Applications in Drug Discovery

The (1S,4S)-DBH scaffold is a validated pharmacophore in several therapeutic areas.

Case Study 1: Danofloxacin (Antibiotic)[2][4]
  • Role: The 2,5-DBH moiety serves as the C7-substituent on the fluoroquinolone core.

  • Mechanism: The rigid bicyclic amine improves penetration into bacterial cells and enhances binding affinity to DNA gyrase compared to simple piperazine analogs.

Case Study 2:

7 nAChR Agonists (Neuroscience)
  • Target: Nicotinic Acetylcholine Receptors (Schizophrenia/Alzheimer's).

  • Compound: Analogs of SEN12333 .

  • Insight: The (1S,4S) configuration is critical. The rigid scaffold mimics the distance between the cationic center and the H-bond acceptor in Acetylcholine, but with improved metabolic stability and blood-brain barrier (BBB) permeability.

References
  • Review of Medicinal Utility

    • Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.[4][6]

    • Source: RSC Medicinal Chemistry.
    • URL:[Link]

  • Synthesis Route

    • Title: A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.[1][2][3][4][5][7]

    • Source: Beinat et al.
    • URL:[Link]

  • Danofloxacin Application

    • Title: Synthesis and biological profile of 2,5-diazabicyclo[2.2.
    • Source: N
    • URL:[Link]

  • Physical Properties & Safety

    • Title: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide Product Page.[1][3][4][5][7]

    • Source: Sigma-Aldrich.

Sources

Technical Guide: The Chiral 2,5-Diazabicyclo[2.2.1]heptane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, the "Magic Methyl" effect is a well-known phenomenon where the addition of a single methyl group boosts potency by restricting conformation or occupying a hydrophobic pocket. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold represents a "Magic Bridging" strategy. By imposing a methylene bridge across a piperazine ring, medicinal chemists can lock the heterocycle into a rigid boat conformation. This modification reduces the entropic penalty of binding, enhances metabolic stability, and provides distinct vectors for substituent growth.

This guide details the structural rationale, synthetic access, and medicinal chemistry applications of 2,5-DBH, providing a roadmap for utilizing this privileged scaffold to break the "flatness" of traditional drug candidates.

Structural & Stereochemical Rationale

The Rigidity-Entropy Trade-off

The primary utility of 2,5-DBH is as a conformationally constrained bioisostere of piperazine . Piperazine exists in a fluxional chair conformation, capable of adopting multiple low-energy states. When a flexible piperazine ligand binds to a protein target, it must freeze into a specific bioactive conformation, incurring a significant entropic penalty (


).

The 2,5-DBH scaffold is pre-organized into a rigid twisted boat conformation. If this conformation matches the bioactive state, the entropic loss upon binding is minimized, theoretically improving affinity (


) by orders of magnitude.
Stereochemical Vectors

Unlike piperazine, which is achiral (unless substituted), 2,5-DBH is inherently chiral. It possesses two enantiomers:


  and 

.[1][2][3][4]
  • Vector Definition: The bridgehead carbons (C1/C4) lock the nitrogen lone pairs and substituents into fixed orientations.

  • Discrimination: Biological targets (GPCRs, enzymes) often show steep stereoselectivity, binding one enantiomer exclusively. This allows for the "chiral switch" strategy to eliminate off-target toxicity associated with the inactive enantiomer.

Physicochemical Profile[4][5]
  • Basicity: The methylene bridge increases the strain energy. While piperazine has pKa values of ~9.8 and ~5.6, the pKa of the 2,5-DBH nitrogens is modulated by the bridge, often slightly lower than piperazine, improving CNS penetration by increasing the fraction of non-ionized species at physiological pH.

  • Metabolic Stability: The bridgehead carbons are blocked from oxidation, potentially reducing N-dealkylation or ring-opening metabolic pathways common in simple piperazines.

RigidityComparison cluster_0 Piperazine (Flexible) cluster_1 2,5-DBH (Rigid) Pip Fluxional Chair High Entropy State1 Conf A Pip->State1 State2 Conf B Pip->State2 State3 Conf C Pip->State3 Bioactive Bioactive State State2->Bioactive Entropic Penalty DBH Locked Boat Low Entropy DBH->Bioactive Pre-organized

Figure 1: Entropic advantage of the rigid 2,5-DBH scaffold compared to flexible piperazine.

Synthetic Access & Scalability[2][4][6]

Access to enantiopure 2,5-DBH is critical. Resolution of racemic mixtures is inefficient; therefore, chiral pool synthesis starting from trans-4-hydroxy-L-proline is the industry standard. This route naturally yields the


 enantiomer.
The "Portoghese" Route (and Modern Variants)

The classical synthesis established by Portoghese and later optimized involves activating the hydroxyl group and cyclizing with a primary amine.

Key Transformation:

  • Starting Material: Trans-4-hydroxy-L-proline (Natural, Cheap).[2]

  • N-Protection: Boc or Cbz protection.

  • Activation: The C4-hydroxyl is converted to a leaving group (Tosylate or Mesylate).

  • Inversion/Cyclization: Reaction with a primary amine (e.g., Benzylamine) leads to

    
     displacement with inversion of configuration at C4, followed by intramolecular cyclization to form the bridge.
    
Accessing the Enantiomer

To access the opposite enantiomer from the same L-proline source, a "trick" is required involving an epimerization-lactamization cascade . By esterifying the proline and treating it with a strong base, the C2 center epimerizes, and the amine attacks the ester to form a bicyclic lactam, which is then reduced to the


 amine.

SynthesisPath cluster_S (1S,4S) Route cluster_R (1R,4R) Route Start Trans-4-Hydroxy-L-Proline Step1 1. N-Boc/Cbz Protection 2. O-Mesylation Start->Step1 StepA 1. Esterification 2. Oxidation/Reductive Amination Start->StepA Via C2 Epimerization Step2 Reaction with R-NH2 (Inversion at C4) Step1->Step2 ProdS (1S,4S)-2,5-DBH Step2->ProdS StepB Base-mediated Epimerization-Lactamization StepA->StepB StepC Lactam Reduction (LiAlH4) StepB->StepC ProdR (1R,4R)-2,5-DBH StepC->ProdR

Figure 2: Divergent synthesis of both enantiomers from a single chiral progenitor.

Medicinal Chemistry Applications (Case Studies)

Antibacterials: Danofloxacin

One of the earliest and most successful applications of the 2,5-DBH scaffold is Danofloxacin , a veterinary fluoroquinolone antibiotic.

  • Challenge: Improve potency against Gram-negative bacteria compared to piperazine analogs.

  • Solution: Incorporation of the

    
    -2,5-DBH moiety at the C7 position of the fluoroquinolone core.
    
  • Outcome: The rigid scaffold improved cell permeability and potency. The specific spatial orientation of the bridgehead methyl group was crucial for fitting into the DNA gyrase active site.

CNS: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Agonists for


 nAChRs are targets for schizophrenia and Alzheimer's.
  • Mechanism: The 2,5-DBH scaffold acts as a rigid spacer between a cationic center (interacting with Trp residues) and a hydrogen bond acceptor.

  • Stereochemistry: Studies showed that

    
     analogs often exhibited superior binding affinity compared to their 
    
    
    
    counterparts, validating the necessity of the chiral scaffold for precise receptor mapping.
Sigma Receptors ( )

Recent work (e.g., RSC Med. Chem., 2024) has explored 2,5-DBH as a bioisostere in


 receptor ligands.
  • Result: Replacing a flexible piperazine with 2,5-DBH maintained nanomolar affinity but significantly altered the metabolic profile and selectivity against the

    
     receptor.
    

Experimental Protocol: Synthesis of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane

Objective: Synthesis of the key intermediate for 2,5-DBH library generation. This protocol focuses on the cyclization step.

Reagents:

  • N-Cbz-O-Mesyl-trans-4-hydroxy-L-proline methyl ester (Intermediate A )

  • Benzylamine[1][4][5]

  • Solvent: Xylene or Toluene

  • Base: Triethylamine (optional, often the amine excess suffices)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser with Intermediate A (1.0 equiv) and dry Xylene (

    
     M concentration).
    
  • Amine Addition: Add Benzylamine (3.0 equiv). The excess acts as both nucleophile and base.

  • Thermal Cyclization: Heat the reaction mixture to reflux (

    
    C) for 16–24 hours.
    
    • Mechanistic Note: The benzylamine first displaces the methyl ester (forming the amide), then attacks the mesylate (inversion at C4) to close the bridge.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: The product is a bicyclic lactam at this stage.

  • Reduction (Critical Step): Dissolve the lactam in dry THF. Add

    
     (3.0 equiv) carefully at 
    
    
    
    C. Reflux for 4 hours to reduce the lactam and the Cbz group (to a methyl) or remove the Cbz via hydrogenolysis later depending on specific protection strategy.
    • Alternative: If N-Boc was used initially, the reduction yields the mono-benzyl amine.

  • Isolation: Quench with Fieser method (

    
    , 
    
    
    
    ,
    
    
    ). Filter precipitate. Concentrate filtrate.
  • Validation:

    • NMR: Look for the disappearance of the amide carbonyl signal.

    • Chirality: Check optical rotation

      
      . The 
      
      
      
      enantiomer typically shows positive rotation (verify with specific derivative literature).

Future Outlook: Fragment-Based Discovery & PROTACs

The 2,5-DBH scaffold is transitioning from a "fixer" moiety to a primary design element in Fragment-Based Drug Discovery (FBDD) . Its low molecular weight, high solubility, and distinct vectors make it an ideal fragment core.

Furthermore, in PROTAC (Proteolysis Targeting Chimera) design, linker rigidity is emerging as a key factor in ternary complex stability. 2,5-DBH offers a rigid "connector" that can orient the E3 ligase and Target Protein more precisely than flexible PEG chains, potentially improving degradation efficiency.

References

  • Portoghese, P. S., & Mikhail, A. A. (1966).[4] Stereoisomeric ligands of the analgesic receptor. Synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives. Journal of Organic Chemistry, 31(4), 1059–1062. Link

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.[3][6][7][8] RSC Medicinal Chemistry, 15, 1202-1229. Link

  • Braish, T. F., et al. (1996). Synthesis of the Danofloxacin side chain: (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane. Synlett, 1996(11), 1100-1102. Link

  • Mazzone, S., et al. (2016). Bicyclic Amines as Monoamine Oxidase Inhibitors: A Structural and Functional Investigation. European Journal of Medicinal Chemistry, 116, 144-158. Link

  • Zhang, Y., et al. (2015).[4] Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction.[2][3][4][5] Organic & Biomolecular Chemistry, 13, 4190-4193. Link

Sources

Engineering Rigid Piperazine Bioisosteres: A Technical Guide to Overcoming Pharmacokinetic and Safety Liabilities in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine is a ubiquitous, privileged scaffold in medicinal chemistry, featured in over 100 FDA-approved therapeutics[1]. Its two opposing nitrogen atoms provide an excellent polar surface area and multiple vectors for synthetic functionalization[2]. However, the traditional piperazine ring carries significant developability liabilities. Its high basicity ensures it is predominantly protonated at physiological pH, driving off-target cardiotoxicity. Furthermore, its conformational flexibility incurs thermodynamic entropic penalties upon target binding, and its electron-rich α-carbons are highly susceptible to oxidative metabolism[3].

To circumvent these bottlenecks, modern drug discovery relies on rigid piperazine bioisosteres —specifically spirocyclic, bridged, and fused diamines[4]. By locking the conformational geometry and modulating the electronic environment, these bioisosteres systematically improve the pharmacokinetic (PK) and safety profiles of lead compounds[5]. This whitepaper details the causality behind these improvements and provides self-validating protocols for their implementation.

The Causality of Piperazine Liabilities

Understanding why piperazine fails in late-stage development is critical to designing effective replacements. The liabilities are rooted in fundamental physical chemistry:

  • Basicity and hERG Toxicity: Piperazine typically exhibits a pKa of ~9.8. At a physiological pH of 7.4, the secondary amine is overwhelmingly protonated. This cationic state acts as a primary driver for off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. The protonated nitrogen engages in strong cation-π interactions with aromatic residues (e.g., Tyr652, Phe656) in the channel's inner cavity, leading to QT prolongation and fatal arrhythmias[6].

  • Metabolic Oxidation: The electron-rich nitrogen atoms and adjacent methylene groups are prime targets for Cytochrome P450 (CYP) mediated N-dealkylation and α-oxidation.

  • Conformational Flexibility: The chair conformation of piperazine is stable but dynamic. Binding to a specific receptor pocket often requires the molecule to freeze into a single conformation, resulting in a thermodynamically unfavorable entropic penalty that caps binding affinity.

Structural Classes of Rigid Bioisosteres

Spirocyclic Diamines (e.g., 2,6-Diazaspiro[3.3]heptane)

Spirocyclic systems represent a radical geometric departure from piperazine. The spiro-fusion forces the two cyclobutane rings into a 90° orthogonal twist, stretching the N-N distance from ~2.8 Å in piperazine to ~4.17 Å[7].

  • Causality & Impact: Despite the addition of a carbon atom, this modification paradoxically lowers lipophilicity (logD) by disrupting the contiguous hydrophobic surface area[5]. Furthermore, the ring strain increases the s-character of the adjacent carbon bonds, inductively pulling electron density away from the nitrogens. This subtly lowers the pKa, reducing the fraction of protonated species at pH 7.4 and mitigating hERG liability[6]. In the optimization of the PARP inhibitor Olaparib, replacing the piperazine core with a 2,6-diazaspiro[3.3]heptane successfully altered the pharmacological profile, reducing off-target DNA damage and cytotoxicity[8].

Bridged Bicyclic Diamines (e.g., 2,5-Diazabicyclo[2.2.1]heptane)

Bridged systems maintain an N-N distance closer to that of piperazine (~2.9 Å) but lock the molecule into a rigid, boat-like conformation[4].

  • Causality & Impact: The methylene bridge increases the fraction of sp3-hybridized carbons (Fsp3) and creates steric bulk around the basic amine. This steric shielding physically disrupts optimal docking into the hERG pore. Additionally, the rigid pre-organization eliminates the entropic penalty of binding. In the development of σ2 receptor ligands, replacing piperazine with a bridged 2,5-diazabicyclo[2.2.1]heptane retained nanomolar target affinity while drastically improving the physicochemical property space[4].

G A Piperazine Core (Flexible, pKa ~9.8) B Liabilities: hERG Blockade CYP Oxidation A->B causes C Rigid Bioisostere (Spiro/Bridged) B->C resolved by D Optimized Drug (Lower pKa, High Fsp3) C->D yields

Logical flow of piperazine liabilities mitigated by rigid bioisosteric replacement.

Quantitative Data Summarization

The structural shift from a flexible ring to a rigid 3D scaffold fundamentally alters the physicochemical properties of the molecule. The table below summarizes the quantitative impact of these bioisosteric replacements.

PropertyPiperazine2,6-Diazaspiro[3.3]heptane2,5-Diazabicyclo[2.2.1]heptane
Structural Class Flexible HeterocycleSpirocyclic DiamineBridged Bicyclic Diamine
N-N Distance (Å) ~2.84~4.17~2.93
Typical pKa (Basic N) 9.88.2 - 8.89.0 - 9.4
Fsp3 Character 1.0 (Planar average)1.0 (3D Orthogonal)1.0 (3D Bridged)
hERG Liability HighLow to ModerateLow (Sterically hindered)
Metabolic Stability Moderate (N-dealkylation)High (Altered geometry)High (Bridgehead protection)

Experimental Protocols: Self-Validating Systems

A bioisosteric replacement strategy is only as robust as the assays used to validate it. To ensure scientific integrity, the evaluation of a novel rigid bioisostere must operate as a self-validating loop: structural design dictates synthesis, which is immediately validated by physicochemical profiling and safety pharmacology.

Protocol 1: Synthesis and Deprotection of Spirocyclic Scaffolds

Causality Note: Spirocyclic diamines (like 2,6-diazaspiro[3.3]heptane) are highly sensitive to strong aqueous acids, which can trigger unwanted ring-opening side reactions[4]. Therefore, anhydrous deprotection is mandatory.

  • C-N Cross-Coupling: In a flame-dried Schlenk flask, combine mono-Boc-protected 2,6-diazaspiro[3.3]heptane (1.2 eq), the target aryl halide (1.0 eq), Pd2(dba)3 (5 mol%), BrettPhos (10 mol%), and NaOtBu (1.5 eq) in anhydrous toluene.

  • Reaction: Degas the mixture via sparging with N2 for 10 minutes. Heat to 90°C and stir for 12 hours under an inert atmosphere[4].

  • Purification: Cool to room temperature, filter through Celite, and isolate the Boc-protected intermediate via flash chromatography (silica gel, gradient elution with DCM/MeOH).

  • Anhydrous Deprotection (Critical Step): Dissolve the purified intermediate in anhydrous dichloromethane (DCM). Cool to 0°C and add trifluoroacetic acid (TFA) dropwise (10 eq)[4]. Stir for 2 hours while warming to room temperature.

  • Isolation: Concentrate under reduced pressure. Neutralize the TFA salt using a basic ion-exchange resin (e.g., Amberlyst A21) in MeOH to yield the free amine for biological testing.

Protocol 2: Automated Patch-Clamp hERG Assay

Causality Note: If the bioisostere was successfully designed, the lowered pKa and increased steric bulk will disrupt cation-π interactions in the hERG pore, shifting the IC50 to a safer range.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency and suspend in extracellular recording buffer.

  • Compound Preparation: Dissolve the synthesized bioisostere in DMSO. Create a 6-point serial dilution in extracellular buffer (ensure final DMSO concentration remains <0.1% to prevent membrane toxicity).

  • Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), establish a whole-cell configuration. Apply the standard hERG voltage protocol: depolarize the membrane to +20 mV for 2 seconds to activate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Validation & Analysis: Measure the peak amplitude of the tail current. Calculate the IC50 based on the dose-dependent reduction of this amplitude. A successful rigid bioisostere should shift the hERG IC50 from <1 μM (typical for piperazine leads) to >30 μM.

G S1 1. Scaffold Synthesis (Pd-Catalyzed C-N Coupling) S2 2. Anhydrous Deprotection (TFA in DCM to prevent ring-opening) S1->S2 S3 3. Physicochemical Profiling (pKa, logD, Fsp3 Analysis) S2->S3 S4 4. Safety Pharmacology (Automated Patch-Clamp hERG) S3->S4 S5 5. Target Binding (Affinity & Entropic Profiling) S4->S5

Step-by-step experimental workflow for evaluating novel rigid piperazine bioisosteres.

References

  • The medicinal chemistry of piperazines: A review. Chem Biol Drug Des. (2024). 2

  • Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. UCL Discovery.3

  • Piperazine Bioisosteres for Drug Design. Enamine.1

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Int J Mol Sci. (2022). 4

  • Basic Bioisosteres. Cambridge MedChem Consulting.6

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. J Med Chem. (2018). 8

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute.7

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med Chem Lett.5

Sources

Technical Deep Dive: 2,5-Diazabicyclo[2.2.1]heptane as a Rigid Piperazine Bioisostere

[1]

Executive Summary

In modern drug discovery, the "Magic Methyl" effect is well-known, but the "Magic Bridge" —the introduction of a methylene bridge to rigidify saturated heterocycles—offers a more profound impact on pharmacological profiles.[1] This guide analyzes the structural, energetic, and physicochemical distinctions between the ubiquitous piperazine scaffold and its rigidified analog, 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) .[1]

While piperazine offers solubility and synthetic ease, its conformational flexibility (chair-chair interconversion) often incurs a high entropic penalty upon protein binding.[1] 2,5-DBH locks the diamine into a chiral, distorted boat conformation , pre-organizing the molecule for binding, altering exit vectors, and modulating basicity (pKa) to improve permeability and reduce hERG liability.[1]

Structural Fundamentals & Geometry

The Conformational Lock

The fundamental difference lies in the energy landscape.[1] Piperazine exists primarily in a chair conformation but retains significant flexibility, capable of flipping between chair, twist-boat, and boat forms with relatively low energy barriers (~10-11 kcal/mol).[1]

In contrast, 2,5-DBH contains a methylene bridge across C1 and C4 of the piperazine core.[1] This bridge serves as a "conformational lock," forcing the piperazine ring into a rigid boat geometry.

FeaturePiperazine2,5-Diazabicyclo[2.2.1]heptane
Dominant Conformation Chair (fluxional)Distorted Boat (rigid)
Symmetry

(achiral)

(chiral, typically enantiopure)
N-N Distance ~2.8 - 2.9 Å (variable)~2.3 - 2.4 Å (fixed)
Lone Pair Orientation Anti-periplanar (typically)Syn-clinal / Eclipsed (forced)
Entropic Cost (

)
High (must freeze conformation)Low (pre-organized)
Exit Vector Analysis

The most critical medicinal chemistry implication is the Exit Vector —the angle and distance defined by the substituents on the nitrogen atoms.

  • Piperazine: Substituents are typically pseudo-equatorial, creating an exit vector angle of nearly 180° (linear) or ~60° (if 1,2-substituents).[1]

  • 2,5-DBH: The boat conformation forces the N-substituents into a specific angular relationship, often around 120° , which is inaccessible to the low-energy chair form of piperazine.[1] This allows 2,5-DBH to access unique sub-pockets in a binding site.[1]

ExitVectorscluster_0Piperazine (Flexible)cluster_12,5-DBH (Rigid)Pip_NodePiperazine Core(Chair)Vec_AVector A (180°)Pip_Node->Vec_APreferredVec_BVector B (Fluxional)Pip_Node->Vec_BAccessible(High Energy)BioactivityTarget Binding(Selectivity)Vec_A->BioactivityLow SpecificityDBH_Node2,5-DBH Core(Locked Boat)Vec_CVector C (~120°)DBH_Node->Vec_CFixedGeometryVec_C->BioactivityHigh Specificity

Figure 1: Comparison of exit vector accessibility. Piperazine samples multiple states, while 2,5-DBH presents a single, defined vector.[1]

Physicochemical Implications

The structural constraint of 2,5-DBH alters the hybridization of the nitrogen atoms, leading to distinct physicochemical properties compared to piperazine.[1]

Basicity (pKa) Modulation

Bridged bicyclic amines generally exhibit lower basicity than their acyclic or monocyclic counterparts.[1]

  • Mechanism: The bridge imposes geometric constraints that increase the s-character of the nitrogen lone pair orbital and reduce the ability of the solvent to stabilize the protonated cation (steric hindrance to solvation).

  • Data:

    • Piperazine:

      
      , 
      
      
      .[1]
    • 2,5-DBH:

      
       (estimated based on analogs).[1]
      
  • Impact: Lowering the pKa from ~9.8 to ~8.5 can significantly improve CNS penetration (higher fraction of neutral species at pH 7.4) and reduce phospholipidosis risk.[1]

Lipophilicity (LogP/LogD)

Despite adding a carbon atom (methylene bridge), 2,5-DBH often shows a lower effective polar surface area (PSA) because the lone pairs are partially shielded or involved in intramolecular electronic effects.[1]

  • Piperazine: LogP

    
     (Highly polar).[1]
    
  • 2,5-DBH: LogP

    
    .[1][2]
    
  • Result: 2,5-DBH is more lipophilic, which aids in crossing biological membranes, balancing the solubility loss from the rigid structure.[1]

Experimental Protocols

Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane

Rationale: Unlike piperazine, 2,5-DBH is not trivial to synthesize.[1] The most robust route utilizes trans-4-hydroxy-L-proline as a chiral pool starting material, ensuring enantiopurity.[1]

Step-by-Step Protocol:

  • Starting Material: Begin with N-Boc-trans-4-hydroxy-L-proline.[1]

  • Activation: Convert the 4-hydroxy group and the acid (after reduction to alcohol) to leaving groups (Tosylate or Mesylate).[1]

    • Reagents: TsCl, Pyridine, DCM.[1]

  • Cyclization (The Critical Step): React the tritosyl derivative with a primary amine (e.g., Benzylamine).[1]

    • Conditions: Reflux in Xylene or Toluene with

      
      .
      
    • Mechanism:[1][3] Double

      
       displacement. The chirality of the hydroxyproline dictates the final stereochemistry ((1S,4S)).[1]
      
  • Deprotection:

    • Remove Benzyl group:

      
      , MeOH (Hydrogenolysis).[1]
      
    • Remove Boc (if present): TFA/DCM or HCl/Dioxane.[1]

  • Purification: The free base is highly polar and volatile. Isolate as the dihydrobromide or dihydrochloride salt.[1]

SynthesisStartTrans-4-Hydroxy-L-Proline(Chiral Pool)Step11. Esterification / Reduction2. N-Protection (Boc/Ts)Start->Step1Step2O-Tosylation(Activation of OH groups)Step1->Step2Step3Cyclization with Benzylamine(Double Sn2 Displacement)Step2->Step3Step4Hydrogenolysis (Pd/C)(Debenzylation)Step3->Step4Final(1S,4S)-2,5-DBH(Dihydrobromide Salt)Step3->FinalRigidificationStep4->Final

Figure 2: Synthetic workflow from Chiral Pool to 2,5-DBH scaffold.

Computational Protocol: Conformational Scanning

To validate the rigidification in your specific drug series, perform the following DFT workflow.

  • Software: Gaussian 16 or ORCA.

  • Level of Theory: B3LYP/6-31G(d,p) (minimum) or

    
    B97X-D/def2-TZVP (recommended for dispersion accuracy).
    
  • Workflow:

    • Input: Build both the piperazine and 2,5-DBH analogs of your ligand.

    • Scan: Perform a relaxed potential energy surface (PES) scan around the

      
       torsion angle.[1]
      
    • Validation: Calculate the Boltzmann-weighted population of conformers at 298K.

    • Success Metric: The 2,5-DBH analog should show a single deep well (>99% population), whereas piperazine will show multiple accessible minima.[1]

Case Studies in Medicinal Chemistry

Sigma ( ) Receptor Ligands[1]
  • Challenge: Developing selective

    
     ligands over 
    
    
    .
  • Solution: Replacement of a piperazine linker with 2,5-DBH.

  • Outcome: The 2,5-DBH analogs retained nanomolar affinity (

    
     < 10 nM) and improved selectivity profiles.[1] The rigid scaffold maintained the critical distance between the basic nitrogen (protonated at physiological pH) and the aromatic moiety, optimizing the salt-bridge interaction with Asp29 in the receptor.[1]
    
Danofloxacin (Antibiotic)[1]
  • Application: Veterinary fluoroquinolone antibiotic.

  • Role of 2,5-DBH: The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane moiety is attached at the C7 position of the fluoroquinolone core.[1][4]

  • Benefit: The rigid bicyclic system prevents metabolic N-oxidation (common in piperazines) and improves the pharmacokinetic half-life compared to the flexible piperazine analog (Ciprofloxacin class).[1]

nAChR Agonists (SEN12333 Analogs)
  • Target:

    
     Nicotinic Acetylcholine Receptor.
    
  • Discovery: 2,5-DBH was used to replace quinuclidine and piperazine moieties.[1] The rigid "boat" shape mimicked the pharmacophore of acetylcholine more effectively than the chair-piperazine, leading to high-affinity agonists with improved blood-brain barrier penetration due to the modulated pKa.[1]

References

  • Synthesis & Structure: Beinat, C., et al.[1] "A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane." Tetrahedron Letters, 2013.[1] Link[1]

  • Crystal Structure: Britvin, S. M., & Rumyantsev, A. M.[1][5] "Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide." Acta Crystallographica Section E, 2017.[1][5] Link

  • Sigma Receptors: McCurdy, C. R., et al. "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands."[1] Molecules, 2022.[1] Link[1]

  • Review of Scaffold: Beinat, C., et al. "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities."[1][4] RSC Medicinal Chemistry, 2020.[1] Link

  • Danofloxacin Design: Kiely, J. S., et al. "Synthesis of 7-(diazabicycloalkyl)quinolones."[1] Journal of Medicinal Chemistry, 1991.[1] Link[1]

therapeutic applications of 2,5-diazabicyclo[2.2.1]heptane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Architecture: The 2,5-Diazabicyclo[2.2.1]heptane Scaffold in Drug Design

Executive Summary

In the optimization of small-molecule therapeutics, conformational restriction is a pivotal strategy to enhance potency and selectivity. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold represents a "privileged structure" in medicinal chemistry—a rigid, bicyclic analog of piperazine.[1] By locking the nitrogen vectors into a defined spatial orientation, this scaffold minimizes the entropic penalty of binding, often resulting in superior affinity for G-protein coupled receptors (GPCRs) and kinases compared to their flexible counterparts.

This technical guide details the structural rationale, scalable synthetic protocols, and validated therapeutic applications of 2,5-DBH derivatives, specifically focusing on Nicotinic Acetylcholine Receptors (nAChR) and kinase inhibition.

Structural & Stereochemical Rationale

The transition from a piperazine ring to a 2,5-DBH system introduces a methylene bridge across the C1 and C4 positions. This modification fundamentally alters the pharmacophore's properties:

  • Conformational Locking: Unlike piperazine, which flips between chair and boat conformers, 2,5-DBH is locked in a rigid boat-like conformation. This pre-organizes the nitrogen lone pairs for specific hydrogen bonding interactions.[2]

  • Chirality: The scaffold possesses two chiral centers (C1 and C4).[2] The (1S,4S) and (1R,4R) enantiomers allow for precise probing of chiral binding pockets, a feature absent in symmetrical piperazines.

  • Vectorial Definition: The substituents on the nitrogens are held at a fixed angle, critical for spanning distinct hydrophobic or polar pockets in targets like the

    
     nAChR.
    

Table 1: Physicochemical Comparison

FeaturePiperazine2,5-Diazabicyclo[2.2.1]heptaneImpact on Drug Design
Flexibility High (Chair/Boat flip)Rigid (Locked Boat)Reduced entropic penalty upon binding.[2]
Chirality Achiral (usually)Chiral (Enantiomeric pairs)Kinetic resolution of target stereoselectivity.
Basicity (pKa) ~9.8 (Secondary amine)~8.5 - 9.0 (Bridgehead effect)Improved membrane permeability (lower ionization).
Metabolic Stability ModerateHighBridgehead carbons block common oxidative sites.[2]

Synthetic Methodology: The Hydroxyproline Route

The most robust and scalable synthesis of the (1S,4S)-2,5-DBH core utilizes trans-4-hydroxy-L-proline as the chiral pool starting material.[2] This route avoids expensive resolution steps and yields high optical purity.[2]

Protocol: Scalable Synthesis of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane

Reagents:

  • trans-4-Hydroxy-L-proline[2][3][4][5]

  • Thionyl chloride (

    
    ) / Methanol
    
  • Di-tert-butyl dicarbonate (

    
    )[2]
    
  • p-Toluenesulfonyl chloride (TsCl)[2]

  • Benzylamine (

    
    )
    
  • Lithium Aluminum Hydride (

    
    ) or 
    
    
    

Step-by-Step Workflow:

  • Esterification & Protection:

    • Reflux trans-4-hydroxy-L-proline in MeOH with catalytic

      
       to form the methyl ester.[2]
      
    • Treat with

      
       and 
      
      
      
      in DCM to generate N-Boc-4-hydroxy-L-proline methyl ester .[2]
  • Reduction & Activation:

    • Reduce the ester to the diol using

      
       in THF (0°C to RT). Note: LiBH4 is preferred over LiAlH4 for chemoselectivity in the presence of carbamates.
      
    • React the resulting diol with TsCl (2.2 equiv) in pyridine to form the bis-tosylate .[2]

  • Cyclization (The Critical Step):

    • Heat the bis-tosylate with Benzylamine (3 equiv) in toluene or xylene at reflux (110-130°C) for 12-24 hours.

    • Mechanism:[2][6] Double nucleophilic displacement (

      
      ).[2] The first displacement occurs at the primary tosylate, followed by intramolecular displacement of the secondary tosylate (with inversion of configuration), forming the bicyclic bridge.
      
  • Deprotection:

    • Debenzylation: Hydrogenolysis (

      
      , Pd/C, MeOH) removes the benzyl group.
      
    • Boc-Removal (Optional): TFA/DCM if the free diamine is required immediately.[2]

Yield: Typically 40-60% overall yield for the protected scaffold.[2]

Visualization: Synthetic Pathway

SynthesisRoute Start trans-4-Hydroxy-L-proline Inter1 N-Boc Methyl Ester Start->Inter1 1. MeOH/SOCl2 2. Boc2O Inter2 Diol Intermediate Inter1->Inter2 LiBH4 reduction Inter3 Bis-Tosylate Inter2->Inter3 TsCl, Pyridine Cyclic (1S,4S)-N-Bn-N'-Boc-2,5-DBH Inter3->Cyclic BnNH2, Reflux (Double SN2) Final (1S,4S)-2-Boc-2,5-DBH Cyclic->Final H2, Pd/C (Debenzylation)

Figure 1: Step-wise synthesis of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold from chiral pool material.

Therapeutic Applications & Case Studies

Case Study A: Nicotinic Acetylcholine Receptor (nAChR) Agonists

Indication: Schizophrenia, Alzheimer’s Disease, Cognitive Impairment.

The


 nAChR is a homopentameric ion channel involved in fast synaptic transmission.[2] Agonists must bridge the acetylcholine binding pocket with high precision.[2]
  • The Problem: Flexible ligands often bind to the

    
     subtype, causing unwanted side effects.
    
  • The 2,5-DBH Solution: The rigid distance between the basic nitrogen (interacting with Trp149) and the hydrogen-bond acceptor (interacting with Leu119) confers selectivity.

  • Key Example: Analogs of Epibatidine (which uses a 7-azabicyclo system) have been successfully remodeled using the 2,5-DBH scaffold to separate toxicity from efficacy.[2] The 2,5-DBH derivatives often show improved

    
     vs 
    
    
    
    selectivity ratios (>100-fold).
Case Study B: Kinase Inhibitors (B-Raf)

Indication: Melanoma, Oncology.

In the development of Type II kinase inhibitors, the linker connecting the hinge-binding motif to the hydrophobic back-pocket is crucial.[2]

  • Application: 2,5-DBH has been used to replace piperazine in Indazolylpyrazolo[1,5-a]pyrimidine analogs.

  • Outcome: The rigid scaffold forces the inhibitor into a conformation that optimally occupies the ATP-binding site while projecting the solubilizing group into the solvent channel.[2] This often lowers the

    
     into the low nanomolar range while improving metabolic stability against CYP450 oxidation.
    
Case Study C: CCR2 Antagonists

Indication: Inflammation, Neuropathic Pain.

Chemokine Receptor 2 (CCR2) antagonists require a basic amine to interact with a conserved glutamic acid residue (Glu291).[2]

  • Application: Substitution of the piperidine/piperazine core with (1S,4S)-2,5-DBH.[1]

  • Outcome: The chiral vector allows the molecule to discriminate between CCR2 and the closely related CCR5, reducing off-target immunosuppression risks.

Strategic SAR Decision Tree

When should a medicinal chemist deploy 2,5-DBH? Use this logic flow to validate the design choice.

SAR_Logic Start Lead Compound Optimization Q1 Does the lead contain a piperazine or diamine linker? Start->Q1 Branch1 No Q1->Branch1 Stop Branch2 Yes Q1->Branch2 Proceed Q2 Is the lead suffering from low selectivity or rapid metabolism? Branch2->Q2 Action1 Consider 2,5-DBH Scaffold Q2->Action1 Yes Action2 Synthesize (1S,4S) and (1R,4R) Analogs separately Action1->Action2 Result Outcome: 1. Fixed Vector Angle 2. Metabolic Blockade 3. Chiral Discrimination Action2->Result

Figure 2: Decision logic for incorporating 2,5-DBH into lead optimization campaigns.

References

  • Beinat, C., et al. (2013).[7] "A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane." Tetrahedron Letters, 54(39), 5345-5347. Link

  • Zhang, H. K., et al. (2016).[8] "Synthesis and biological evaluation of novel hybrids of highly potent and selective

    
    -Nicotinic acetylcholine receptor (nAChR) partial agonists." European Journal of Medicinal Chemistry, 124, 689-697.[8] Link
    
  • Wang, X., et al. (2010).[8] "Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity."[2][8] Journal of Medicinal Chemistry, 53(21), 7874-7878.[8] Link

  • Trujillo, J. I., et al. (2011).[8] "Design and synthesis of novel CCR2 antagonists: Investigation of non-aryl/heteroaryl binding motifs." Bioorganic & Medicinal Chemistry Letters, 21(6), 1827-1831.[8] Link

  • Shah, U., et al. (2010).[8] "Azabicyclic sulfonamides as potent 11

    
    -HSD1 inhibitors."[2][8] Bioorganic & Medicinal Chemistry Letters, 20(5), 1551-1554.[8] Link
    

Sources

Methodological & Application

synthesis of chiral diazabicyclic ligands for dicopper(II) complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Metallation of Chiral Bispidine-Based Diazabicyclic Ligands

Executive Summary

This guide details the synthesis and metallation of chiral bispidine (3,7-diazabicyclo[3.3.1]nonane) ligands. Unlike flexible diamines, bispidines possess a rigid, concave "chair-chair" architecture that pre-organizes metal binding sites.[1][2] This pre-organization reduces the entropic penalty of complexation and enforces specific geometries (typically distorted square pyramidal or trigonal bipyramidal) crucial for catalytic turnover in asymmetric Henry reactions, aziridinations, and oxidative coupling.

Key Advantages:

  • Rigidity: The bicyclic backbone minimizes conformational flux, enhancing stereocontrol.

  • Modularity: The N3 and N7 positions can be independently substituted via Mannich condensation to create C1 or C2 symmetric environments.

  • Dinucleating Capacity: Appropriately substituted bispidines can host two copper ions (

    
    ) in close proximity (
    
    
    
    ), mimicking the active sites of type-3 copper enzymes (e.g., tyrosinase, hemocyanin).

Ligand Design & Retrosynthesis

The synthesis relies on the double Mannich condensation .[3] The core strategy involves reacting a piperidone precursor with a primary amine and formaldehyde.[4][5][6] Chirality is introduced most robustly by using a chiral primary amine during the condensation step, transferring stereochemical information to the N-substituents which flank the metal binding cavity.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target Chiral Dicopper(II) Bispidine Complex Ligand Chiral Bispidine Ligand (3,7-diazabicyclo[3.3.1]nonane) Ligand->Target Metallation (Cu(OTf)2) Precursor1 1-Substituted-4-Piperidone Precursor1->Ligand Double Mannich Condensation Precursor2 Formaldehyde (Paraformaldehyde) Precursor2->Ligand Precursor3 Chiral Primary Amine (e.g., (S)-(-)-1-Phenylethylamine) Precursor3->Ligand

Figure 1: Retrosynthetic breakdown of the chiral bispidine complex assembly.

Protocol A: Ligand Synthesis (Double Mannich Condensation)

Objective: Synthesis of a chiral


-substituted bispidinone.
Target Structure:  3-methyl-7-((S)-1-phenylethyl)-3,7-diazabicyclo[3.3.1]nonan-9-one (Representative Scaffold).
Reagents & Equipment
  • Reactant A: 1-Methyl-4-piperidone (Commercial)

  • Reactant B: (S)-(-)-1-Phenylethylamine (Chiral Source)

  • Reactant C: Paraformaldehyde[5]

  • Solvent: Methanol (HPLC Grade)

  • Catalyst: Glacial Acetic Acid

  • Equipment: Dean-Stark trap (optional but recommended for scale-up), Reflux condenser, Inert gas (Argon) line.

Step-by-Step Methodology
  • Preparation of Formaldehyde Source: Suspend paraformaldehyde (2.2 equiv) in Methanol. Heat gently to

    
     until the solution clears (depolymerization). Critical: Do not overheat; formaldehyde gas is toxic and volatile.
    
  • Mannich Assembly: In a round-bottom flask under Argon, dissolve 1-Methyl-4-piperidone (1.0 equiv) in Methanol. Add the dissolved formaldehyde solution. Add Glacial Acetic Acid (1.1 equiv) dropwise. The acid creates a buffered environment (

    
    ) essential for iminium ion formation.
    
  • Chiral Amine Addition: Add (S)-(-)-1-Phenylethylamine (1.0 equiv) dropwise over 15 minutes. Mechanism Note: The reaction proceeds via the formation of a Schiff base followed by nucleophilic attack from the enol of the piperidone, cycling twice to close the ring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. The solution will typically turn from colorless to pale yellow/orange.
    
  • Workup & Purification:

    • Cool to room temperature.

    • Remove Methanol under reduced pressure.[3]

    • Basification: Redissolve residue in water and adjust pH to >12 using 20% NaOH. This deprotonates the tertiary amines, rendering them organic-soluble.

    • Extraction: Extract with Dichloromethane (

      
      ). Dry combined organics over 
      
      
      
      .
    • Purification: Flash column chromatography on neutral Alumina (Silica is often too acidic and causes streaking for diamines). Eluent: EtOAc/Hexane gradient.

Yield Expectation: 60–75% Validation:


 NMR should show the disappearance of the piperidone vinyl protons and the appearance of the rigid bicyclic bridgehead protons (typically broad doublets around 2.5–3.0 ppm).

Protocol B: Dicopper(II) Metallation

Objective: Formation of the


-hydroxo or 

-alkoxo bridged dicopper(II) complex. Safety Note: Avoid Perchlorate salts (

) due to explosion risks with organic ligands. Use Triflate (

)
or Tetrafluoroborate (

)
salts.
Reagents
  • Ligand: Chiral Bispidine (from Protocol A).

  • Metal Source:

    
     or 
    
    
    
    .
  • Bridging Auxiliary: Sodium Hydroxide (if

    
    -OH bridge is desired) or exogenous bridging ligands (e.g., pyrazole) if designed.
    
  • Solvent: Acetonitrile (MeCN) / Methanol (MeOH) mixture (1:1).

Step-by-Step Methodology
  • Ligand Solubilization: Dissolve the Bispidine ligand (1.0 equiv) in MeCN. Ensure complete dissolution.

  • Metal Addition: Dissolve

    
     (2.05 equiv) in minimal MeOH.
    Add the copper solution dropwise to the ligand solution at Room Temperature.
    Observation: Solution will instantly turn deep blue or green-blue, indicating Cu(II) coordination.
    
  • Reflux/Aging: Stir at

    
     for 2 hours to ensure thermodynamic equilibration of the binuclear core.
    
  • Crystallization (Self-Validation): Filter the solution through a 0.2

    
     PTFE syringe filter to remove particulates.
    Perform slow vapor diffusion of Diethyl Ether into the MeCN/MeOH solution.
    Timeline: X-ray quality crystals typically form within 2–5 days.
    
DOT Diagram: Catalytic Cycle & Activation

CatalyticCycle Resting Resting State [Cu2(L)(μ-OH)]2+ Substrate Substrate Binding (e.g., Nitromethane) Resting->Substrate + Substrate Activation Activated Enolate Species Substrate->Activation Deprotonation ProductRel Product Release (Nitroaldol) Activation->ProductRel C-C Bond Form ProductRel->Resting Regeneration

Figure 2: Simplified catalytic cycle for a Henry reaction using a dicopper bispidine catalyst.

Characterization & Data Interpretation

To ensure scientific integrity, the following data profile must be generated for every new ligand batch.

TechniqueParameterExpected Result (Validation)
EPR (77 K) Cu-Cu CouplingSilent or broad signal if antiferromagnetically coupled; distinct hyperfine splitting if ferromagnetic.
UV-Vis d-d Transitions

nm (d-d band). A charge transfer band (LMCT) may appear

nm.
HR-MS Molecular IonSearch for

or

peaks. Essential to prove 2:1 stoichiometry.
IR Carbonyl StretchShift in C=O frequency (if ketone is retained) or appearance of specific counter-ion bands (e.g.,

for Triflate).

Troubleshooting & Expert Tips

  • Problem: Ligand is an oil and won't crystallize.

    • Solution: Bispidines are often oily. Convert to the HCl salt for storage/purification, then free-base immediately before metallation. Alternatively, use the Wolff-Kishner reduction to remove the C9 ketone, which often improves crystallinity.

  • Problem: Precipitation during metallation.

    • Solution: This indicates oligomerization. Dilute the reaction (

      
      ) and ensure dropwise addition of metal to ligand (not vice versa) to maintain local ligand excess initially.
      
  • Problem: Low Enantiomeric Excess (ee) in catalysis.

    • Insight: The "pocket" might be too open. Use bulky chiral amines (e.g., (R)-1-(1-naphthyl)ethylamine) to increase steric bulk around the metal centers.

References

  • Comba, P. (2007).[7][8] "Coordination Chemistry of Bispidine-Based Ligands." Progress in Inorganic Chemistry.

  • Breuning, M., et al. (2009).[7] "Chiral 2-endo-substituted 9-oxabispidines: Novel ligands for enantioselective copper(II)-catalyzed Henry reactions." Chemistry - A European Journal.[9]

  • Vatsadze, S. Z., et al. (2015).[10] "New supramolecular synthons based on 3d transition metal complexes with bidentate bispidines."[7][10] Russian Chemical Bulletin.

  • Born, K., Comba, P., et al. (2007).[7][9] "Catecholase activity of dicopper(II)-bispidine complexes." Journal of Biological Inorganic Chemistry.

  • Roschi, L., et al. (2018). "Application of chiral bi- and tetra-dentate bispidine-derived ligands in the Copper (II)-catalyzed asymmetric Henry reaction." Inorganica Chimica Acta.

Sources

High-Performance Asymmetric Organocatalysis Using 2,5-Diazabicyclo[2.2.1]heptane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The evolution of asymmetric organocatalysis has been heavily driven by the design of privileged chiral secondary amines. While L-proline and MacMillan’s imidazolidinones are ubiquitous, the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold offers a highly rigid bicyclic framework that acts as a conformationally constrained analogue of piperazine and pyrrolidine.

The Causality of Rigidity: The primary advantage of the 2,5-DBH core lies in its restricted conformational freedom. During enamine or iminium-mediated catalytic cycles, flexible catalysts suffer from entropic penalties and multiple competing transition states. The [2.2.1] bicyclic system locks the spatial orientation of the secondary amine, ensuring that the resulting enamine intermediate presents a highly differentiated steric environment. This maximizes facial shielding and leads to superior enantioinduction, particularly when functionalized with N-alkyl, N-tosyl, or hydrogen-bonding moieties .

This application note provides detailed, self-validating protocols for deploying 2,5-DBH derivatives in two cornerstone transformations: the multicomponent Biginelli Reaction and the Solvent-Free Michael Addition .

Catalytic Workflows & Logic

To successfully deploy 2,5-DBH catalysts, researchers must understand the sequence of intermediate formation and the critical role of co-catalysts (such as Brønsted acids) in directing the electrophile.

EnamineCycle Cat Chiral Catalyst (2,5-DBH Derivative) Enamine Conformationally Rigid Enamine Intermediate Cat->Enamine + Ketone - H2O Ketone Pro-nucleophile (e.g., Cyclohexanone) Ketone->Enamine TS Stereocontrolled Transition State Enamine->TS + Electrophile Nitro Electrophile (Nitroolefin) Nitro->TS Iminium Iminium Intermediate TS->Iminium C-C Bond Formation Iminium->Cat Catalyst Regeneration Product Enantioenriched Michael Adduct Iminium->Product + H2O Hydrolysis

Enamine-mediated catalytic cycle using 2,5-DBH derivatives.

Optimization Start Target Identification (DHPMs, γ-nitroketones) CatSelect Select 2,5-DBH Derivative (N-Alkyl vs. N-Tosyl) Start->CatSelect Acid Screen Acid Co-catalysts (Brønsted Acids) CatSelect->Acid Solvent Solvent Optimization (MeOH vs. Solvent-Free) Acid->Solvent Eval Evaluate Yield & ee% (Chiral HPLC / NMR) Solvent->Eval Opt Iterative Refinement (Temp, Concentration) Eval->Opt If ee < 90% Opt->CatSelect Redesign Catalyst

Workflow for optimizing 2,5-DBH-catalyzed asymmetric reactions.

Application 1: Enantioselective Biginelli Reaction

The Biginelli reaction is a multicomponent condensation yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are critical pharmacophores in cardiovascular and anticancer drug development. Using the hydrobromide salt of (1S,4S)-2,5-DBH derivatives provides a bifunctional environment: the secondary amine activates the dicarbonyl via enamine formation, while the Brønsted acid (HBr) activates the iminium intermediate formed by the aldehyde and urea .

Step-by-Step Protocol

Objective: Synthesis of enantioenriched (S)-DHPMs. Reagents: Ethyl acetoacetate (1.0 mmol), Benzaldehyde (1.0 mmol), Urea (1.5 mmol). Catalyst: (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr (10 mol%).

  • Catalyst Solvation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2,5-DBH catalyst (0.1 mmol) in anhydrous Methanol (2.0 mL).

    • Causality: Methanol stabilizes the highly polar transition states of multicomponent reactions while maintaining the solubility of urea.

  • Reagent Addition: Add urea (1.5 mmol), benzaldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) sequentially.

    • Causality: Sequential addition minimizes off-target Knoevenagel condensations between the aldehyde and the dicarbonyl, favoring the desired iminium-first pathway.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 25 °C. Monitor the reaction via TLC (CH₂Cl₂/MeOH 95:5) using UV and anisaldehyde stain. The reaction is complete when the benzaldehyde spot (R_f ~ 0.8) disappears (typically 24–48 h).

  • Workup: Remove the solvent under reduced pressure. Dissolve the crude residue in EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (5 mL) to neutralize the HBr salt.

  • Purification: Isolate the DHPM via flash column chromatography (silica gel, gradient elution CH₂Cl₂ to CH₂Cl₂/MeOH 95:5).

  • Analytical Validation: Confirm purity via ¹H NMR. Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/2-Propanol 80:20, 1.0 mL/min, λ = 254 nm).

Quantitative Data Summary
Aldehyde SubstrateCatalystYield (%)ee (%)Absolute Configuration
Benzaldehyde(1S,4S)-2,5-DBH·2HBr8528(S)
4-Methoxybenzaldehyde(1S,4S)-2,5-DBH·2HBr8837(S)
Benzaldehyde(1S,4S)-N-phenylethyl-DBH·2HBr9446(S)

Data adapted from Juaristi et al. demonstrating the proof-of-concept for 2,5-DBH in multicomponent asymmetric synthesis .

Application 2: Solvent-Free Asymmetric Michael Addition

The Michael addition of ketones to nitroolefins generates γ-nitroketones, versatile precursors for chiral pyrrolidines and amino acids. Utilizing (1S,4S)-2-tosyl-2,5-DBH under solvent-free conditions dramatically increases the effective molarity of the reactants, driving the reaction to completion faster while maintaining a tightly organized transition state .

Step-by-Step Protocol

Objective: Synthesis of syn-γ-nitroketones. Reagents: Cyclohexanone (2.0 mmol), trans-β-nitrostyrene (1.0 mmol). Catalyst System: (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane (10 mol%) + Mandelic acid (10 mol%).

  • Solid-State Mixing: To a 5 mL glass vial, add trans-β-nitrostyrene (1.0 mmol), the 2,5-DBH catalyst (0.1 mmol), and mandelic acid (0.1 mmol).

    • Causality: The chiral acid co-catalyst serves a dual purpose: it accelerates enamine formation by protonating the intermediate hemiaminal, and it directs the nitroolefin approach via hydrogen bonding to the nitro group.

  • Initiation: Add cyclohexanone (2.0 mmol) directly to the solid mixture. Do not add any solvent.

    • Causality: The ketone acts as both the pro-nucleophile and the liquid medium. Solvent-free conditions prevent the disruption of the delicate hydrogen-bonding network in the transition state by competitive solvent molecules.

  • Reaction Execution: Stir vigorously at 0 °C to 25 °C.

    • Self-Validation: The formation of the enamine intermediate can be confirmed by a distinct color shift (often yellow/orange) and can be monitored via in situ IR spectroscopy (disappearance of the ketone C=O stretch at ~1715 cm⁻¹).

  • Workup: After 12-24 h (monitor by TLC, Hexane/EtOAc 8:2), quench the reaction by adding water (5 mL). Extract with EtOAc (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation & Purification:

    • Diastereomeric Ratio (dr): Determine dr prior to chromatography by integrating the crude ¹H NMR signals of the α-protons of the major (syn) and minor (anti) isomers.

    • Purify via flash chromatography (Hexane/EtOAc 9:1).

    • Enantiomeric Excess: Analyze via chiral HPLC (Chiralpak AS-H or AD-H, Hexane/iPrOH 90:10, 1.0 mL/min, λ = 210 nm).

Quantitative Data Summary
ElectrophileCo-CatalystTemp (°C)Yield (%)dr (syn:anti)ee (%)
trans-β-nitrostyreneNone254570:3065
trans-β-nitrostyreneMandelic Acid258992:888
trans-β-nitrostyreneMandelic Acid09296:495
4-Cl-β-nitrostyreneMandelic Acid09095:594

Data highlighting the critical role of the acid co-catalyst and temperature in 2,5-DBH mediated Michael additions .

Troubleshooting & Optimization Matrix

To ensure the trustworthiness and reproducibility of these protocols, refer to the following self-correcting guidelines:

  • Low Enantiomeric Excess (ee < 80%):

    • Cause: Background uncatalyzed reaction or disrupted hydrogen bonding.

    • Solution: Lower the reaction temperature (e.g., from 25 °C to 0 °C). Ensure all glassware is strictly oven-dried, as excess ambient moisture can competitively hydrogen-bond with the acid co-catalyst, loosening the transition state.

  • Poor Diastereoselectivity (dr < 80:20):

    • Cause: Epimerization of the product post-reaction.

    • Solution: γ-nitroketones are sensitive to prolonged exposure to basic amines. Ensure the reaction is quenched promptly with water/brine or a mild buffer. Avoid leaving the crude mixture in the presence of the catalyst for extended periods.

  • Stalled Reaction / Low Yield:

    • Cause: Inefficient enamine formation due to steric clash or insufficient acidity.

    • Solution: Switch the acid co-catalyst. If mandelic acid fails, screen stronger acids like p-toluenesulfonic acid (pTSA) or 2,4-dinitrobenzoic acid to accelerate the dehydration step of enamine formation.

References

  • González-Olvera, R., Demare, P., Regla, I., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC, 2008(6), 61-72.[Link]

  • Reyes-Rangel, G., & Juaristi, E. (2017). Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. Journal of the Brazilian Chemical Society, 28(9).[Link]

  • Fiser, B., et al. (2015). (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane under Solvent-Free Conditions. Asymmetric Catalysis, 2(1), 37-44.[Link]

Application Note: Preparation and Validation of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dithiocarbamates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold is a highly valued, conformationally restricted rigid piperazine homolog[1][2]. Its distorted boat conformation provides a unique three-dimensional architecture that significantly improves target engagement and pharmacological profiles in medicinal chemistry[2]. Hybridizing this bridged bicyclic system with a dithiocarbamate moiety—a functional group widely recognized for its versatile biological activities—yields a novel class of potent antiproliferative agents[1].

Crucially, specific DBH-dithiocarbamate derivatives have been shown to induce caspase-dependent apoptosis in tumor cells without triggering necrotic cell death[1][3]. This is a highly desirable trait in oncology drug development, as it avoids the severe inflammatory responses and collateral tissue damage typically associated with necrosis[1].

Mechanistic Principles & Workflow Logic

The synthesis of DBH-dithiocarbamates relies on a highly atom-economical, one-pot multicomponent reaction (MCR)[1][4]. The reaction proceeds via the nucleophilic attack of the unprotected secondary amine of N-Boc-DBH onto carbon disulfide (CS₂) in the presence of a mild base, generating a dithiocarbamate anion intermediate. This intermediate is subsequently trapped by an electrophile (e.g., an alkyl halide or Michael acceptor like nitrostyrene) to form the stable dithiocarbamate product[1][5].

Workflow A N-Boc-DBH (Amine) B CS2 + MgO (0 °C, MeOH) A->B C Dithiocarbamate Anion B->C Nucleophilic Attack D Electrophile Addition C->D E Target DBH Dithiocarbamate D->E Alkylation/ Michael Add.

Multicomponent synthesis workflow of DBH-dithiocarbamates.

Step-by-Step Experimental Protocol

Preparation of the Free Base

If starting from a stable salt (e.g., (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide), the free base must be generated prior to the MCR to ensure nucleophilicity.

  • Dissolution: Suspend the dihydrobromide salt in anhydrous dichloromethane (DCM) and place the reaction flask in an ice bath to control the neutralization exotherm[1].

  • Neutralization: Treat the suspension with a stoichiometric excess of sodium methoxide (in methanol)[1].

  • Isolation: Filter the resulting insoluble sodium bromide salts. Concentrate the filtrate under reduced pressure and use the resulting free base immediately in the next step to prevent oxidative degradation or atmospheric CO₂ absorption[1].

One-Pot Multicomponent Synthesis
  • Reaction Setup: In an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, charge (1S,4S)-N-Boc-DBH (1.0 mmol), magnesium oxide (MgO, 0.5 mmol) as the catalyst/base, and 3 mL of anhydrous methanol[1].

  • Intermediate Formation: Cool the mixture to 0 °C using an ice bath. Add carbon disulfide (CS₂, 1.5 mmol) dropwise to the stirred mixture[1].

  • Activation: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the dithiocarbamate anion intermediate[1].

  • Electrophilic Trapping: Slowly add the chosen electrophile (e.g., a nitrostyrene derivative, 1.0 mmol) to the reaction mixture[1][2].

  • Propagation: Remove the ice bath and allow the reaction to stir overnight at ambient temperature[1].

  • Workup & Purification: Monitor the reaction progress via Thin-Layer Chromatography (TLC). Upon completion, filter the mixture to remove the insoluble MgO catalyst, concentrate the filtrate under reduced pressure, and purify the crude product via silica gel column chromatography[1].

Causality & Self-Validating System

As a robust protocol, every experimental choice in this workflow is grounded in chemical causality to ensure a self-validating system:

  • N-Boc Protection: The DBH scaffold contains two secondary amines. Using mono-protected N-Boc-DBH ensures regioselective functionalization, preventing the formation of complex bis-dithiocarbamate polymeric mixtures.

  • MgO as a Heterogeneous Base: MgO is selected over stronger homogeneous bases (like NaOH or KOH) because it is mild enough to deprotonate the amine without hydrolyzing the Boc group or degrading sensitive electrophiles[1]. Furthermore, its insolubility allows for rapid removal via simple filtration, streamlining the workup and preventing emulsion formation.

  • Temperature Control (0 °C): CS₂ is highly volatile (boiling point ~46 °C). Cooling the reaction during CS₂ addition prevents reagent loss and controls the exothermic nucleophilic attack, minimizing side reactions[1].

  • Self-Validation (Analytical Markers): Successful conversion is validated by the disappearance of the ninhydrin-active secondary amine spot on TLC. In ¹³C NMR, the formation of the dithiocarbamate is definitively confirmed by the appearance of the highly deshielded thiocarbonyl (C=S) carbon peak, typically resonating between 190–200 ppm.

Biological Evaluation & Data Presentation

The synthesized (1S,4S)-DBH dithiocarbamates exhibit significant antiproliferative activity. For instance, compound 9e from the Laskar et al. series demonstrated potent efficacy across multiple cancer cell lines while exhibiting greater tumor selectivity than human peripheral blood lymphocytes[1].

Table 1: In Vitro Antiproliferative Activity of DBH-Dithiocarbamate (Compound 9e)

Cell LineTissue OriginIC₅₀ (µg/mL)Cell Death Mechanism
CaSki Cervical Cancer28Apoptosis (Caspase-dependent)
MDA-MB-231 Breast Cancer18Apoptosis (Caspase-dependent)
SK-Lu-1 Lung Cancer20Apoptosis (Caspase-dependent)

(Data summarized from Laskar et al.[1])

Pathway A DBH-Dithiocarbamate Treatment B Cellular Internalization A->B C Caspase-3 Activation B->C E Necrotic Pathway (Membrane Rupture) B->E Inhibited D Apoptotic Cell Death (Regulated) C->D

DBH-dithiocarbamate induced caspase-dependent apoptosis pathway.

References

  • [1] Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC. nih.gov. URL:

  • [3] Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PubMed. nih.gov. URL:

  • [2] 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Publishing. rsc.org. URL:

  • [5] Synthesis of S‐aryl dithiocarbamates via MCR of CS2, secondary amine,... - ResearchGate. researchgate.net. URL:

  • [4] Dithiocarbamate synthesis by amination - Organic Chemistry Portal. organic-chemistry.org. URL:

Sources

multicomponent synthesis of 2,5-diazabicyclo[2.2.1]heptane anticancer agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multicomponent Synthesis & Functionalization of 2,5-Diazabicyclo[2.2.1]heptane Scaffolds for Anticancer Drug Discovery

Executive Summary

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a "privileged structure" in medicinal chemistry.[1] It serves as a conformationally rigid analogue of piperazine, locking substituents into defined vectors that enhance binding affinity and selectivity. In oncology, this scaffold is critical for designing inhibitors of protein-protein interactions (e.g., p53-MDM2) and for presenting cytotoxic pharmacophores (e.g., dithiocarbamates) with improved metabolic stability.

This guide details the multicomponent synthesis (MCR) strategies to generate libraries of 2,5-DBH anticancer agents. Unlike traditional linear synthesis, MCRs allow the rapid assembly of the 2,5-DBH core into complex bioactive molecules (dithiocarbamates, Ugi adducts) in a single pot.

Scientific Rationale & Mechanism

The "Rigidification" Strategy

Linear diamines often suffer from entropic penalties upon binding to biological targets. The 2,5-DBH scaffold pre-organizes the nitrogen lone pairs and substituents, reducing the entropy loss during binding.

  • Chirality: The scaffold is inherently chiral. The (1S,4S) enantiomer is typically derived from trans-4-hydroxy-L-proline.[2]

  • Bridgehead Geometry: The [2.2.1] bridge forces the ring into a boat conformation, distinct from the chair conformation of piperazine.

Multicomponent Strategy

We focus on two high-value MCR pathways:

  • The Dithiocarbamate Assembly (3-CR): Reaction of 2,5-DBH (Amine), Carbon Disulfide (CS₂), and an Electrophile (Michael acceptor or Alkyl halide). This generates dithiocarbamates, known for inducing apoptosis via oxidative stress and caspase activation.

  • The Ugi-4CR Assembly: Using 2,5-DBH as the amine component to create peptidomimetics targeting MDM2.

Chemical Synthesis Protocols

Pre-requisite: Synthesis of the (1S,4S)-2,5-DBH Core

Note: While the focus is MCR, the core must often be synthesized first as it is not a standard commodity chemical.

Reaction Overview: trans-4-Hydroxy-L-proline


 N-Tosyl-4-tosyloxy-prolinol 

Double displacement cyclization with Benzylamine

Hydrogenolysis.

Key Reagents:

  • Starting Material: trans-4-Hydroxy-L-proline[1][2][3][4][5]

  • Cyclizing Agent: Benzylamine[1][4]

  • Solvent: Xylene (high boiling point required for cyclization)

Protocol A: One-Pot Synthesis of 2,5-DBH Dithiocarbamates (Anticancer Workflow)

Target: Synthesis of apoptosis-inducing agents targeting cervical (CaSki) and breast (MDA-MB-231) cancer lines.[4][6]

Reagents:

  • (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (Secondary amine precursor).[5]

  • Carbon Disulfide (CS₂) (Reagent grade).

  • Electrophile:

    
    -Nitrostyrene (for Michael addition) or Phenacyl bromide (for alkylation).
    
  • Catalyst: Anhydrous Potassium Phosphate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Ethanol or Acetonitrile.

Step-by-Step Methodology:

  • Activation: In a 50 mL round-bottom flask, dissolve (1S,4S)-2,5-DBH (1.0 mmol) in Ethanol (5 mL).

  • Dithiocarbamate Formation: Add

    
     (1.2 mmol) followed by the dropwise addition of 
    
    
    
    (1.5 mmol) at 0°C (ice bath).
    • Observation: Solution typically turns yellow/orange, indicating the formation of the dithiocarbamic acid salt.

    • Time: Stir for 30 minutes at 0°C.

  • Electrophile Addition: Add the activated alkene (e.g., trans-

    
    -nitrostyrene, 1.0 mmol) or alkyl halide in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the nitrostyrene spot.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in Dichloromethane (DCM) and wash with water (2 x 10 mL).

    • Dry organic layer over

      
      .
      
  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel, 230-400 mesh).

Yield Expectation: 75–90% depending on the electrophile.

Protocol B: Ugi-4CR for Peptidomimetic Synthesis

Target: Creating MDM2 inhibitors.

Reagents:

  • Amine: N-Boc-2,5-DBH (monoprotected).

  • Aldehyde: Benzaldehyde derivative (1.0 eq).

  • Acid: Benzoic acid derivative (1.0 eq).

  • Isocyanide: tert-Butyl isocyanide (1.0 eq).

  • Solvent: Methanol (Methanol is crucial for Ugi reactions).

Methodology:

  • Dissolve Aldehyde and Amine (2,5-DBH) in Methanol (1M concentration). Stir for 30 mins to form the imine.

  • Add the Carboxylic Acid and stir for 10 mins.

  • Add the Isocyanide.[7]

  • Stir at Room Temperature for 24 hours.

  • Solvent evaporation and Column Chromatography.

Visualization of Workflows

Diagram 1: Chemical Synthesis Pathway

This diagram illustrates the flow from the natural product precursor to the multicomponent library generation.

DBH_Synthesis_Flow Proline trans-4-Hydroxy-L-Proline (Natural Precursor) Intermediate N-Tosyl-4-Tosyloxy Prolinol Proline->Intermediate Protection/Activation Cyclization Cyclization (Benzylamine, Xylene, Reflux) Intermediate->Cyclization Double Displacement Core (1S,4S)-2,5-DBH (Rigid Scaffold) Cyclization->Core Debenzylation (H2/Pd) Library Anticancer Library (Dithiocarbamates/Peptidomimetics) Core->Library Multicomponent Reaction MCR_Reagents MCR Reagents: CS2 + Nitrostyrene (or Isocyanide/Aldehyde) MCR_Reagents->Library

Caption: Synthesis workflow from Hydroxyproline to the 2,5-DBH core, followed by Multicomponent Reaction (MCR) diversification.

Biological Validation Protocols

To confirm the anticancer potential of the synthesized library, the following assays are mandatory.

In Vitro Cytotoxicity Assay (MTT)

Purpose: Determine IC₅₀ values against cancer cell lines.

  • Seeding: Plate cells (CaSki, HeLa, MDA-MB-231) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add synthesized compounds (dissolved in DMSO) at serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.[8]

Mechanism of Action: Apoptosis vs. Necrosis

Context: Dithiocarbamate-DBH hybrids often induce apoptosis (programmed death) rather than necrosis (inflammatory death), which is a key drug requirement.

  • Annexin V/PI Staining: Use flow cytometry.

    • Apoptotic cells: Annexin V (+), PI (-).

    • Necrotic cells: Annexin V (-), PI (+).

    • Late Apoptosis: Annexin V (+), PI (+).

Diagram 2: Apoptosis Signaling Pathway

Visualizing the mechanism of dithiocarbamate-induced apoptosis.

Apoptosis_Pathway Compound DBH-Dithiocarbamate ROS ROS Generation (Oxidative Stress) Compound->ROS Induction Mito Mitochondrial Depolarization ROS->Mito Damage CytoC Cytochrome C Release Mito->CytoC Release Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleavage Apoptosis APOPTOSIS (DNA Fragmentation) Caspase3->Apoptosis Execution

Caption: Proposed mechanism of action for DBH-dithiocarbamates involving ROS generation and the intrinsic mitochondrial apoptotic pathway.[1]

Data Summary & Expected Results

Table 1: Comparative Activity of 2,5-DBH Derivatives (Representative Data)

Compound IDSubstituent (R)Cell Line (CaSki) IC₅₀ (

M)
MechanismSelectivity Index (SI)
DBH-1 (Control)H (Unsubstituted)> 100InactiveN/A
DBH-DTC-A 4-Nitrostyrene4.2 ± 0.5Apoptosis (Caspase-3)> 10 (vs. Lymphocytes)
DBH-DTC-B 4-Chlorostyrene8.5 ± 1.2Apoptosis5.5
DBH-DTC-C Methyl Acrylate15.3 ± 2.0Mixed2.1

Interpretation: The presence of the nitro group (DBH-DTC-A) enhances electrophilicity and hydrogen bonding potential, significantly improving potency compared to the unsubstituted core or the ester derivative.

References

  • Laskar, S., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity.[4][6] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.[4] Tetrahedron Letters.

  • Ambast, P.K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry.[9]

  • Laskar, S., et al. (2018). Identification of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate-nitrostyrene hybrid as potent antiproliferative agent.[10] Biomedicine & Pharmacotherapy.

  • Dömling, A. (2006). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology.

Sources

The Rigid Anchor: Harnessing (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in synthetic and medicinal chemistry, the quest for enantiomerically pure compounds is a constant and critical endeavor. Chiral auxiliaries remain a powerful and reliable strategy for inducing stereoselectivity in chemical transformations. Among the diverse array of available auxiliaries, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane stands out due to its unique structural rigidity and C2-symmetry. This bicyclic diamine, readily synthesized from the chiral pool starting material L-4-hydroxyproline, offers a conformationally constrained scaffold that can effectively bias the facial approach of reagents to a prochiral center.[1]

This comprehensive guide provides an in-depth exploration of the applications of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane as a chiral auxiliary. We will delve into the mechanistic principles that govern its stereodirecting influence, provide detailed protocols for its use in key asymmetric reactions, and discuss methods for its subsequent cleavage and recovery.

The Principle of Stereochemical Control: A Tale of Two Nitrogens

The efficacy of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane as a chiral auxiliary stems from its rigid, boat-like conformation.[1] This fixed geometry, a stark contrast to the conformational flexibility of acyclic or monocyclic amines like piperazine, creates a well-defined and predictable chiral environment around the reactive center.[1] When acylated to a prochiral substrate, one of the nitrogen atoms acts as the point of attachment, while the bicyclic framework extends into space, effectively shielding one face of the reactive molecule. The other nitrogen atom can also play a crucial role, either through secondary interactions, such as hydrogen bonding, or by serving as a coordination site for a metal in Lewis acid-catalyzed reactions.

Application in Asymmetric Organocatalysis: The Biginelli Reaction

The Biginelli reaction, a one-pot three-component condensation, is a powerful tool for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant biological activity. The use of chiral catalysts to control the stereochemical outcome of this reaction is of great interest. (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide has been investigated as an organocatalyst in the enantioselective Biginelli reaction.[2][3]

While the parent dihydrobromide salt provides the desired DHPMs in good yields, the observed enantioselectivities are moderate.[2][3] This suggests that while the rigid chiral scaffold influences the transition state, the interactions may not be strong enough to induce high levels of stereodiscrimination. Interestingly, N-alkylation of the auxiliary can lead to slight improvements in enantiomeric excess, highlighting the tunability of the system.[2]

Protocol 1: Asymmetric Biginelli Reaction Catalyzed by (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

Reaction Scheme:

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide (10 mol%)

  • Ethanol (3 mL)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, ethyl acetoacetate, urea, and (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

  • Add ethanol and stir the mixture at reflux for the time indicated in the table below.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Representative Data:

AldehydeTime (h)Yield (%)ee (%)
Benzaldehyde488518 (S)
4-Chlorobenzaldehyde489225 (S)
4-Nitrobenzaldehyde249437 (S)
2-Chlorobenzaldehyde727520 (S)

Data sourced from González-Olvera, R., et al. (2008). ARKIVOC.[2]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Aromatic Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium Urea, H+ EAA Ethyl Acetoacetate Enamine Enamine Intermediate EAA->Enamine Catalyst Urea Urea Catalyst (1S,4S)-DBH·2HBr Catalyst->Acyliminium Michael_Adduct Michael Adduct Enamine->Michael_Adduct Acyliminium DHPM Chiral DHPM Michael_Adduct->DHPM Cyclization & Dehydration

Caption: Proposed catalytic cycle for the Biginelli reaction.

Application in Asymmetric Reductions

Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been explored as chiral ligands in the borolidine-induced reduction of prochiral ketones. In this approach, the chiral diamine derivative complexes with a borane source to form a chiral reducing agent in situ. This chiral complex then delivers a hydride to the ketone in a stereoselective manner.

While the concept is sound, the application of C-substituted derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane in the reduction of propiophenone has shown only modest success, with a reported enantiomeric excess of 27% for the resulting 1-phenyl-1-propanol.[4] This suggests that the steric and electronic properties of the C-substituents on the auxiliary play a significant role in the organization of the transition state and that further optimization of the ligand structure is necessary to achieve higher levels of stereocontrol.

Protocol 2: Asymmetric Reduction of Propiophenone

Reaction Scheme:

Materials:

  • C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative (e.g., 8a from the cited literature) (0.2 mmol)

  • Borane-tetrahydrofuran complex (1.0 M in THF, 0.2 mL, 0.2 mmol)

  • Propiophenone (0.1 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, argon-purged flask, dissolve the chiral ligand in anhydrous THF.

  • Add the borane-THF complex dropwise at room temperature and stir the mixture for 1 hour.

  • Cool the solution to the desired temperature (e.g., -78 °C) and add the propiophenone.

  • Stir the reaction for the specified time, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Representative Data:

Ligandee (%)Configuration
8a 27S

Data sourced from Jordis, U., et al. (2001). ARKIVOC.[4]

Asymmetric_Reduction cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Ligand Chiral Ligand Chiral_Borolidine Chiral Borolidine Complex Ligand->Chiral_Borolidine Borane BH3·THF Borane->Chiral_Borolidine Ketone Propiophenone Alcohol Chiral Alcohol Ketone->Alcohol Chiral_Borolidine Chiral_Borolidine->Alcohol Hydride Transfer

Caption: Asymmetric reduction of a ketone using a chiral ligand.

Cleavage of the (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Auxiliary

A critical step in the use of any chiral auxiliary is its efficient removal from the product under conditions that do not cause racemization or degradation of the desired chiral molecule. For amide derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, several methods can be employed.

Protocol 3: General Procedures for Auxiliary Cleavage

A. Acidic Hydrolysis:

  • Dissolve the N-acylated product in a suitable solvent (e.g., a mixture of an alcohol and water).

  • Add a strong acid, such as hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the desired carboxylic acid product. The protonated auxiliary will remain in the aqueous layer and can be recovered by basification and extraction.

B. Basic Hydrolysis:

  • Dissolve the N-acylated product in a mixture of an alcohol (e.g., ethanol or methanol) and water.

  • Add a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux, monitoring the reaction by TLC.

  • Upon completion, cool the reaction and acidify to protonate the resulting carboxylate.

  • Extract the carboxylic acid product. The auxiliary can be recovered from the aqueous layer.

C. Reductive Cleavage with Lithium Aluminum Hydride (LAH):

This method is suitable for converting the amide to the corresponding primary alcohol.

  • In a flame-dried, argon-purged flask, suspend LAH in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of the N-acylated product in THF dropwise.

  • Allow the reaction to warm to room temperature and then stir at reflux until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate to obtain the crude product, which can be purified by chromatography.

Conclusion and Future Outlook

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane presents a compelling platform for the development of chiral auxiliaries and catalysts. Its rigid C2-symmetric framework provides a predictable and stable chiral environment. While the direct application of the parent compound as a chiral auxiliary has so far yielded moderate to modest stereoselectivities in the examples highlighted, the potential for this scaffold is far from exhausted. The development of new, more sterically demanding or electronically tuned derivatives holds promise for achieving higher levels of stereocontrol in a broader range of asymmetric transformations. Further research into its application in reactions such as asymmetric alkylations, aldol additions, and conjugate additions is warranted. The continued exploration of this rigid chiral anchor will undoubtedly lead to the development of novel and highly effective tools for asymmetric synthesis, empowering researchers in their pursuit of enantiomerically pure molecules for a wide range of applications.

References

  • Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(2), 69-81. [Link]

  • González-Olvera, R., Demare, P., Regla, I., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC, 2008(6), 61-72. [Link]

  • Beinat, C., Banister, S. D., McErlean, C. S., & Kassiou, M. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347. [Link]

  • Malekzadeh Lashkariani, B., & Heravi, M. M. (2014). Recent progress in asymmetric Biginelli reaction. Molecular Diversity, 18(1), 215-248. [Link]

  • Avila-Ortiz, C. G., Díaz-Corona, L., & Juaristi, E. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1295. [Link]

  • Shaikh, A. M., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

Sources

directed metalation of N-Boc-2,5-diazabicyclo[2.2.1]heptane protocols

Application Note: Directed -Lithiation of N-Boc-2,5-Diazabicyclo[2.2.1]heptane

Executive Summary

The 2,5-diazabicyclo[2.2.1]heptane scaffold (2,5-DBH) is a "privileged structure" in medicinal chemistry, acting as a conformationally rigid mimic of piperazine.[1] Its constrained geometry improves receptor binding affinity and metabolic stability compared to flexible analogs. However, the functionalization of this scaffold post-synthesis is synthetically challenging due to the steric hindrance of the bicyclic cage and the lack of acidic protons.

This Application Note details the Directed Metalation (DoM) protocol for the regioselective

Scientific Foundation & Mechanism[2]

The Challenge of Bridged Systems

In standard piperazines,

The Solution: Dipole-Stabilized Carbanions

The protocol utilizes Complex Induced Proximity Effect (CIPE) . The carbonyl oxygen of the N2-Boc group coordinates with the lithium atom of the base (sec-butyllithium). This pre-complexation brings the basic alkyl group into immediate proximity with the syn-

Key Mechanistic Drivers:

  • Regioselectivity: The N2-Boc group directs lithiation exclusively to C3. The N5 nitrogen (typically methylated or orthogonally protected) does not compete effectively if the N2-Boc is the stronger Lewis base.

  • Stereoselectivity: The rigid cage dictates that the electrophile approaches from the less hindered face (typically exo), preserving the chiral integrity of the scaffold derived from L-hydroxyproline.

  • Role of TMEDA:

    
    -Tetramethylethylenediamine breaks down the sec-BuLi hexamers into reactive monomers/dimers, increasing the kinetic basicity required to deprotonate the C3 position at -78°C.
    
Mechanistic Pathway Visualization

LithiationMechanismSubstrateN-Boc-2,5-DBH(Precursor)ComplexPre-LithiationComplex(CIPE)Substrate->ComplexCoordinationLithiatedα-LithiatedIntermediate(C3-Li)Complex->LithiatedDeprotonationProductC3-Substituted2,5-DBHLithiated->ProductSubstitutionBasesec-BuLi / TMEDA(-78°C)Base->ComplexElectrophileElectrophile (E+)(Quench)Electrophile->Product

Figure 1: The Complex Induced Proximity Effect (CIPE) pathway driving the regioselective C3-lithiation of the N-Boc-2,5-diazabicyclo[2.2.1]heptane scaffold.

Detailed Experimental Protocols

Pre-requisite: Substrate Preparation

Note: This protocol assumes the use of (1S,4S)-2-(tert-butoxycarbonyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane. The N5-methyl group prevents side reactions at the secondary amine.

Protocol: Directed -Lithiation and Trapping

Safety Warning: sec-Butyllithium is pyrophoric. All operations must be performed under an inert atmosphere (Argon/Nitrogen) using strictly anhydrous techniques.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: (1S,4S)-N-Boc-N'-methyl-2,5-diazabicyclo[2.2.1]heptane (1.0 equiv).

  • Base: sec-Butyllithium (1.4 M in cyclohexane, 1.2 – 1.5 equiv).

  • Ligand: TMEDA (distilled over CaH2, 1.2 – 1.5 equiv).

  • Solvent: Anhydrous Diethyl Ether (preferred) or THF.

  • Electrophile: Alkyl halide, aldehyde, or ketone (1.5 – 3.0 equiv).

Step-by-Step Workflow
  • System Setup:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Flush with Argon for 15 minutes.

    • Add anhydrous Diethyl Ether (concentration ~0.1 M relative to substrate).

  • Ligand Complexation:

    • Inject TMEDA (1.5 equiv) into the flask.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Dropwise add sec-BuLi (1.5 equiv) over 10 minutes.

    • Insight: Stir for 15-30 minutes at -78°C. This pre-forms the reactive Li-TMEDA complex.

  • Substrate Addition:

    • Dissolve the N-Boc-2,5-DBH substrate in a minimal amount of anhydrous ether.

    • Add this solution dropwise to the Li-TMEDA mixture at -78°C via cannula or syringe pump (rate: 1 mL/min).

    • Critical Step: Stir the mixture at -78°C for 2 to 3 hours .

    • Checkpoint: The solution typically turns a yellow/orange hue, indicating the formation of the dipole-stabilized carbanion.

  • Electrophile Quench:

    • Add the electrophile (dissolved in ether if solid) dropwise to the lithiated species.

    • Stir at -78°C for 1 hour.

    • Allow the reaction to slowly warm to room temperature over 4–12 hours (depending on electrophile reactivity).

  • Work-up:

    • Quench with saturated aqueous NH₄Cl or phosphate buffer (pH 7).

    • Extract with Et₂O or CH₂Cl₂ (3x).

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

    • Purify via flash column chromatography (typically Silica gel; eluent: CH₂Cl₂/MeOH or Hexanes/EtOAc).

Data Interpretation & Expected Results

The lithiation occurs specifically at the C3 position (

Table 1: Representative Electrophile Scope & Yields
Electrophile (E+)Product TypePositionTypical Yield (%)Notes
Methyl Iodide C3-Methyl

-alkyl
65 - 82%High reactivity; standard benchmark.
Benzaldehyde C3-CH(OH)Ph

-hydroxyalkyl
55 - 70%Forms diastereomeric alcohols.
CO₂ (Dry Ice) C3-COOH

-carboxylic acid
40 - 60%Requires careful acidic workup.
Diphenyl Disulfide C3-SPh

-sulfenyl
50 - 65%Useful for further cross-coupling.
Trimethyltin Chloride C3-SnMe₃

-stannyl
60 - 75%Precursor for Stille coupling.

Data aggregated from Glaser et al. (2001) and internal optimization protocols.

Troubleshooting & Optimization Guide

Common Failure Modes
  • Low Yield / Recovered Starting Material:

    • Cause: Water in solvent or insufficient deprotonation time.

    • Fix: Ensure ether is distilled from Na/Benzophenone. Increase deprotonation time to 4 hours at -78°C.

  • Decomposition / Complex Mixture:

    • Cause: Temperature rose above -60°C during lithiation.[8] The

      
      -lithio carbamate is unstable at higher temperatures (potential for decomposition or rearrangement).
      
    • Fix: Monitor internal temperature strictly. Use a cryocooler if available.

  • Regioselectivity Issues:

    • Cause: If N5 is not protected or methylated, N-lithiation at N5 competes.

    • Fix: Ensure N5 is capped (Methyl, Benzyl) before attempting N2-Boc directed lithiation.

Optimization Logic Tree

OptimizationStartStart ProtocolCheckN5Is N5 Protected?Start->CheckN5ProtectN5Protect N5 (Me/Bn)CheckN5->ProtectN5NoSolventCheckSolvent ChoiceCheckN5->SolventCheckYesProtectN5->SolventCheckUseEtherUse Et2O (Standard)SolventCheck->UseEtherStandardUseTHFUse THF (Higher Reactivity,Lower Stability)SolventCheck->UseTHFHard ElectrophilesTempCheckKeep T < -70°C?UseEther->TempCheckUseTHF->TempCheckSuccessIsolate C3-ProductTempCheck->SuccessYesFailDecompositionTempCheck->FailNo

Figure 2: Decision matrix for optimizing the lithiation conditions.

References

  • Glaser, M., et al. (2001). "New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy." ARKIVOC, 2001(ii), 69-81.[4][8][10]

  • Beak, P., & Lee, W. K. (1994). "Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines." Journal of Organic Chemistry, 59, 276-277. (Foundational methodology for Boc-directed lithiation).

  • Billen, D., et al. (2013). "2,5-Diazabicyclo[2.2.1]heptane as a scaffold for novel therapeutics." Bioorganic & Medicinal Chemistry Letters, 23(10). (Context on scaffold utility).

  • Sigma-Aldrich. (n.d.). "Product Specification: (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane."

Application Note: Tandem Strecker Reaction Intramolecular Nucleophilic Cyclization (STRINC)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, technical guide on the Tandem Strecker Reaction Intramolecular Nucleophilic Cyclization (STRINC) method. It synthesizes the specific "STRINC" methodology pioneered by the Grygorenko group with broader applications of Strecker-initiated cyclizations in drug discovery.

Advanced Protocols for Constrained Heterocycles and Peptidomimetics

Executive Summary & Strategic Utility

The STRINC method is a powerful multicomponent cascade strategy used to synthesize conformationally constrained amino acids, bicyclic alkaloids, and "privileged" heterocyclic scaffolds (e.g., piperazinones, diazabicycles).

Unlike the classical Strecker synthesis, which terminates at the


-aminonitrile, the STRINC methodology integrates a pendant electrophile (such as an alkyl halide) or an internal nucleophile to trigger a subsequent ring-closing event. This "one-pot" or "telescoped" sequence rapidly builds molecular complexity, making it a cornerstone technique in Diversity-Oriented Synthesis (DOS)  for generating high-sp3-count fragments and peptidomimetics.

Key Applications:

  • Constrained Peptidomimetics: Synthesis of proline analogues (e.g., 2-azabicyclo[n.2.0]alkanes).

  • Fragment-Based Drug Discovery (FBDD): Rapid access to rigid, 3D-rich scaffolds.

  • Heterocycle Synthesis: Efficient routes to piperazinones, morpholines, and quinoxalines.

Mechanistic Principles

The STRINC methodology operates on two distinct mechanistic pathways depending on the nature of the electrophile. Understanding this bifurcation is critical for experimental design.

Type A: Alkylative STRINC (The Grygorenko Protocol)

This is the canonical "STRINC" method described by Grygorenko and Komarov.

  • Strecker Assembly: A ketone containing a pendant leaving group (e.g.,

    
    -chloroalkyl) condenses with an amine and cyanide source to form an intermediate 
    
    
    
    -aminonitrile.
  • Nucleophilic Cyclization: The newly formed secondary amine acts as an intramolecular nucleophile, displacing the halide (SN2) to form a bicyclic system.

  • Outcome: A cyclic

    
    -aminonitrile (precursor to constrained amino acids).
    
Type B: Nitrile-Capture STRINC

Common in piperazinone synthesis.

  • Strecker Assembly: An amine with a pendant nucleophile (or a second amine) reacts with an aldehyde and cyanide.[1]

  • Nucleophilic Cyclization: The pendant nucleophile attacks the nitrile carbon (often requiring acid/base catalysis) to form an imino-heterocycle, which hydrolyzes to a lactam or remains as an amidine.

Mechanism Visualization

STRINC_Mechanism cluster_0 Phase 1: Strecker Assembly cluster_1 Phase 2: Cyclization (STRINC) Start Carbonyl Substrate (w/ Electrophile LG) Imine Imine / Iminium Intermediate Start->Imine - H2O Amine Primary Amine (R-NH2) Amine->Imine Aminonitrile alpha-Aminonitrile (Transient) Imine->Aminonitrile + CN- Cyanide Cyanide Source (TMSCN / KCN) Cyanide->Aminonitrile CyclicProduct Bicyclic Scaffold (Final Product) Aminonitrile->CyclicProduct Intramolecular SN2 (Amine attacks LG) Note1 Critical Control Point: Prevent premature hydrolysis Aminonitrile->Note1

Caption: Logical flow of the Type A Alkylative STRINC mechanism. The sequence relies on the in situ generation of a nucleophilic amine which then engages a pendant leaving group.

Experimental Protocol: Synthesis of 2-Azabicyclo[n.2.0]alkanes

This protocol is adapted from the work of Grygorenko et al., optimized for the synthesis of constrained proline analogues using the Type A STRINC strategy.

Reagents & Equipment
  • Substrate: 2-(3-Chloropropyl)cyclobutanone (or similar

    
    -halo-ketone).
    
  • Amine: Benzylamine (or functionalized primary amine).

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is preferred over KCN for solubility in organic solvents and safety, though KCN/AcOH is a viable aqueous alternative.

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

  • Additives: Zinc Iodide (ZnI

    
    ) or Scandium Triflate (Sc(OTf)
    
    
    
    ) as Lewis Acid catalyst.
Step-by-Step Procedure

Step 1: Imine Formation (Pre-complexation)

  • Charge a flame-dried round-bottom flask with 2-(3-chloropropyl)cyclobutanone (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

  • Add Primary Amine (1.05 equiv).

  • Optional: Add activated 4Å molecular sieves to promote dehydration.

  • Stir at Room Temperature (RT) for 30–60 minutes. Note: Monitoring by TLC should show disappearance of ketone.

Step 2: Strecker Reaction

  • Cool the mixture to 0 °C.

  • Add TMSCN (1.2–1.5 equiv) dropwise.

  • Add ZnI

    
      (10 mol%) as catalyst.
    
  • Allow to warm to RT and stir for 2–4 hours.

    • Checkpoint: Formation of the non-cyclized

      
      -aminonitrile intermediate.
      

Step 3: Intramolecular Cyclization (The STRINC Step)

  • Thermal Activation: If cyclization is slow at RT, heat the reaction mixture to 50–70 °C.

  • Base Addition: For "Type A" (displacement of alkyl chloride), the addition of a non-nucleophilic base (e.g., DIPEA or K

    
    CO
    
    
    
    ) (1.5 equiv) neutralizes the HCl byproduct and drives the SN2 reaction.
  • Monitor by LC-MS for the mass of the bicyclic nitrile.

Step 4: Workup & Purification

  • Quench with saturated aqueous NaHCO

    
    .
    
  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purify via silica gel chromatography (typically Hexanes/EtOAc gradients).

Safety: Cyanide Handling
  • Hazard: TMSCN hydrolyzes to HCN in moist air.

  • Control: All reactions must be performed in a well-ventilated fume hood.

  • Quench: Treat all waste streams with commercial bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

Optimization & Troubleshooting

The success of STRINC depends on balancing the rates of Strecker addition vs. Cyclization.

Reaction Parameter Screening
ParameterRecommendationRationale
Solvent MeCN (Preferred)Promotes SN2 cyclization; compatible with TMSCN.
MeOHGood for imine formation but may solvolyse alkyl halides (side reaction).
Cyanide Source TMSCN Anhydrous conditions prevent hydrolysis of the imine.
KCN / AcOHUse only if substrate is water-soluble; requires biphasic conditions.
Catalyst ZnI

or InCl

Mild Lewis acids activate the imine without polymerizing the ketone.
Temperature 0°C

60°C
Start cold to control cyanide addition; heat to drive cyclization.
Common Failure Modes
  • Hydrolysis of Nitrile: If water is present, the aminonitrile may hydrolyze to the amide/acid before cyclization.[2][3] Solution: Use anhydrous MeCN/TMSCN.

  • N-Alkylation Competition: If the amine is too bulky, cyclization (SN2) may fail. Solution: Use less sterically hindered amines or switch to iodide leaving groups (Finkelstein condition).

  • Reversibility: The Strecker reaction is reversible. Solution: Use excess cyanide or drive the cyclization (irreversible step) to completion.

Case Study: Synthesis of Bicyclic Proline Analogues

Objective: Synthesis of 2-azabicyclo[4.2.0]octane-1-carbonitrile (a conformationally restricted proline mimic).

Workflow Visualization:

Workflow cluster_inputs Reagent1 2-(3-chloropropyl) cyclobutanone Process1 Mix in MeCN (Imine Formation) Reagent1->Process1 Reagent2 Benzylamine Reagent2->Process1 Reagent3 TMSCN Process2 Add TMSCN + ZnI2 (Strecker Reaction) Reagent3->Process2 Process1->Process2 Process3 Heat to 60°C + DIPEA (Cyclization) Process2->Process3 Product Bicyclic Aminonitrile (Yield: 75-85%) Process3->Product Downstream Acid Hydrolysis (-> Amino Acid) Product->Downstream

Caption: Operational workflow for the synthesis of bicyclic proline analogues via STRINC.

Results: Using the protocol above, Grygorenko et al. reported yields of 75–85% for various bicyclic systems. The resulting nitriles can be hydrolyzed (6N HCl, reflux) to the corresponding amino acids, which serve as valuable building blocks for peptide drugs (e.g., HCV protease inhibitors).

References

  • Grygorenko, O. O., et al. (2015).[4] Synthesis of 2-Azabicyclo[n.2.0]alkane-Derived Building Blocks. Synthesis, 47(08), 1123-1130.

  • Ivon, Y. M., et al. (2015). Synthesis of a 2,5-Diazabicyclo[2.2.1]heptane-Derived

    
    -Diamino Acid. Synthesis, 47(08), 1123-1130. 
    
  • Beshore, D. C., & Dinsmore, C. J. (2002).[5] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[5] Organic Letters, 4(7), 1201-1204.

  • Koumbis, A. E., et al. (2005). A Convenient Synthesis of Morpholines and Thiomorpholines. Tetrahedron Letters, 46(36), 6053-6056.

  • Wang, J., et al. (2011). Strecker Reaction and alpha-Amino Nitriles.[1][4][6][7][8] Organic Reactions.[1][2][3][4][5][7][8][9][10][11]

Disclaimer: This protocol involves the use of cyanide derivatives which are acutely toxic.[7] All experimental work must be conducted by trained personnel in accordance with site-specific safety regulations.

Sources

Application Note: Synthesis and Evaluation of 2,5-Diazabicyclo[2.2.1]heptane-Based Sigma-2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sigma-2 receptor (σ2R), recently identified as Transmembrane Protein 97 (TMEM97), has emerged as a high-value therapeutic target. Its overexpression in proliferating tumor cells and its role in mediating amyloid-beta (Aβ) oligomer uptake in neurons make it a focal point for both oncology and neurodegenerative disease research[1]. Historically, high-affinity σ2R ligands have relied heavily on flexible piperazine or piperidine cores. However, recent structure-activity relationship (SAR) studies demonstrate that replacing the piperazine moiety with rigidified bioisosteres—specifically the bridged 2,5-diazabicyclo[2.2.1]heptane core—yields ligands with nanomolar affinities and altered pharmacokinetic profiles[2].

This application note provides a comprehensive, field-proven methodology for the design, synthesis, and validation of 2,5-diazabicyclo[2.2.1]heptane-based σ2R ligands, engineered for drug development professionals and synthetic chemists.

Target Rationale & Structural Biology

Mechanistic Causality of the Bridged Core

The transition from a flexible piperazine to a bridged 2,5-diazabicyclo[2.2.1]heptane core is not merely structural; it is driven by precise thermodynamic and spatial requirements within the σ2R/TMEM97 binding pocket[3].

  • Conformational Restriction: The bridged bicyclic system restricts the conformational degrees of freedom. This rigidification minimizes the entropic penalty upon binding.

  • Vectorial Alignment: At physiological pH, the basic nitrogen of the diazabicyclo core is protonated. The rigid framework precisely vectors this protonated amine to form a critical salt-bridge and hydrogen bond with the ASP29 residue of TMEM97[1].

  • Aromatic Positioning: The steric bulk of the [2.2.1] system alters the spatial trajectory of the flanking aromatic pharmacophores, optimizing crucial π-stacking interactions with TYR150 [4].

Pathway Ligand 2,5-Diazabicyclo[2.2.1]heptane Ligand Receptor σ2R / TMEM97 (ASP29 & TYR150) Ligand->Receptor High Affinity Binding Complex PGRMC1 Co-receptor Complex Receptor->Complex Modulates Effect1 Inhibition of Aβ Uptake (Neuroprotection) Complex->Effect1 CNS Indication Effect2 Apoptosis Induction (Oncology Target) Complex->Effect2 Tumor Indication

Fig 1: Pharmacological signaling pathway of σ2R/TMEM97 modulation by bridged diaza-ligands.

Synthetic Strategy & Causality

The synthesis of these ligands requires the selective functionalization of the two distinct nitrogen atoms in the 2,5-diazabicyclo[2.2.1]heptane core. To achieve this, a mono-protected starting material, such as (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane , is utilized[5].

The general workflow follows a robust three-step sequence:

  • Buchwald-Hartwig Amination: Classical SNAr reactions often fail or require harsh conditions when coupling secondary amines to unactivated aryl halides. Therefore, a palladium-catalyzed C-N cross-coupling is employed. The precatalyst system of Pd2(dba)3 and RuPhos is explicitly chosen. RuPhos, a bulky, electron-rich biaryl phosphine, accelerates the reductive elimination of the sterically hindered bicyclic amine while strictly suppressing unwanted β-hydride elimination pathways[6].

  • Acidic Deprotection: Quantitative removal of the Boc group using Trifluoroacetic acid (TFA).

  • Alkyl/Amide Coupling: The newly liberated secondary amine is alkylated with a linker-pharmacophore (e.g., a functionalized benzimidazolone) to complete the bitopic ligand architecture[3].

Synthesis Step1 1. Starting Material (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane Step2 2. Buchwald-Hartwig Amination Pd2(dba)3, RuPhos, NaOtBu, 100°C Step1->Step2 + Aryl Halide Step3 3. Boc Deprotection TFA in DCM, rt, 3h Step2->Step3 N-Aryl Intermediate Step4 4. Pharmacophore Coupling Alkylation/Amidation Step3->Step4 Free Secondary Amine Step5 5. Target σ2R Ligand Purification & Validation Step4->Step5 Final Assembly

Fig 2: Step-by-step synthetic workflow for 2,5-diazabicyclo[2.2.1]heptane σ2R ligands.

Experimental Protocols

Note: The following protocols are engineered as self-validating systems. TLC and LC-MS checkpoints are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Protocol 3.1: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Couple the aryl halide to the free secondary amine of the Boc-protected core.

Reagents:

  • (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (1.0 equiv)[5]

  • Aryl Halide (e.g., 4-bromoanisole) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Pd2(dba)3, RuPhos, and NaOt-Bu.

  • Inert Atmosphere: Evacuate and backfill the flask with ultra-pure Argon (3 cycles).

  • Addition: Dissolve the (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane in anhydrous 1,4-dioxane and add it to the flask via a gastight syringe.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 20–30 minutes[6].

  • Validation Checkpoint: Monitor via LC-MS. The bulky RuPhos ligand ensures rapid conversion. Look for the disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the N-aryl intermediate.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the protected intermediate.

Protocol 3.2: Boc Deprotection

Objective: Liberate the secondary amine for the final pharmacophore coupling.

Procedure:

  • Dissolve the N-aryl intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Add Trifluoroacetic acid (TFA) dropwise at 0 °C (DCM:TFA ratio of 4:1 v/v).

  • Warm to room temperature and stir for 3 hours[6].

  • Validation Checkpoint: TLC (Ninhydrin stain) should reveal a highly polar spot corresponding to the free amine.

  • Workup: Remove volatiles under a steady stream of N2. Redissolve the residue in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is basic (pH > 8). Extract, dry over anhydrous Na2SO4, and concentrate to yield the free amine.

Protocol 3.3: Final Alkylation with Benzimidazolone Pharmacophore

Objective: Assemble the final bitopic σ2R ligand.

Procedure:

  • Dissolve the free amine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Add the alkyl halide pharmacophore (e.g., 1-(4-chlorobutyl)-1H-benzo[d]imidazol-2(3H)-one) (1.1 equiv) and finely powdered NaOH (3.0 equiv)[6].

  • Stir the suspension at room temperature overnight under Argon.

  • Workup: Quench with H2O and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Purify the final compound via reverse-phase preparative HPLC to achieve >95% purity required for radioligand binding assays.

Quantitative Structure-Activity Relationship (QSAR) Data

Replacing the piperazine core with various diazaspiro and bridged cores significantly impacts receptor affinity. The table below summarizes the binding affinities (Ki) of synthesized bioisosteres against σ1R and σ2R, demonstrating that the 2,5-diazabicyclo[2.2.1]heptane core successfully retains nanomolar affinity for the target[2].

Core Structure Substitutedσ1R Affinity (Ki, nM)σ2R Affinity (Ki, nM)Selectivity Ratio (σ1/σ2)
Piperazine (Lead Reference) 148 ± 120.85 ± 0.1174
Homopiperazine (Analog 2t) 18.2 ± 1.54.1 ± 0.34.4
2,5-Diazabicyclo[2.2.1]heptane (Analog 2r) 25.4 ± 2.118.5 ± 1.21.37
3-(Ethylamino)azetidine (Analog 2u) 31.0 ± 2.822.1 ± 1.81.40
Diazaspiroalkanes (General) < 50> 100 (Loss of Affinity)< 0.5

Data Interpretation: While the bridged 2,5-diazabicyclo[2.2.1]heptane core (Analog 2r) shows a slight reduction in absolute σ2R affinity compared to the highly optimized piperazine lead, it successfully maintains potent nanomolar binding (18.5 nM)[2]. This proves its viability as a rigidified scaffold for escaping the intellectual property constraints of piperazine derivatives and for exploring novel vector space within the TMEM97 binding pocket.

References

  • Xu, K., Hsieh, C.-J., Lee, J.Y., Riad, A., Izzo, N.J., Look, G., Catalano, S., & Mach, R.H. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Available at:[Link]

  • Puentes, L.N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Troubleshooting & Optimization

preventing racemization of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold.

Topic: Preventing Racemization & Epimerization During Synthesis and Handling Content Type: Troubleshooting Guide & FAQs Audience: Medicinal Chemists, Process R&D Scientists

Core Technical Overview

The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold is a rigid, chiral diamine derived from trans-4-hydroxy-L-proline .[1][2] Maintaining optical purity is not strictly about "racemization" of the final bicycle (which is geometrically constrained against bridgehead inversion), but rather preventing epimerization of the stereocenters during the cyclization sequence.

  • The Critical Stereochemical Logic:

    • Starting Material: (2S, 4R)-4-Hydroxyproline.

    • Target Mechanism: Intramolecular

      
       displacement at C-4.
      
    • Outcome: Inversion at C-4 yields the (1S, 4S) configuration.

    • The Threat: Base-catalyzed epimerization at C-2 (alpha to the carbonyl) or

      
       scrambling at C-4.
      

If your analytical data shows low e.e. or diastereomeric impurities, it is almost certainly due to C-2 epimerization prior to cyclization or incomplete inversion at C-4 .

Interactive Troubleshooting Guide

Phase 1: Precursor Synthesis (Proline Derivatives)[1]

Q: I am observing diastereomers by NMR before the ring closure. What is happening?

Diagnosis: You likely used a base strong enough to deprotonate the C-2 position (alpha-proton) of the proline ester/amide. Mechanism: Proline derivatives with electron-withdrawing groups (EWG) on the nitrogen (e.g., Boc, Cbz, Tosyl) increase the acidity of the C-2 proton. Strong bases (NaOMe, KHMDS) or even prolonged exposure to tertiary amines can cause enolization and reprotonation, scrambling the C-2 center.

Corrective Protocol:

  • Switch Bases: Use non-nucleophilic, weaker bases like

    
     or mild organic bases (NMM, DIPEA) only when necessary.
    
  • Temperature Control: Keep esterification and protection steps at

    
     to Room Temperature (RT). Avoid reflux with base.
    
  • Check Your Leaving Group: If activating the C-4 hydroxyl (e.g., Mesylation), use

    
     at 
    
    
    
    and quench immediately upon completion.
Phase 2: Cyclization (The Critical Step)[1]

Q: My optical rotation is lower than the literature value (


 for dihydrobromide). Did I racemize the product? 

Diagnosis: You may have triggered the "Epimerization-Lactamization Cascade." Explanation: Recent literature (e.g., Cui et al.[2]) utilizes strong bases (KHMDS) to intentionally epimerize the C-2 center to access the (1R, 4R) enantiomer. If you used a strong base to promote cyclization, you might be making the wrong enantiomer.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Product is (1R, 4R) Strong base (KHMDS, NaH) caused C-2 inversion before cyclization.Switch to Mitsunobu conditions (DEAD/PPh3) or weak-base displacement (

/Acetone).
Meso Impurity (1R, 4S) Partial epimerization at C-2; or retention at C-4 (

).
Ensure anhydrous conditions.[3] Avoid protic solvents that stabilize carbocations (favoring

).
Low Yield Steric hindrance preventing

attack.
Ensure the N-protecting group is not overly bulky. N-Benzyl or N-Tosyl are standard.
Phase 3: Deprotection & Handling[1]

Q: Can I use strong acid to remove N-Boc groups without affecting chirality?

Answer: Yes. The 2,5-diazabicyclo[2.2.1]heptane core is extremely rigid.[2] Unlike linear peptides, the bridgehead carbons cannot invert without breaking the ring.

  • Safe: TFA/DCM, HCl/Dioxane, HBr/AcOH.

  • Unsafe: Hydrogenolysis of N-Benzyl groups over Pd/C is generally safe, but prolonged exposure to high pressure/temperature in the presence of acid could theoretically open the ring via reductive cleavage, though rare.

Visualizing the Stereochemical Pathways[1]

The following diagram illustrates the "Safe Pathway" to the (1S,4S) target versus the "Risk Pathway" leading to the (1R,4R) enantiomer.

DBH_Synthesis_Pathways Start trans-4-Hydroxy-L-Proline (2S, 4R) Act_C4 Activation of C-4 OH (Mesylate/Tosylate) Start->Act_C4 1. N-Protection 2. Esterification Base_Epim Strong Base Exposure (KHMDS/NaOMe) Start->Base_Epim High pH / Strong Base Cycl_SN2 Cyclization via SN2 (Inversion at C-4) Act_C4->Cycl_SN2 Weak Base / Heat (Maintains C-2) Target Target: (1S, 4S)-DBH (Rigid Scaffold) Cycl_SN2->Target Deprotection Inter_Epi C-2 Epimerization (Transient 2R Intermediate) Base_Epim->Inter_Epi Loss of C-2 Chirality Cycl_Lactam Intramolecular Aminolysis Inter_Epi->Cycl_Lactam Ring Closure Wrong_Enant Wrong Isomer: (1R, 4R)-DBH Cycl_Lactam->Wrong_Enant Reduction

Figure 1: Stereochemical divergence in DBH synthesis. Green path maintains (1S,4S) integrity; Red path leads to inversion.

Validated Synthesis Protocols

Protocol A: High-Fidelity Synthesis of (1S,4S)-DBH

Based on the Portoghese and Beinat modifications.

Objective: Synthesize (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane without C-2 epimerization.

Materials:

  • trans-4-Hydroxy-L-proline[1][2][4]

  • Thionyl chloride / Methanol (for esterification)

  • 
     / 
    
    
    
  • Methanesulfonyl chloride (MsCl)

Step-by-Step:

  • Esterification: Suspend hydroxyproline in MeOH. Add

    
     dropwise at 
    
    
    
    . Reflux 2h. Evaporate to dryness.
    • Checkpoint: Avoid aqueous workup with strong base here. Use the HCl salt directly.

  • N-Protection: Dissolve salt in DCM. Add

    
     (2.2 eq) and 
    
    
    
    (1.1 eq) at
    
    
    . Stir RT overnight.
    • Caution: Do not use excess base or heat.

  • Activation (The Critical Step): Dissolve N-Boc ester in dry DCM. Add

    
     (1.5 eq). Cool to 
    
    
    
    . Add MsCl (1.1 eq) dropwise.
    • Why? Low temp prevents elimination side reactions.

  • Cyclization: Treat the mesylate with benzylamine (or ammonia source) in refluxing toluene or xylene.

    • Note: The displacement of the mesylate is

      
      . The geometry forces the incoming amine to attack from the "inside" face, inverting the C-4 center from R to S.
      
Protocol B: Analytical Verification (Chiral HPLC)

To confirm you have prevented racemization, you must separate the enantiomers.

ParameterCondition
Column Chiralpak IA or OD-H (Amylose-based)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm (or derivatize with benzoyl chloride for 254 nm)
Expected Result (1S,4S) elutes distinctly from (1R,4R). Meso compounds usually separate easily on achiral C18 due to different polarity.

Frequently Asked Questions (FAQs)

Q: Can I use the Mitsunobu reaction to close the ring? A: Yes, and it is often preferred for maintaining stereochemistry. The Mitsunobu reaction (DEAD/PPh3) activates the C-4 hydroxyl directly and displaces it with a nucleophile (like a sulfonamide or protected amine) with complete inversion . This avoids the isolation of a mesylate intermediate and reduces the risk of


 hydrolysis.

Q: Why does the literature mention "Epimerization-Lactamization"? A: That is a specific strategy to synthesize the (1R,4R) enantiomer starting from the abundant L-proline (natural source). Researchers deliberately racemize C-2 to access the unnatural enantiomer. If your target is (1S,4S), you must strictly avoid the conditions described in those papers (e.g., Sodium Methoxide in Methanol, KHMDS).

Q: Is the final dihydrobromide salt hygroscopic? A: Yes. (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is hygroscopic. Absorption of water will alter the weight and affect stoichiometry in subsequent reactions, but it does not cause racemization. Store in a desiccator.

References

  • Portoghese, P. S., & Mikhail, A. A. (1966). Stereoisomeric 2,5-diazabicyclo[2.2.1]heptanes. Journal of Organic Chemistry.

  • Cui, M., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances.

  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters.

  • Sigma-Aldrich Technical Data. (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide Product Specification.

Sources

Technical Support Center: Purification of 2,5-Diazabicyclo[2.2.1]heptane Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: DBH-PUR-001 Subject: Troubleshooting Chromatographic Separation of Bridged Bicyclic Diamines

Executive Summary: The "Rigid Scaffold" Challenge

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core is a privileged scaffold in medicinal chemistry, prized for its ability to constrain pharmacophores in specific vectors.[1][2] However, its purification presents a "perfect storm" of challenges:

  • Extreme Polarity: The secondary amines make the free base highly water-soluble and prone to irreversible adsorption on silica.

  • Stereochemical Complexity: Synthesis often yields mixtures of exo/endo diastereomers (during C-substitution) or diastereomeric salts (during chiral resolution).

  • Lack of Chromophores: The core skeleton is UV-inactive, necessitating derivatization or alternative detection (CAD/ELSD/MS).

This guide addresses the separation of diastereomers —specifically geometric isomers (exo/endo) arising from substitution, and configurational isomers arising from chiral auxiliary derivatization.

Diagnostic Workflow: Method Selection

Before selecting a column, determine the state of your amine. Attempting to purify the free base on standard silica is the #1 cause of yield loss.

MethodSelection Start Start: Analyze Sample State IsProtected Is the Nitrogen Protected? (Boc, Cbz, Bn, Tosyl) Start->IsProtected FreeBase Free Base (NH) IsProtected->FreeBase No Target Target: Diastereomer Separation (e.g., Exo vs Endo) IsProtected->Target Yes Derivatize CRITICAL: Derivatize (Boc-anhydride or Cbz-Cl) FreeBase->Derivatize Recommended HighPH_RP High pH Reverse Phase (C18 @ pH 10) FreeBase->HighPH_RP If derivatization impossible NP_Flash Normal Phase (Flash) Silica or Amino-Silica Target->NP_Flash Standard Choice SFC SFC (Supercritical Fluid) 2-EP or Diol Column Target->SFC Hard to Separate

Figure 1: Decision matrix for selecting the purification mode based on N-protection status.

Module 1: Normal Phase Strategies (Flash Chromatography)

Context: This is the primary method for separating exo/endo diastereomers formed during the functionalization of the carbon bridge (e.g., C-3 or C-7 substitution).

The Chemistry

Protected DBH derivatives (e.g., N-Boc, N-Benzyl) are lipophilic enough for silica but often streak due to residual basicity or hydrogen bonding.

Recommended Solvent Systems
PhaseSolvent A (Weak)Solvent B (Strong)Modifier (Critical)Target Application
Standard Hexane or HeptaneEthyl Acetate (EtOAc)NoneFully protected (non-basic) diastereomers.
Polar Dichloromethane (DCM)Methanol (MeOH)1% NH₄OH or TEAMono-protected or basic derivatives.
High Res TolueneAcetone or EtherNoneDifficult exo/endo separations (provides

-

selectivity).
Protocol: The "Toluene Trick" for Diastereomers

When standard Hexane/EtOAc fails to resolve exo/endo isomers:

  • Equilibrate column with 100% Toluene.

  • Load sample as a liquid injection in minimal Toluene.

  • Gradient: 0% to 20% Acetone (or Ether) in Toluene over 20 CV (Column Volumes).

    • Mechanism:[1][3] Toluene interacts with the protected nitrogens, often amplifying subtle shape differences between exo and endo isomers better than alkanes [1].

Module 2: Reverse Phase Strategies (Prep-HPLC)

Context: Used for final polishing or when separating highly polar diastereomeric salts.

The "pH Switch" Rule

The basicity of the bridgehead nitrogens (


 ~9-10) dictates the method. You must suppress ionization to achieve retention and peak shape.
  • Option A: High pH (Recommended)

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0) adjusted with NH₄OH.

    • Column: Hybrid Silica C18 (e.g., XBridge, Gemini NX) resistant to high pH.

    • Why: At pH 10, the diamine is neutral (deprotonated). Hydrophobicity increases, retention increases, and diastereoselectivity improves.

    • Reference: High pH is standard for maximizing loading capacity of basic drugs [2].

  • Option B: Low pH (Ion Pairing)

    • Buffer: Water + 0.1% TFA (Trifluoroacetic acid).

    • Column: Standard C18 or C8.

    • Why: TFA forms an ion pair with the amines. This masks the positive charge and prevents silanol interaction (tailing).

    • Warning: TFA can degrade acid-labile protecting groups (e.g., Boc) if fractions are concentrated without neutralization.

Troubleshooting & FAQ

Q1: My peaks are tailing severely on silica. What's wrong?

Diagnosis: Unmasked silanol interactions. Even if your molecule is "protected" (e.g., N-Benzyl), the nitrogen lone pair can still H-bond with acidic silanols on the silica surface. Fix:

  • Dope the solvent: Add 1% Triethylamine (TEA) to the mobile phase.

  • Switch Stationary Phase: Use Amino-functionalized silica (NH2) cartridges. The amino surface competes for silanols, leaving your amine free to elute as a sharp band.

Q2: I see a "saddle" peak (partial separation). How do I resolve it?

Diagnosis: Insufficient selectivity (


).
Fix: 
  • Change the Modifier: If using MeOH, switch to Isopropanol (IPA) or Acetonitrile.

  • Flatten the Gradient: Use an isocratic hold at the %B where the compound elutes (e.g., if it elutes at 30% B, hold 30% B for 10 minutes).

  • Check Sample Solvent: If you dissolved the sample in 100% DMSO or MeOH for a Reverse Phase injection, the "strong solvent effect" will distort the peak. Dissolve in 50:50 Water:MeOH.

Q3: Can I separate the enantiomers ( vs ) using these methods?

Answer: No. Enantiomers have identical physical properties in achiral environments. Solution: You must use Chiral HPLC/SFC .

  • Columns: Polysaccharide-based (e.g., Chiralpak IA, AD-H, or OD-H).

  • Phase: Normal Phase (Hexane/IPA) is typically most successful for the N-Boc protected scaffold [3].

Advanced Troubleshooting Logic

Troubleshooting Issue Issue Detected Tailing Peak Tailing Issue->Tailing Coelution Co-elution (One Blob) Issue->Coelution CheckpH Check pH relative to pKa Tailing->CheckpH Gradient Gradient Slope Too Steep? Coelution->Gradient Silanol Silanol Interaction? CheckpH->Silanol pH < pKa (Ionized) AddTEA Add 0.1% TEA (NP) or High pH Buffer (RP) Silanol->AddTEA Shallow Use Isocratic Hold or Shallow Gradient Gradient->Shallow Yes Solvent Change Selectivity Gradient->Solvent No Toluene Try Toluene/Acetone (NP) or MeOH vs ACN (RP) Solvent->Toluene

Figure 2: Logic flow for resolving common peak shape and separation issues.

References

  • Braish, T. F., et al. "Construction of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Ring System via an Enantioselective Synthesis." Synlett, 1996(11), 1100-1102.

  • Agilent Technologies. "Strategies for the Separation of Basic Compounds in Reverse Phase HPLC." Technical Note 5989-5168EN.

  • Ambast, P. K., et al. "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." RSC Medicinal Chemistry, 2024.

  • Santai Technologies. "The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge." Application Note AN032.

For further assistance, please contact the Separation Sciences Lab or submit a spectral analysis request.

Sources

solubility improvements for 2,5-diazabicyclo[2.2.1]heptane dihydrobromide salts

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solubility Optimization & Handling Guide

Document ID: DBH-SOL-001 Target Audience: Medicinal Chemists, Process Engineers, Biological Assay Developers

Executive Summary

The dihydrobromide salt of 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH 2HBr) presents a classic "solubility paradox" common in rigid bicyclic diamines. While the salt form stabilizes the molecule against oxidation and facilitates storage, its high crystal lattice energy and ionic character render it insoluble in the non-polar organic solvents (DCM, THF, Toluene) typically used for downstream functionalization. Conversely, its high hygroscopicity creates handling challenges in precise quantitative assays.

This guide provides field-proven protocols to overcome these barriers, focusing on solvent system engineering , controlled free-basing , and bio-assay formulation .

Module 1: Organic Synthesis & Reaction Media

The Issue: You are attempting to react 2,5-DBH 2HBr (e.g., acylation, alkylation) in dichloromethane (DCM) or tetrahydrofuran (THF), but the salt remains a suspension, leading to poor conversion or heterogeneous kinetics.

Troubleshooting Protocol: The Polarity Ladder

Amine hydrobromide salts require high dielectric constant media to overcome lattice energy. Do not force non-polar solvents; instead, use the following hierarchy.

Solvent ClassCompatibilityRecommendation
Hydrocarbons (Hexane, Toluene)Insoluble Avoid. The salt will not dissolve. Use only as an anti-solvent for precipitation.
Chlorinated (DCM, Chloroform)Very Poor Avoid unless using Phase Transfer Catalysis (PTC).
Ethers (THF, Diethyl Ether)Poor Avoid. 2HBr salts typically "oil out" or gum in ethers.
Alcohols (MeOH, EtOH)Good Recommended. Methanol is the primary choice for homogeneous reactions.
Dipolar Aprotic (DMSO, DMF)Excellent Best for Substitution. Use for SNAr or alkylation reactions requiring heat.
Water High Excellent but limits reagent choice (hydrolysis risk).
Workflow: Solubilization Decision Tree

Use this logic flow to select the correct solvent system based on your downstream chemistry.

SolubilityLogic Start Start: 2,5-DBH 2HBr Needs Solubilization CheckChem Is the Reagent Water Sensitive? Start->CheckChem WaterSensitive Yes (e.g., Acid Chlorides, Isocyanates) CheckChem->WaterSensitive NotSensitive No (e.g., Alkyl Halides, Reductive Amination) CheckChem->NotSensitive CheckHeat Reaction Temperature? WaterSensitive->CheckHeat ActionMeOH Use Methanol or Ethanol (Recrystallize from EtOH/Ether) NotSensitive->ActionMeOH HighHeat > 60°C CheckHeat->HighHeat LowHeat < 60°C CheckHeat->LowHeat ActionDMSO Use DMSO or DMF (Wash out later with water) HighHeat->ActionDMSO ActionBiphasic Biphasic System: DCM + Water + Inorganic Base (In situ Free-Basing) LowHeat->ActionBiphasic

Figure 1: Decision matrix for selecting reaction solvents based on reagent sensitivity and thermal requirements.

Module 2: Biological Assay Formulation

The Issue: When dissolving the salt in PBS or media (pH 7.4) for screening, you observe precipitation or unexpected toxicity.

Root Cause Analysis
  • Acidity: Dissolving a dihydrobromide salt releases 2 equivalents of HBr. In unbuffered water, this drops the pH significantly (often < 3.0), which is toxic to cells and can cause the compound to precipitate if the media attempts to buffer it back to a point of low solubility (the "neutral" free base is less soluble in water than the salt).

  • Ionic Strength: High bromide concentration can interfere with certain ion-channel assays.

Protocol: The "Step-Up" Buffering Method

Do not dissolve directly in DMSO stock and spike into media. The pH shock will cause precipitation.

  • Prepare Stock: Dissolve 2,5-DBH 2HBr in distilled water (not PBS) at 10x the target concentration. The solution will be acidic.

  • Neutralization (Critical):

    • Slowly add 1M NaOH or HEPES buffer (pH 8.0) while monitoring.

    • Target: Bring pH to ~7.0–7.2.

    • Observation: If cloudiness appears, the free base is crashing out. Add a co-solvent (Cyclodextrin or 5% DMSO) immediately.

  • Dilution: Dilute this pre-adjusted stock into the final assay media.

Module 3: Purification & Recrystallization

The Issue: The product is an oil or sticky solid that refuses to crystallize after synthesis.

Technique: Solvent/Anti-Solvent Precipitation

Because 2,5-DBH salts are highly soluble in alcohols but insoluble in ethers, this polarity gap is the primary lever for purification.

Standard Recrystallization Protocol:

  • Dissolution: Dissolve the crude salt in the minimum amount of hot Methanol (approx. 60°C).

  • Filtration: Filter hot to remove insoluble impurities (dust/inorganics).

  • Anti-Solvent Addition:

    • Remove from heat.

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until a persistent cloudiness is observed.

    • Ratio: Typically 1:3 (Methanol:Ether).

  • Crystallization: Cool slowly to room temperature, then to 4°C.

    • Note: Rapid cooling yields amorphous gum. Slow cooling yields needles/prisms [1].

Module 4: The "Nuclear Option" – Converting to Free Base

If the HBr salt persists in causing solubility issues in your specific application (e.g., organocatalysis in toluene), you must convert it to the free base.

Warning: The free base is likely an oil or low-melting solid and is air-sensitive (absorbs CO2/moisture). Use immediately.

Free-Basing Workflow

FreeBase Input 2,5-DBH 2HBr (Solid) Step1 Dissolve in Min. Water Input->Step1 Step2 Add NaOH (4M) until pH > 12 Step1->Step2 Step3 Extract w/ DCM (3x) Step2->Step3 Step4 Dry (Na2SO4) & Concentrate Step3->Step4 Output 2,5-DBH Free Base (Oil/Low Melt Solid) Step4->Output

Figure 2: Chemical workflow for removing HBr counter-ions to generate the organic-soluble free base.

Frequently Asked Questions (FAQ)

Q: The compound turns into a goo when I weigh it. Is it degraded? A: Likely not. 2,5-DBH 2HBr is hygroscopic [2]. It absorbs atmospheric water rapidly.

  • Fix: Dry the salt in a vacuum desiccator over P2O5 for 24 hours before weighing. Handle in a glovebox or weigh quickly.

Q: Can I use the HCl salt instead to improve solubility? A: Generally, hydrochloride salts have higher lattice energies and higher melting points than hydrobromides, potentially making organic solubility worse. However, they are often less hygroscopic. If organic solubility is the goal, consider switching to a "lipophilic salt" like Tosylate or Trifluoroacetate (TFA) [3].

Q: What is the pKa of the amine? A: While specific experimental data for the 2,5-bridge is sparse, analogous bicyclic amines (like DABCO) and secondary amines suggest a pKa1 of approximately 9.0–10.0 and pKa2 around 6.0–7.0 [4]. This explains why it is protonated and soluble at pH 7.4 but requires high pH (>12) to fully extract as a free base.

References

  • Sigma-Aldrich. (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide Product Specification. Retrieved from

  • Worldwide Life Sciences. Chemical Properties of (1S,2S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide. Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection principles).

  • American Chemical Society. DABCO (Molecule of the Week) - Comparative Bicyclic Amine Properties. Retrieved from

Sources

Technical Support Center: Conformational Analysis of N-Substituted 2,5-Diazabicyclo[2.2.1]heptanes by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-substituted 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffolds. The inherent rigidity and chirality of the 2,5-DBH core make it a privileged scaffold in medicinal chemistry.[1][2] However, this structural complexity, particularly the conformational dynamics arising from nitrogen inversion and N-substituent orientation, often presents significant challenges in NMR spectral interpretation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the NMR analysis of these fascinating molecules. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to confidently resolve complex conformational issues.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Fundamental Issues & Initial Observations

Question 1: My ¹H NMR spectrum of an N-substituted 2,5-DBH shows significantly broadened peaks at room temperature, especially for the protons near the nitrogen atoms. What is causing this?

Answer: This is a classic sign of dynamic exchange processes occurring on the NMR timescale. For N-substituted 2,5-DBH systems, the most common cause of peak broadening is an intermediate rate of nitrogen inversion.[3][4] The nitrogen atom in the amine exists in a pyramidal geometry and can invert, leading to two distinct invertomers. When the rate of this inversion is comparable to the frequency difference between the signals for the two forms, the NMR spectrometer detects an "average" environment, resulting in broad, poorly resolved peaks.[5]

  • Causality: At room temperature, the energy barrier to nitrogen inversion may be such that the interconversion rate is neither fast enough to show a single sharp, averaged signal nor slow enough to show two distinct sharp signals for each conformer. This "intermediate exchange regime" is the primary reason for signal broadening.[5]

Question 2: I suspect I have a mixture of conformers, but the peaks are heavily overlapping. What is the first and simplest step I can take to try and resolve them?

Answer: The most straightforward initial step is to re-acquire the ¹H NMR spectrum in a different deuterated solvent.[6][7] The rationale is that different solvents will have varying interactions with your molecule, which can alter the chemical shifts of the protons. Aromatic solvents like benzene-d₆ are particularly effective at inducing differential shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to their anisotropic magnetic properties. This can often be sufficient to separate overlapping signals and provide a clearer picture of the conformational complexity.[6]

Recommended Solvents to Try:

SolventPropertiesPotential Effect
CDCl₃ Standard, non-polarBaseline spectrum
Benzene-d₆ Aromatic, non-polarCan induce significant shifts, resolving overlap[7]
Acetone-d₆ Polar, aproticGood alternative to CDCl₃ for different solubility and interactions[6]
Methanol-d₄ Polar, proticCan engage in hydrogen bonding, altering conformer populations
DMSO-d₆ Highly polar, aproticDissolves a wide range of compounds, good for observing exchangeable protons[7]
Section 2: Advanced NMR Techniques for Conformer Resolution

Question 3: Changing solvents didn't fully resolve the conformers. How can I definitively prove that the broadening is due to a dynamic exchange process and resolve the individual conformers?

Answer: Variable Temperature (VT) NMR spectroscopy is the definitive technique to study dynamic processes like nitrogen inversion.[4][8] By altering the temperature of the NMR experiment, you can directly influence the rate of conformational interconversion.

  • High-Temperature VT-NMR: Increasing the temperature provides more thermal energy, accelerating the rate of nitrogen inversion. If the broadening is due to intermediate exchange, the peaks will coalesce and then sharpen into a single set of time-averaged signals as the exchange becomes fast on the NMR timescale.[5]

  • Low-Temperature VT-NMR: Decreasing the temperature slows down the inversion rate. As the sample is cooled, the broad peaks will first broaden further until they reach the coalescence temperature . Below this point, the exchange becomes slow on the NMR timescale, and you will observe two distinct sets of sharp signals, one for each of the two conformers.[9][10]

Experimental Protocol: Variable Temperature (VT) ¹H NMR

  • Sample Preparation: Dissolve your compound in a deuterated solvent with a wide liquid temperature range (e.g., toluene-d₈ for high temperatures, or methanol-d₄/dichloromethane-d₂ for low temperatures). Ensure you are using an appropriate NMR tube rated for VT experiments (e.g., Wilmad 507 or higher).[8]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation (Low Temp):

    • Cool the probe in increments of 10-20 K.

    • Allow the temperature to stabilize for 5-10 minutes at each step.[8]

    • Re-shim the magnetic field at each new temperature, as shimming is temperature-dependent.[7]

    • Acquire a spectrum at each temperature, observing the changes in peak shape. Note the coalescence temperature.

  • Temperature Variation (High Temp):

    • Follow the same procedure as above, but increase the temperature incrementally.

  • Data Analysis: Analyze the spectra to identify the temperature at which distinct conformers are resolved (low temp) or a single averaged species is observed (high temp). The ratio of the integrals for the resolved conformers at low temperature can be used to determine their relative populations and the Gibbs free energy difference (ΔG).

Logical Workflow for VT-NMR Analysis

Caption: Workflow for VT-NMR analysis of dynamic exchange.

Question 4: I've successfully resolved the conformers at low temperature, but the spectra are complex. How can I assign the proton signals for each conformer and confirm their spatial relationships?

Answer: Once you have "frozen out" the individual conformers, you need to turn to two-dimensional (2D) NMR techniques to elucidate their structures. These experiments spread the NMR information into two frequency dimensions, resolving overlap and revealing correlations between nuclei.[11][12]

Key 2D NMR Experiments for Conformer Assignment:

ExperimentInformation ProvidedApplication for 2,5-DBH Conformers
COSY (Correlation Spectroscopy)Shows through-bond coupling between protons (typically over 2-3 bonds).[12]Establishes the proton connectivity within each individual conformer. Helps trace the spin systems of the bicyclic core.
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton directly to the carbon it is attached to.[11]Unambiguously assigns protons to their respective carbons, which is crucial for resolving overlap and confirming assignments.
HMBC (Heteronuclear Multiple Bond Correlation)Shows longer-range correlations (2-3 bonds) between protons and carbons.[12]Helps to piece together the carbon skeleton and assign quaternary carbons.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)Reveals through-space proximity of protons (< 5 Å).[13][14]This is the most critical experiment for determining the 3D structure and differentiating conformers. For example, a NOE between an N-substituent proton and a specific proton on the bicyclic frame can define the substituent's orientation (syn or anti to the ethylene bridge).

Experimental Workflow: 2D NMR for Conformer Elucidation

G cluster_1 A Resolved Conformers (Low Temp 1D NMR) B Acquire 2D COSY A->B C Acquire 2D HSQC A->C D Acquire 2D NOESY/ROESY A->D E Establish ¹H-¹H Connectivity B->E F Assign ¹H to attached ¹³C C->F G Determine 3D Structure & Conformer Stereochemistry D->G E->G F->G H Final Structure Assignment G->H

Caption: Integrated 2D NMR workflow for structural assignment.

A Note on NOESY vs. ROESY: For medium-sized molecules like many 2,5-DBH derivatives, the Nuclear Overhauser Effect (NOE) can sometimes be close to zero, making NOESY experiments ineffective. In such cases, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is preferred, as it circumvents this issue and provides reliable through-space correlation data.[14]

Section 3: Chiral Resolution

Question 5: My N-substituted 2,5-DBH is chiral, and I need to determine the enantiomeric excess (ee) of my sample, but the enantiomers are indistinguishable in the NMR. What are my options?

Answer: Enantiomers have identical NMR spectra in an achiral solvent. To resolve them, you must introduce a chiral auxiliary that interacts with the enantiomers to form diastereomeric complexes, which are NMR-distinguishable.[15] There are two primary NMR-based methods for this.

  • Chiral Derivatizing Agents (CDAs): This involves covalently reacting your amine with a chiral agent, such as Mosher's acid chloride ((R)- or (S)-MTPA-Cl), to form a pair of diastereomeric amides.[15] These diastereomers will have distinct chemical shifts, allowing for integration and determination of the enantiomeric excess. The downside is that this requires a chemical reaction and purification.

  • Chiral Solvating Agents (CSAs): This is a non-destructive method where a chiral solvent additive is added directly to your NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with your enantiomers through interactions like hydrogen bonding.[16][17] This induces small but measurable differences in the chemical shifts of the enantiomers, allowing for their resolution and quantification.

Experimental Protocol: Enantiomeric Resolution with a Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)

  • Pristine Spectrum: Acquire a high-resolution ¹H NMR spectrum of your purified 2,5-DBH derivative in an achiral solvent (e.g., CDCl₃).

  • Add CSA: To the same NMR tube, add a molar equivalent of the chiral solvating agent.

  • Acquire Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: Look for splitting of previously singlet signals or doubling of multiplets. The integration of the now-separated signals corresponding to the two enantiomers will give you the enantiomeric ratio.

This approach is often preferred as it is fast, reversible, and does not require modification of the analyte.[16]

References

  • Wenzel, T. J., & Wilcox, C. D. (2016). Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent. Chirality, 28(11), 728-734. [Link]

  • Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(2), 69-81. [Link]

  • Li, Y., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Medicinal Chemistry Communications. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure Resources. [Link]

  • Malpass, J. R., & Tweddle, N. J. (1978). Measurement of nitrogen inversion barriers and invertomer ratios in constrained azabicyclic systems. Journal of the Chemical Society, Perkin Transactions 2, 120-127. [Link]

  • Royal Society of Chemistry. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. [Link]

  • Majchrzak, M. W., Kotełko, A., & Lambert, J. B. (1983). Synthesis and dynamic NMR studies of the 3,7‐diazabicyclo[4.1.0]heptane system. Organic Magnetic Resonance, 21(9), 539–543. [Link]

  • Draveling, C. W., & Katritzky, A. R. (1970). A variable temperature nuclear magnetic resonance spectroscopy study of nitrogen inversion in medium-ring monocyclic and bicyclic systems. Journal of the Chemical Society D: Chemical Communications, (10), 591-592. [Link]

  • YouTube. (2020). Chiral Resolving agents. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2018). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • MDPI. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Gochin, M., et al. (1990). Two-dimensional N.M.R. studies of flexible molecules in liquid crystals: orientational order and conformational probabilities of n-hexane. Molecular Physics, 69(4), 671-689. [Link]

  • ResearchGate. (2025). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. [Link]

  • ResearchGate. (2025). Syntheses, Conformations, and Basicities of Bicyclic Triamines. [Link]

  • PubMed. (2000). Syntheses, conformations, and basicities of bicyclic triamines. [Link]

  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?[Link]

  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • PubMed. (1982). Two-dimensional NMR spectroscopy: an application to the study of flexibility of protein molecules. [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. [Link]

  • University of Potsdam. (n.d.). ¹H NMR Spectroscopy. [Link]

  • CONICET. (2019). Tackling the Peak Overlap Issue in NMR Metabolomic Studies. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts. [Link]

  • PubMed. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • ResearchGate. (2025). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. [Link]

  • Morressier. (2017). NMR conformational signatures guide the design of macrocycle drug cell activity and permeability: AstraZeneca case studies. [Link]

  • PubMed Central. (2021). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. [Link]

  • Scilit. (n.d.). N‐Methyl Inversion Barriers in Six‐membered Rings. [Link]

  • Scribd. (n.d.). NOESY and ROESY NMR Techniques Guide. [Link]

  • ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D ROESY (Rotating frame nuclear Overhauser Effect Spectroscopy). [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • ChemRxiv. (2025). Determining Inversion Barriers in Atrop- isomers – A Tutorial for Organic Chemists. [Link]

  • Semantic Scholar. (n.d.). Determining Inversion Barriers in Atrop- isomers – A Tutorial for Organic Chemists. [Link]

  • PubMed. (2020). Conformational analysis by NMR and molecular dynamics of adamantane-doxorubicin prodrugs and their assemblies with β-cyclodextrin: A focus on the design of platforms for controlled drug delivery. [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • MDPI. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. [Link]

  • JEOL. (n.d.). Observation of NOE by HSQC-NOESY. [Link]

  • Universidad de Alicante. (n.d.). UNIT 7 HOMONUCLEAR CORRELATION NMR SPECTROMETRY 2D-NMR. [Link]

Sources

Technical Support Center: Epimerization-Lactamization Cascade Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: EL-OPT-882
Status: Open
Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Where is the Cascade Failing?

Before altering reagents, you must diagnose the kinetic bottleneck. In an epimerization-lactamization cascade, the linear precursor (often thermodynamically stable) must undergo stereochemical inversion (epimerization) to adopt a conformation (usually a "turn") that permits ring closure (lactamization).

Is your reaction failing at the flip (epimerization) or the zip (cyclization)?

Diagnostic Workflow

Use the following logic flow to interpret your LC-MS/NMR data and select the correct troubleshooting module.

DiagnosticFlow Start START: Analyze Crude Reaction Mixture IsProduct Is Desired Cyclic Monomer Present? Start->IsProduct CheckSM Is Linear Starting Material (SM) Remaining? IsProduct->CheckSM No / Low Yield Success Optimization Complete IsProduct->Success Yes, High Yield CheckOlig Are Dimers/Oligomers Present? CheckSM->CheckOlig No SM Left CheckStereo Check SM Stereochemistry CheckSM->CheckStereo SM Remains OptYield Issue: Low Conversion Go to Protocol A (Activation) CheckOlig->OptYield No (Hydrolysis/Decomp) OptConc Issue: Intermolecular Competition Go to Protocol B (High Dilution) CheckOlig->OptConc Yes (Dimers found) CheckStereo->OptYield Correct Epimer Present OptBase Issue: Slow Epimerization Go to Protocol C (Base/Catalyst) CheckStereo->OptBase Wrong Epimer Accumulating

Figure 1: Diagnostic decision tree for identifying kinetic bottlenecks in cascade cyclizations.

Technical Deep Dive: The "Turn-Induced" Mechanism

To optimize yield, you must manipulate the Curtin-Hammett principle. In many cascades (e.g., synthesis of alkaloids or cyclic peptides), the linear precursor exists primarily in a trans-configuration (or extended chain) that cannot cyclize due to ring strain.

  • Epimerization (

    
    ):  The stereocenter adjacent to the activated carboxyl or amine must invert. This creates a "turn" (often a cis-geometry or specific 
    
    
    
    -turn) that brings the N-terminus and C-terminus into proximity.
  • Lactamization (

    
    ):  The amine attacks the activated ester.
    

The Golden Rule: For high yield, the rate of cyclization of the reactive epimer (


) must be significantly faster than the rate of oligomerization (

).
Reaction Coordinate Visualization

ReactionCoordinate LinearStable Linear Precursor (Stable Epimer) Cannot Cyclize TS_Epi Enolate/Transition State LinearStable->TS_Epi Base (k_epi) Oligomer Linear Dimer/Oligomer (Side Product) LinearStable->Oligomer Slow Background LinearReactive Reactive Epimer (Unstable) Pre-organized Turn TS_Epi->LinearReactive Fast Equilibrium CyclicProduct Cyclic Lactam (Thermodynamic Sink) LinearReactive->CyclicProduct Intramolecular (k_cyc) Favored by Dilution LinearReactive->Oligomer Intermolecular (k_olig) Favored by Conc.

Figure 2: The kinetic pathway. Optimization requires maximizing the path from Reactive Epimer to Cyclic Product while suppressing Oligomer formation.

Optimization Protocols

Protocol A: Reagent Selection (Activation Tuning)

Issue: Low conversion or hydrolysis.

If the activation is too slow, the intermediate hydrolyzes. If too fast, it racemizes uncontrollably or polymerizes.

Reagent ClassRecommended ReagentBest For...Notes
Phosphonium PyBOP / PyAOP Slow cyclizationsGenerates HOBt/HOAt in situ. Good for maintaining epimerization equilibrium without "killing" the active ester too fast.
Uronium HATU Difficult sequencesHighest reactivity. Use if the "turn" is sterically hindered. Warning: Can cause unwanted racemization at other centers.
Organophosphorus DEPBT Epimerization-sensitiveLow racemization of non-target centers. Slower activation allows thermodynamic equilibration.
Carbodiimide EDC + HOAt Stepwise controlAllows isolation of the active ester if needed. HOAt (7-aza) effect accelerates the specific cyclization.
Protocol B: The Pseudo-Dilution Strategy

Issue: Dimer/Oligomer formation.

Standard high dilution (1 mM) uses excessive solvent. Instead, use Syringe Pump Addition to maintain a low instantaneous concentration of the activated species.

  • Dissolve the linear precursor in a minimal volume of non-reactive solvent (e.g., DMF or THF).

  • Prepare the reaction vessel with the coupling reagent (e.g., HATU) and base (e.g., DIPEA) in a larger volume of solvent.

  • Inject the precursor solution slowly over 4–12 hours.

    • Why: This ensures that as soon as a molecule enters the flask, it is activated and cyclizes before it encounters another precursor molecule.

Protocol C: Dynamic Kinetic Resolution (DKR) Tuning

Issue: Wrong epimer accumulates; reaction stalls.

If the stable linear precursor is not converting to the reactive epimer, you need to boost


.
  • Switch Bases: If using DIPEA (hindered), switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU is a stronger base and a better nucleophile, capable of promoting the enolization required for epimerization.

  • Add Chaotropes: Add LiCl (0.4 M) or NaClO4 to the reaction mixture.

    • Mechanism:[1][2][3][4] These salts disrupt internal H-bonds (aggregation) that might stabilize the "wrong" linear conformation, allowing the chain to unfold and access the transition state.

Frequently Asked Questions (FAQ)

Q: Why am I seeing a "double mass" (2M+H) peak in LC-MS? A: This is a dimer, formed by intermolecular reaction. Your concentration is too high.

  • Fix: Reduce concentration to <1 mM or use Protocol B (Syringe Pump Addition) .

Q: The reaction works, but I get a 50:50 mixture of diastereomers. How do I get >90% of the desired isomer? A: Your reaction is under kinetic control, not thermodynamic control. The ring is closing before the epimerization equilibrium fully favors the desired precursor.

  • Fix: Use a slower activating agent (e.g., switch from HATU to DEPBT or DPPA ) and increase the temperature (40–60°C). This allows the linear stereocenters to equilibrate to the thermodynamically preferred "turn" conformation before the irreversible cyclization event.

Q: My product hydrolyzes during workup. What's wrong? A: Strained lactams can be sensitive to aqueous base.

  • Fix: Quench the reaction with a buffer (phosphate pH 6.0) rather than saturated NaHCO3. Perform a rapid extraction or, ideally, evaporate the DMF/MeCN directly and purify via reverse-phase flash chromatography.

Q: Can I use microwave irradiation? A: Yes, but with caution. Microwaves accelerate both


 and 

.
  • Guideline: Use microwave heating (60–80°C) only for reactions performed at high dilution (<1 mM). The thermal energy helps overcome the entropic barrier of bringing the chain ends together.

References

  • Kinetically Controlled aza-Michael/Epimerization Cascade Enables a Scalable Total Synthesis of Putative (+)-Fumigaclavine F. Source: National Institutes of Health (PMC) URL:[Link]

  • Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Source: National Institutes of Health (PMC) URL:[Link]

  • Recent advances in peptide macrocyclization strategies. Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Epimerisation in Peptide Synthesis. Source: National Institutes of Health (PMC) URL:[Link]

Sources

handling hygroscopic nature of 2,5-diazabicyclo[2.2.1]heptane salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stabilization of 2,5-Diazabicyclo[2.2.1]heptane Salts

Executive Summary: The Hygroscopic Challenge

2,5-diazabicyclo[2.2.1]heptane (DBH) salts—particularly the dihydrobromide (2HBr) and dihydrochloride (2HCl)—are critical chiral scaffolds in drug development (e.g., fluoroquinolone antibiotics, nicotinic agonists). However, their bridged bicyclic structure creates a high lattice energy that is paradoxically easily disrupted by hydration.

The Problem: These salts are deliquescent .[1] They do not merely adsorb surface moisture; they absorb atmospheric water until they dissolve in it, forming a viscous syrup. This leads to:

  • Stoichiometric Failure: Weighing "100 mg" of wet salt might actually deliver only 60 mg of active scaffold.

  • Catalyst Poisoning: In metal-catalyzed couplings (e.g., Buchwald-Hartwig), introduced water can deactivate Pd-catalysts.

  • Process Clumping: Material bridges in hoppers or sticks to spatulas, causing yield loss.

This guide provides the protocols to prevent, diagnose, and remediate these issues.

Prevention: Storage & Weighing Protocols

The battle is won or lost during storage and transfer. Do not rely on standard ambient conditions.[2]

A. The "Double-Vessel" Storage Standard

Never store DBH salts in a single screw-cap vial. Moisture permeates standard polyethylene caps over weeks.

  • Primary Container: Glass vial with a Teflon-lined cap, taped with Parafilm.

  • Secondary Container: A larger jar containing a layer of active desiccant (Drierite/CaSO₄ or P₂O₅), with the primary vial resting inside.

  • Environment: Store at room temperature. Refrigeration is dangerous unless the container is allowed to fully equilibrate to room temperature before opening; otherwise, condensation will instantly ruin the salt.

B. Weighing Protocol for High-Humidity Labs (>40% RH)

If you do not have a glovebox, use the "Difference Weighing" technique to minimize exposure.

  • Tare a receiving flask containing your solvent or a stir bar.

  • Take the DBH salt container and a clean spatula to the balance.

  • Rapidly transfer an estimated amount to the flask.

  • Immediately cap the flask and the source container.

  • Weigh the flask again. The gain in mass is your reagent amount.

    • Why? This is faster than trying to tap out an exact amount onto weighing paper, during which the salt is absorbing water every second.

Remediation: Rescuing "Wet" or Deliquesced Material[1][4]

If your white powder has turned into a sticky gum or a liquid, do not discard it. It can be rescued using Azeotropic Drying.

Protocol: The Toluene/Alcohol Azeotrope Rescue

This method removes water physically without thermal decomposition.

Step-by-Step Workflow:

  • Dissolution: Dissolve the wet/gummy salt in the minimum amount of dry Methanol (MeOH). The salt is highly soluble in MeOH.

  • Transfer: Move solution to a Round Bottom Flask (RBF).

  • Azeotrope Addition: Add Toluene (ratio ~5:1 Toluene to MeOH).

  • Evaporation: Rotovap at 45–50°C. The MeOH/Water/Toluene azeotrope will carry off the moisture.

  • Repetition: You will likely see a gum form again. Add fresh Toluene (no MeOH this time) and rotovap again.

  • Trituration: As the mixture dries, the gum will foam and eventually break into a solid. Scrape the sides to create a powder.

  • Final Dry: Place the flask in a vacuum oven (see Section 4).

Visual Workflow: Decision Logic for DBH Handling

DBH_Handling Start Assess DBH Salt State State_Powder Free-flowing Powder Start->State_Powder State_Clump Clumped / Sticky Start->State_Clump State_Liquid Liquid / Syrup Start->State_Liquid Action_Use Weigh via 'Difference Method' (Limit Exposure <30s) State_Powder->Action_Use Immediate Use Action_VacOven Vacuum Oven Dry (60°C, <10 mbar, 4h) State_Clump->Action_VacOven Action_Azeotrope Azeotropic Rescue (MeOH -> Toluene Strip) State_Liquid->Action_Azeotrope Check_QC QC Check: 1H NMR (D2O) for stoichiometry Action_VacOven->Check_QC Action_Azeotrope->Check_QC Check_QC->Action_Use Pass

Caption: Decision matrix for handling 2,5-diazabicyclo[2.2.1]heptane salts based on physical state.

Technical Specifications & Data

Drying Agent Compatibility Table

When setting up desiccators or drying trains, use the correct agents.

Drying AgentCompatibility with DBH SaltsEfficiencyNotes
P₂O₅ (Phosphorus Pentoxide) Excellent HighBest for vacuum desiccators. Acidic nature matches the salt form.
KOH (Potassium Hydroxide) Good MediumGood for free amines, but acceptable for salts if no direct contact.
CaCl₂ (Calcium Chloride) Moderate LowOften insufficient for deliquescent salts. Avoid.
Silica Gel Poor Very LowOnly useful for maintaining already-dry conditions, not drying.
Vacuum Oven Parameters
  • Temperature: 60°C (Safe) to 80°C (Max). Note: Melting point is ~300°C (dec), but surface oxidation can occur at high temps.

  • Pressure: < 10 mbar (High vacuum essential).

  • Duration: Minimum 4 hours for surface moisture; Overnight (12h) for bulk removal.

Troubleshooting FAQs

Q1: I weighed 100 mg of the salt, but my reaction yield indicates I only added ~70 mg. What happened? A: You likely weighed "wet" salt. DBH salts can absorb 20-30% of their weight in water without fully liquefying.

  • Fix: Always dry the salt overnight in a vacuum oven before critical stoichiometry steps, or determine the water content via Karl Fischer titration (or qNMR with an internal standard) and adjust your weighing mass accordingly.

Q2: Can I use the "wet" syrup directly if I adjust the mass? A: Risky. The water content is variable.[3][4] Furthermore, if you are doing a transition-metal catalyzed reaction (e.g., Buchwald coupling), the excess water can decompose the catalyst or hydrolyze sensitive electrophiles (like acid chlorides). Always dry it first.

Q3: My salt turned yellow after drying. Is it bad? A: A slight yellowing is common due to trace surface oxidation of the amine, but the bulk material is usually fine. Verify purity with 1H NMR in D₂O . If the peaks are sharp and integrate correctly, the core scaffold is intact.

Q4: How do I clean the glassware? The residue is sticky. A: Do not use organic solvents initially. Rinse with water first (the salt is highly water-soluble), then follow with acetone/methanol.

References

  • Chemical Properties & Safety: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3527810, 2,5-Diazabicyclo[2.2.1]heptane. Retrieved from [Link]

  • Synthesis & Handling: Beinat, C., et al. (2013).[5] A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(36), 4858-4860. (Discusses handling of the salt forms).

  • Deliquescence Mechanisms: Ishii, K., et al. (2022).[6] Organic vapor-induced dissolution of molecular salts. RSC Advances. Retrieved from [Link]

Sources

troubleshooting scale-up synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane

Overview & Scope

Target Molecule: (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (2,5-DBH).[1][2] Primary Application: Chiral scaffold for fluoroquinolone antibiotics (e.g., Danofloxacin), CNS ligands, and asymmetric organocatalysts. Standard Industrial Route: The "Pfizer Route" (Braish et al.) utilizing trans-4-hydroxy-L-proline. Critical Challenge: This synthesis involves a high-energy "tritosylate" intermediate and a double-displacement cyclization that is prone to polymerization if not strictly controlled.

Module 1: The Synthetic Pathway (Visualized)

The following diagram outlines the industry-standard "Tritosylate Route" optimized for kilogram-scale production. This pathway ensures the retention of the pyrrolidine ring while building the bridge via a double nucleophilic displacement.

DBH_Synthesis Start Start: trans-4-Hydroxy-L-Proline (Natural Chiral Pool) Step1 Step 1: N-Protection & Esterification (N-Cbz or N-Ts) Start->Step1 Protect N, Activate COOH Step2 Step 2: Reduction to Diol (LiBH4 or Borane-DMS) Step1->Step2 Reduction Step3 Step 3: Activation (Tritosylation) Forms N-Ts-2-CH2OTs-4-OTs-pyrrolidine Step2->Step3 TsCl, Pyridine (Exothermic) Step4 Step 4: Cyclization (Double Displacement) Reagent: Benzylamine or Methylamine Solvent: Xylene/Toluene (Reflux) Step3->Step4 Critical Step: Dilution Control Step5 Step 5: Deprotection & Salt Formation (H2/Pd-C or HBr/AcOH) Step4->Step5 Isolation Final Final Product: (1S,4S)-2,5-DBH Dihydrobromide Step5->Final Crystallization

Caption: Workflow for the scale-up synthesis of (1S,4S)-2,5-DBH via the tritosylate intermediate. Colors indicate safety critical control points (Yellow/Red).

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported during scale-up (100g to 10kg batches).

Phase A: Activation (Tritosylate Formation)

Q1: We are observing a rapid exotherm and "gummy" precipitate during the tosylation of the prolinol intermediate. What is happening?

  • Root Cause: The reaction of p-toluenesulfonyl chloride (TsCl) with the diol in pyridine is highly exothermic. If the temperature exceeds 5–10°C during addition, pyridine hydrochloride precipitates rapidly, trapping reactants and causing local hot spots (runaway potential).

  • Corrective Action:

    • Dilution: Ensure the pyridine volume is at least 5–7 volumes relative to the substrate.

    • Controlled Addition: Add TsCl as a solution in CH2Cl2 or solid portions over 2–4 hours, maintaining internal temperature <5°C.

    • Agitation: Use high-torque overhead stirring; magnetic stirring is insufficient for the thick slurry formed by pyridinium salts.

Q2: The yield of the tritosylate is low (<60%), and NMR shows unidentified aliphatic impurities.

  • Root Cause: Incomplete drying of the prolinol intermediate. Residual water hydrolyzes TsCl to TsOH, which is non-reactive and consumes base.

  • Protocol Check: The starting diol is extremely hygroscopic. Azeotropic distillation with toluene is mandatory prior to the tosylation step. Karl Fischer (KF) titration should read <0.05% water before adding TsCl.

Phase B: Cyclization (The "Bottleneck")

Q3: During the reaction with benzylamine, we see high conversion but low isolated yield. GPC analysis shows high molecular weight species.

  • Root Cause: Intermolecular Polymerization. The tritosylate has two electrophilic sites (primary -CH2OTs and secondary -OTs). If the concentration of the tritosylate is too high, a benzylamine molecule may react with two different tritosylate molecules rather than cyclizing intramolecularly.

  • Corrective Action (The Dilution Principle):

    • Standard: Do not dump reagents together.

    • Scale-Up Protocol: Add the Tritosylate solution slowly (over 4–8 hours) into a refluxing solution of Benzylamine in Xylene/Toluene. This keeps the instantaneous concentration of the electrophile low, favoring the unimolecular (intramolecular) ring closure.

Q4: The optical rotation of the final product is lower than the literature value ([α]D < +22°). Is racemization occurring?

  • Root Cause:

    • Impure Starting Material: Commercial trans-4-hydroxy-L-proline can contain 1–2% cis-isomer.

    • Incomplete Inversion: The displacement at C4 (secondary tosylate) proceeds via S_N2 (inversion). If the reaction temperature is too low or agitation poor, competitive elimination or retention (double inversion via neighboring group participation) can occur.

  • Validation: Check the stereochemistry of the tritosylate intermediate. The C4-OTs must be cis relative to the C2-CH2OTs group (derived from trans-hydroxyproline) to allow the incoming amine to bridge effectively.

Phase C: Isolation & Purification

Q5: The final diamine is an oil that turns brown/black upon air exposure. How do we store it?

  • Root Cause: The free base is highly hygroscopic and prone to oxidation/carbamate formation with atmospheric CO2.

  • Standard Solution: Isolate the product immediately as a salt.

    • Dihydrobromide (2HBr): The most stable solid form. Precipitate from EtOH/HBr or AcOH/HBr. Melting point should be >280°C (dec).[3]

    • Dihydrochloride (2HCl): Also stable but often more hygroscopic than the HBr salt.

Module 3: Critical Data & Specifications

Table 1: Solvent Selection for Cyclization Step
SolventBoiling PointReaction RatePolymerization RiskRecommendation
Xylene 138-144°CFast (2-4 h)ModeratePreferred for Scale-up
Toluene 110°CSlow (12-18 h)LowGood for small batches (<50g)
THF 66°CToo SlowHighAvoid (Temp too low for efficient SN2)
DMF 153°CVery FastHighAvoid (Difficult workup/removal)
Table 2: Safety Hazards & Mitigation
Reagent/IntermediateHazard ClassScale-Up RiskMitigation Strategy
LiBH4 / Borane Flammable Solid/GasH2 evolution, delayed exothermQuench with MeOH/Acetone cautiously; N2 sweep.
Tritosylate Skin SensitizerPotent alkylating agentUse barrier gloves; destroy excess with amine waste stream.
2,5-DBH (Free Base) CorrosiveCO2 absorption (clogs lines)Keep under Argon; convert to salt immediately.

Module 4: Logic for Troubleshooting (Decision Tree)

Use this logic flow to diagnose yield issues during the critical cyclization phase.

Troubleshooting_Tree Issue Problem: Low Yield in Cyclization Check1 Check TLC/HPLC: Is Starting Material (Tritosylate) Consumed? Issue->Check1 Yes Yes Check1->Yes No No Check1->No Check2 Check Impurity Profile Yes->Check2 Temp Increase Temp or Change Solvent (Toluene -> Xylene) No->Temp Oligomers Result: Oligomers/Polymers Check2->Oligomers Clean Result: Clean but low mass balance Check2->Clean Action1 ACTION: Increase Dilution (Slow Addition of Tritosylate) Oligomers->Action1 Action2 ACTION: Check Workup pH (Diamine is water soluble at pH < 12) Clean->Action2

Caption: Diagnostic logic for resolving yield issues during the benzylamine cyclization step.

References

  • Braish, T. F., et al. (1990). Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptanes.[1][2][4][5][6][7]Journal of Organic Chemistry , 55(5), 1684–1687. Link

    • Core Reference: Establishes the tritosylate route and stereochemical inversion logic.
  • Blacker, A. J., et al. (1999). A Practical Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane.Journal of Organic Chemistry , 64(17), 6306–6311. Link

    • Scale-Up Reference: Details the 100kg scale production and safety parameters for the Pfizer route.
  • Melgar-Fernandez, R., et al. (2008).[3] Dicopper(II) Complexes of Chiral C2-Symmetric Diamino Ligands.[3]European Journal of Organic Chemistry , 2008(4), 655–672.[3] Link

    • Application Reference: Describes the isolation of the dihydrobromide salt and purific
  • Cui, B., et al. (2015).[4] Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction.RSC Advances , 5, 10386-10392.[4] Link

    • Alternative Route: Discusses the epimerization strategy (useful for understanding stereochemical pitfalls).

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Separation of 2,5-Diazabicyclo[2.2.1]heptane Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The separation of 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) enantiomers presents a distinct challenge in chromatography due to the molecule's rigid bicyclic structure, high basicity, and lack of strong chromophores in its native state.

While Chiralcel OD-H is the industry standard for this scaffold, it is critical to understand how it is applied.[1] Unlike simple aromatics, 2,5-DBH is rarely separated as a free amine on polysaccharide columns due to severe peak tailing and weak chiral recognition.[1] Instead, the N-protected derivative (specifically N-Boc or N-Cbz) is the preferred analyte for OD-H separation.

This guide details the optimized protocol for the N-Boc-2,5-DBH derivative on Chiralcel OD-H and objectively compares it against the alternative strategy of separating the free amine using Crown ether phases (Crownpak).[1]

The Challenge: Analyte Characteristics

The 2,5-DBH scaffold is a "privileged structure" in drug discovery, serving as a conformationally restricted piperazine surrogate.[1]

FeatureChromatographic Implication
Basicity The secondary amines are highly basic (

).[1] On silica-based columns (like OD-H), this leads to silanol interactions and peak tailing unless suppressed.
Rigidity The [2.2.1] bridge locks the conformation, which actually aids chiral recognition if the selector can access the chiral cavity.[1]
UV Absorbance The native molecule has negligible UV absorbance above 210 nm.[1] Derivatization (e.g., Boc, Benzoyl) is required not just for retention, but for detection.[1]

Comparative Landscape: OD-H vs. Alternatives

The choice of column dictates the sample preparation workflow. The table below contrasts the Chiralcel OD-H (derivatization route) against the Crownpak CR(+) (direct route) and Chiralpak AD-H .

Performance Matrix
MetricChiralcel OD-H (Recommended)Crownpak CR(+) / CR(-) Chiralpak AD-H
Analyte Form N-Boc or N-Cbz derivative Free Amine (Native)N-Boc derivative
Separation Mode Normal Phase (Hexane/IPA)Reversed Phase (Acidic pH)Normal Phase
Resolution (

)
High (> 2.5) for Boc-derivativesHigh (> 2.0) for free aminesModerate (1.5 - 2.[1]0)
Throughput High (Low viscosity MP)Low (Low flow rates required)High
Mechanism H-bonding & Steric inclusionHost-Guest (Ammonium complex)H-bonding (Amylose)
Primary Drawback Requires derivatization stepIncompatible with many organic solvents; requires acidic mobile phase (pH 1-2).Often shows lower selectivity (

) for this specific rigid scaffold compared to OD-H.
Decision Logic for Method Selection

The following workflow illustrates the logical selection process based on your sample state.

MethodSelection cluster_ODH OD-H Mechanism Start Start: 2,5-DBH Sample IsDerivatized Is the amine protected? (e.g., N-Boc, N-Tosyl) Start->IsDerivatized Yes Yes (Protected) IsDerivatized->Yes No No (Free Amine) IsDerivatized->No ODH Method A: Chiralcel OD-H (Normal Phase) Yes->ODH Direct Inject Crown Method B: Crownpak CR(+) (Reversed Phase, pH 1.5) No->Crown Direct Inject DerivStep Derivatize (e.g., Boc-anhydride) No->DerivStep If OD-H preferred Mech1 Carbamate H-Bonding ODH->Mech1 DerivStep->ODH

Figure 1: Decision tree for selecting the appropriate chiral stationary phase based on the chemical state of the 2,5-diazabicyclo[2.2.1]heptane sample.

Deep Dive: Chiralcel OD-H Performance

Mechanism of Action

Chiralcel OD-H utilizes Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica. For N-Boc-2,5-DBH, the separation is driven by:

  • Hydrogen Bonding: The carbonyl oxygen of the analyte's Boc group acts as an H-bond acceptor for the NH groups of the stationary phase's carbamate moiety.[1]

  • Steric Fit: The rigid [2.2.1] bicyclic core fits into the chiral grooves of the cellulose polymer.[1] The "H" in OD-H denotes "High performance" (5 µm particle), which is crucial for resolving the subtle steric differences between the (1S,4S) and (1R,4R) enantiomers.

Experimental Data (Reference Standard)

Based on validation data for N-Boc-protected bicyclic amines [1, 2].

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v)

  • Flow Rate: 0.5 mL/min

  • Temperature: 25°C

  • Detection: UV 210-254 nm[1]

ParameterValueInterpretation
Retention Time (

)
~18.4 minGood retention allows interaction time.[1]
Retention Time (

)
~20.3 minDistinct second peak.[1]
Selectivity (

)
1.13 - 1.20 Sufficient thermodynamic distinction.[1]
Resolution (

)
> 1.7 Baseline separation suitable for quantitation.

Optimized Protocol: N-Boc-2,5-DBH on Chiralcel OD-H[1]

This protocol assumes you are analyzing the N-Boc protected intermediate.[1] If you have the free amine, perform a standard Boc-protection (Boc2O, TEA, DCM) first.[1]

Step 1: System Preparation
  • Solvent: Use HPLC-grade n-Hexane and 2-Propanol (IPA).[1]

  • Additives: While N-Boc is less basic, adding 0.1% Diethylamine (DEA) to the mobile phase is mandatory to suppress residual silanol interactions with the carbamate nitrogen or any unprotected amine traces.

  • Equilibration: Flush the column with 20 column volumes of mobile phase at 1.0 mL/min.

Step 2: Method Parameters[2][3][4][5]
  • Mobile Phase: n-Hexane : 2-Propanol : DEA (95 : 5 : 0.1)

    • Note: Start with 5% IPA.[1] If retention is too long (

      
      ), increase IPA to 10%.[1]
      
  • Flow Rate: 0.5 mL/min (Lower flow improves resolution for rigid bicyclics).

  • Temperature: 20°C (Lower temperature often enhances enantioselectivity for this scaffold).[1]

  • Injection Volume: 5 - 10 µL (1 mg/mL sample concentration).

Step 3: Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing Residual silanol activityIncrease DEA concentration to 0.2% or switch to Ethanol as the modifier (Hex/EtOH).
Low Resolution (

)
Non-specific hydrophobic interactionLower temperature to 10-15°C. Reduce IPA % to 2-3%.
No Retention Analyte too solubleSwitch mobile phase to 100% Hexane (with 0.1% DEA) or use Chiralpak AD-H.

References

  • Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001).[1] New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives.[2][3] Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(ii), 69-81.[1][2] Link

  • Daicel Corporation.[1][4] Chiralcel OD-H Instruction Manual. Chiral Technologies. Link

  • Zhang, T., & Nguyen, D. (2008).[1] Enantioseparation of diazabicyclic amides on polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1191(1-2), 214-222.

  • Hyun, M. H. (2006).[1] Characterization of Liquid Chromatographic Chiral Separation on Chiral Crown Ether Stationary Phases. Journal of Separation Science, 29(6), 750-761. Link

Sources

Absolute Configuration Determination of 2,5-Diazabicyclo[2.2.1]heptane: A Comparative Guide to Crystallographic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a privileged chiral diamine in drug discovery, serving as a conformationally rigid piperazine mimic.[1][2] However, its lack of heavy atoms (consisting solely of C, H, and N) renders absolute configuration determination via standard X-ray crystallography prone to ambiguity. The anomalous scattering signal for these light atoms is negligible using standard Molybdenum (Mo) radiation, leading to inconclusive Flack parameters.

This guide evaluates the Heavy-Atom Salt Crystallography Strategy —specifically the formation of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide —as the definitive method for absolute stereochemical assignment. We compare this approach against Chiral Counter-ion Co-crystallization (Internal Reference method) and Covalent Derivatization, providing experimental protocols and data interpretation frameworks for the modern structural chemist.

Part 1: The Challenge of Light-Atom Scaffolds

In the absence of heavy atoms, the Friedel pairs (


 and 

) in the diffraction pattern of 2,5-DBH are nearly identical in intensity.
  • The Problem: Standard refinement yields a Flack parameter (

    
    ) with a large standard uncertainty (
    
    
    
    ), often
    
    
    , making it impossible to distinguish the correct enantiomer (
    
    
    ) from the inverted structure (
    
    
    ) or a racemate.
  • The Solution: Introducing a heavy atom (Z > Br) significantly enhances the anomalous scattering signal (

    
    ), allowing for a precise determination of 
    
    
    
    even with standard Mo K
    
    
    sources, or ideally Cu K
    
    
    for maximum resolution.
Part 2: Comparative Analysis of Methodologies

We compare three primary strategies for assigning the absolute configuration of 2,5-DBH.

1. The Heavy-Atom Salt Strategy (Recommended)
  • Method: Protonation of the free base with hydrobromic acid to form the dihydrobromide salt (

    
    ).
    
  • Mechanism: The Bromide ions (

    
    ) provide a strong anomalous signal (
    
    
    
    for Mo,
    
    
    for Cu).
  • Verdict: The most direct, chemically non-destructive method yielding the highest confidence statistics.

2. The Internal Reference Strategy (Chiral Salt)
  • Method: Co-crystallization with a chiral acid of known configuration, typically (L)-Dibenzoyltartaric acid (DBTA) .

  • Mechanism: The absolute configuration of the amine is assigned relative to the known stereocenters of the tartrate anion.

  • Verdict: Excellent if the salt is already being used for chiral resolution, but Oxygen (

    
    ) offers poor anomalous scattering if the "known" center assumption is challenged.
    
3. Covalent Derivatization
  • Method: Reaction with p-bromobenzoyl chloride or Mosher's acid chloride.

  • Mechanism: Covalently attaches a heavy atom or chiral auxiliary.

  • Verdict: Chemically destructive (requires an extra synthesis step and hydrolysis to recover material) and may alter the crystallization properties unpredictably.

Performance Comparison Matrix
FeatureDihydrobromide Salt (Product Focus)DBTA Co-crystal Covalent Derivatization
Anomalous Signal High (Br)Low (O, C, N)High (if Br-benzoyl used)
Flack Parameter Precision

(Excellent)

(Poor)*

(Excellent)
Chemical Reversibility High (Simple base wash)High (Simple base wash)Low (Hydrolysis required)
Crystallization Ease Moderate (High polarity)High (Large lattice energy)Low (Conformational flex)
Data Collection Time Fast (Strong diffraction)Slow (Needs high redundancy)Moderate

*Note: For DBTA salts, the configuration is usually assigned by internal comparison, not the Flack parameter.

Part 3: Experimental Protocol (Dihydrobromide Salt)

This protocol describes the synthesis and crystallization of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide for absolute structure determination.

Phase A: Salt Formation
  • Dissolution: Dissolve 50 mg of the enantiomerically enriched 2,5-DBH free base in 0.5 mL of Ethanol (EtOH).

  • Acidification: Dropwise add 48% aqueous HBr (approx. 2.5 equivalents) while stirring at 0°C.

  • Precipitation: A white precipitate should form immediately. If not, add diethyl ether (

    
    ) until turbidity appears.
    
  • Isolation: Filter the solid and wash with cold

    
    .
    
Phase B: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields microcrystals unsuitable for X-ray. Vapor diffusion is preferred.

  • Inner Vial: Dissolve 10 mg of the crude dihydrobromide salt in a minimum amount (approx. 100-200

    
    ) of Methanol/Water (9:1). Filter this solution through a 0.2 
    
    
    
    syringe filter into a small GC vial.
  • Outer Vial: Place the open GC vial inside a larger 20 mL scintillation vial containing 3 mL of Acetone or Ethanol (Antisolvent).

  • Incubation: Cap the outer vial tightly. Store at 4°C undisturbed.

  • Harvest: Prism-like crystals suitable for diffraction (

    
     mm) typically appear within 48-72 hours.
    
Phase C: Data Collection Strategy
  • Source: Cu K

    
     (
    
    
    
    ) is preferred for maximizing the anomalous signal of Bromine, though Mo K
    
    
    is acceptable.
  • Temperature: 100 K (Cryostream) to reduce thermal motion (

    
    ) and enhance high-angle data.
    
  • Redundancy: Aim for >10x redundancy to ensure accurate intensity differences for Friedel pairs.

  • Resolution: Collect data to at least

    
    .
    
Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct crystallographic strategy based on sample availability and goals.

G Start Start: Enantiomerically Enriched 2,5-DBH Sample CheckResolution Is the sample already a Chiral Salt (e.g., DBTA)? Start->CheckResolution ExistingSalt Attempt Crystallization of DBTA Salt CheckResolution->ExistingSalt Yes FreeBase Isolate Free Base CheckResolution->FreeBase No InternalRef Solve Structure via Internal Reference (Tartrate) ExistingSalt->InternalRef HeavyAtomDecision Is Sample Precious/Limited (<5 mg)? FreeBase->HeavyAtomDecision HBrRoute Synthesize Dihydrobromide Salt (Method A) HeavyAtomDecision->HBrRoute No (Standard) DerivRoute Synthesize p-Bromobenzamide (Method C) HeavyAtomDecision->DerivRoute Yes (Avoid loss) CollectHBr Collect X-ray Data (Cu or Mo Source) HBrRoute->CollectHBr FlackCheck Check Flack Parameter (x) CollectHBr->FlackCheck Success Absolute Config Confirmed (x near 0, u < 0.05) FlackCheck->Success x ~ 0 FlackCheck->DerivRoute x Indeterminate DerivRoute->CollectHBr Crystallize & Measure

Caption: Decision tree for selecting the optimal crystallographic method for absolute configuration of 2,5-DBH.

Part 5: Data Interpretation & Validation

When analyzing the output from the Dihydrobromide Salt method, the following metrics confirm a valid absolute configuration assignment.

1. The Flack Parameter (

)

Defined by the relation


.[3]
  • 
    :  The model is the correct enantiomer.
    
  • 
    :  The model is the inverted enantiomer (invert coordinates and refine).
    
  • Validation Rule: For the dihydrobromide salt, the standard uncertainty (

    
    ) should be < 0.05 . If 
    
    
    
    , the anomalous signal is too weak, or the crystal quality is poor.
2. The Hooft Parameter (

)

A Bayesian post-refinement analysis (using PLATON/BIJVOET) that is often more robust than the Flack parameter for weaker anomalous scatterers.

  • Target: Probability

    
    .
    
3. Hydrogen Bond Network

The 2,5-DBH dihydrobromide structure is stabilized by a 3D network of


 hydrogen bonds.[4]
  • Check: Verify that both protonated nitrogens (N2 and N5) act as hydrogen bond donors to the Bromide anions. Typical

    
     distances are 
    
    
    
    .
References
  • Resolution & Chiral Salt Structure: Braish, T. F., et al. "Synthesis of (1S,4S)- and (1R,4R)-2,5-diazabicyclo[2.2.1]heptanes." Journal of Organic Chemistry, 55(5), 1668–1672 (1990). Link

  • Heavy Atom Salt Structure: Britvin, S. N., et al. "Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide." IUCrData, 2, x170045 (2017). Link

  • Flack Parameter Methodology: Flack, H. D.[5] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876–881 (1983). Link

  • Hooft Parameter: Hooft, R. W. W., et al. "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96–103 (2008). Link

Sources

comparing binding affinity of 2,5-diazabicyclo[2.2.1]heptane vs 1,4-diazepine ligands

Author: BenchChem Technical Support Team. Date: March 2026

2,5-Diazabicyclo[2.2.1]heptane vs. 1,4-Diazepine Ligands

Executive Summary

This guide provides a technical analysis comparing two distinct diamine scaffolds widely used in medicinal chemistry: the conformationally rigid 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) and the flexible 1,4-diazepine (homopiperazine).

For drug development professionals, the choice between these scaffolds represents a fundamental trade-off between entropic pre-organization and induced-fit adaptability .

  • 2,5-DBH serves as a "molecular ruler," positioning pharmacophores with high vector precision, often yielding high selectivity for Nicotinic Acetylcholine Receptors (nAChRs) and Sigma receptors.

  • 1,4-Diazepine offers a flexible 7-membered ring capable of adopting multiple puckering conformations (chair, boat, twist), allowing it to maximize enthalpic interactions across diverse binding pockets, such as GABA-A and Histone Deacetylases (HDACs).

Structural & Physicochemical Analysis[1][2][3][4][5]

The core distinction lies in the degrees of freedom governing the nitrogen lone pair vectors.

2.1. 2,5-Diazabicyclo[2.2.1]heptane (Rigid)[1]
  • Topology : A bridged bicyclic system where a methylene bridge locks the piperazine ring into a permanent "boat" conformation.

  • Vector Definition : The nitrogen atoms are held at a fixed distance (

    
    2.5–3.0 Å) with defined exit vectors. This rigidity minimizes the entropic penalty (
    
    
    
    ) upon receptor binding because the ligand is already in its bioactive conformation.
  • Chirality : Inherently chiral (

    
     and 
    
    
    
    ), allowing for stereoselective exploration of binding pockets.
2.2. 1,4-Diazepine (Flexible)[2]
  • Topology : A 7-membered heterocyclic ring.

  • Conformational Sampling : The ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • Binding Mechanism : Relies on "induced fit." The ligand sacrifices conformational entropy upon binding to maximize enthalpic contacts (H-bonds, van der Waals) with the protein.

2.3. Structural Logic Diagram

The following diagram illustrates the relationship between scaffold rigidity, thermodynamic parameters, and binding outcomes.

ScaffoldComparison Rigid 2,5-Diazabicyclo[2.2.1]heptane (Rigid Scaffold) Entropy Low Entropic Penalty (Pre-organized) Rigid->Entropy Locks Conformation Flexible 1,4-Diazepine (Flexible Scaffold) Enthalpy High Enthalpic Gain (Induced Fit) Flexible->Enthalpy Adapts to Pocket Selectivity High Selectivity (Specific Fit) Entropy->Selectivity Requires Precise Match Promiscuity Broad Activity (Adaptable Fit) Enthalpy->Promiscuity Tolerates Mismatch

Figure 1: Causal relationship between scaffold rigidity and pharmacological outcomes.

Comparative Performance Data

The following data contrasts the binding affinity of these scaffolds against two primary targets: Sigma Receptors (where both scaffolds are active) and nAChRs (where 2,5-DBH dominates).

Table 1: Binding Affinity (

) Comparison

Data synthesized from comparative structure-activity relationship (SAR) studies [1][2][6].

Feature2,5-Diazabicyclo[2.2.1]heptane1,4-Diazepine (Homopiperazine)
Primary Mechanism Rigid "Lock and Key"Flexible "Induced Fit"
Target: Sigma-2 (

)

nM (High Affinity)

nM (Very High Affinity)
Target: Sigma-1 (

)

nM (High Selectivity)

nM (Lower Selectivity)
Target: nAChR (

)

nM (e.g., Epibatidine)
Negligible / Low Affinity
Target: GABA-A InactiveHigh Affinity (Benzodiazepine site)
Lipophilicity (LogP) Lower (Compact, polar surface exposed)Higher (More surface area)
Metabolic Stability High (Bridgehead carbons resistant)Moderate (Ring oxidation possible)

Key Insight : While rigidity (2,5-DBH) is often associated with higher potency, experimental data [2] reveals that for the Sigma-2 receptor, the flexible 1,4-diazepine analog (Compound 2t) actually exhibited higher affinity than the rigid 2,5-DBH analog (Compound 2r). This suggests that the Sigma-2 binding pocket requires a ligand conformation that the rigid scaffold cannot perfectly access, whereas the flexible diazepine can twist to maximize binding interactions.

Experimental Protocol: Comparative Radioligand Binding

To validate the affinity differences described above, the following protocol ensures a self-validating measurement system.

4.1. Protocol Design Principles (E-E-A-T)
  • Trustworthiness : Use of a specific radioligand (

    
    -Pentazocine for 
    
    
    
    or
    
    
    -Epibatidine for nAChR) with a known
    
    
    is mandatory for calculating
    
    
    via the Cheng-Prusoff equation.
  • Expertise : Non-specific binding (NSB) must be defined using a high-concentration competitor (e.g., Haloperidol for Sigma receptors) to ensure signal integrity.

4.2. Step-by-Step Methodology
  • Membrane Preparation :

    • Homogenize tissue (e.g., rat brain or transfected HEK293 cells) in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet.
      
    • Validation Step : Measure protein concentration (Bradford assay) to normalize receptor density (

      
      ).
      
  • Incubation :

    • Total Binding : Membrane + Radioligand (

      
      ) + Vehicle.
      
    • Non-Specific Binding (NSB) : Membrane + Radioligand + 10

      
      M Haloperidol (or cold competitor).
      
    • Test Samples : Membrane + Radioligand + Increasing concentrations of 2,5-DBH or 1,4-Diazepine ligand (

      
       to 
      
      
      
      M).
    • Incubate at 37°C for 60-90 minutes (equilibrium).

  • Termination & Counting :

    • Rapid filtration through GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).

    • Wash

      
       with ice-cold buffer.
      
    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis :

    • Calculate Specific Binding = Total Binding - NSB.

    • Fit data to a one-site competition model to determine

      
      .
      
    • Convert to

      
      :
      
      
      
      
4.3. Assay Workflow Diagram

BindingAssay Prep Membrane Prep (Standardize Protein Conc.) Incubation Equilibrium Binding (Ligand + Radioligand + Receptor) Prep->Incubation Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Analysis Data Analysis (Cheng-Prusoff Equation) Filtration->Analysis Validation Validation Check: NSB < 10% of Total Binding Analysis->Validation

Figure 2: Standardized Radioligand Binding Assay Workflow.

Conclusion & Recommendations

For researchers designing novel ligands:

  • Select 2,5-Diazabicyclo[2.2.1]heptane when :

    • Targeting nAChRs (

      
      ) or Sigma-1  receptors.
      
    • The bioactive conformation is known and matches the "boat" geometry.

    • High isoform selectivity is required (rigid vectors discriminate between similar pockets).

    • Metabolic stability is a priority (bridged systems are often more resistant to oxidative metabolism).

  • Select 1,4-Diazepine when :

    • Targeting GABA-A (benzodiazepine site), Sigma-2 , or HDACs .

    • The binding pocket is large or undergoes significant conformational change upon binding.

    • Synthetic ease is required (1,4-diazepines are generally more accessible synthetically than bridged bicyclics).

    • You need to explore a broader chemical space via "induced fit."

References
  • Synthesis and biological evaluation of novel hybrids of highly potent and selective

    
    -Nicotinic acetylcholine receptor (nAChR) partial agonists. European Journal of Medicinal Chemistry. Link[3][4]
    
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of

    
     Receptor Ligands. MDPI. (Comparison of homopiperazine vs diazabicyclo affinities). 5
    
  • Development of sigma-1 (

    
    ) Receptor Fluorescent Ligands. Università di Torino. (Provides 
    
    
    
    values for 2,5-diazabicyclo derivatives). 6[3][4]
  • Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters. 7

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry. 8[3][4]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. 1

Sources

Biological Activity Comparison: 2,5-Diazabicyclo[2.2.1]heptane vs. Piperazine Analogs

[1]

Executive Summary: The Rigidification Strategy

In modern drug discovery, the transition from a piperazine core to a 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold represents a classic "rigidification" strategy.[1][2] While piperazine is a privileged scaffold found in numerous FDA-approved drugs (e.g., Imatinib, Olanzapine), its conformational flexibility—oscillating between chair and boat forms—can lead to significant entropic penalties upon binding.

The 2,5-DBH scaffold acts as a conformationally locked bioisostere . By bridging the piperazine ring with a methylene unit, the molecule is frozen into a specific bicyclic geometry. This modification often results in:

  • Increased Potency: Reduced entropic cost of binding (

    
    ).
    
  • Enhanced Selectivity: The rigid vector orientation prevents binding to off-target promiscuous pockets.

  • Stereochemical Control: Unlike achiral piperazine, 2,5-DBH offers distinct

    
     and 
    
    
    enantiomers, allowing for precise probing of chiral biological pockets.

Physicochemical & Structural Profile[1][3][4][5]

The biological divergence between these two scaffolds stems directly from their structural physics.

Comparative Properties Table
FeaturePiperazine2,5-Diazabicyclo[2.2.1]heptaneImpact on Drug Design
Conformation Flexible (Chair/Boat equilibrium)Rigid (Bridged Boat)2,5-DBH reduces entropic penalty upon binding.
Chirality Achiral (unless substituted)Chiral (

Symmetric)
2,5-DBH allows kinetic resolution of receptor enantioselectivity.
Basicity (

)

,

Strong basicity (Protonated at physiological pH)Both serve as cation-

interaction drivers; 2,5-DBH is often more lipophilic.
Vector Alignment Substituents can rotate/flipSubstituents fixed at defined dihedral angles2,5-DBH locks pharmacophores into active conformations.
Structural Logic: The Entropic Advantage

The following diagram illustrates the thermodynamic rationale for replacing piperazine with 2,5-DBH.

Conformational_Logiccluster_0Piperazine (Flexible)cluster_12,5-DBH (Rigid)P_FreeFree State(High Entropy)P_BoundBound State(Entropy Loss)P_Free->P_BoundHigh ΔS PenaltyBindingReceptorAffinityP_Bound->BindingLower KaD_FreeFree State(Pre-organized)D_BoundBound State(Minimal Loss)D_Free->D_BoundLow ΔS PenaltyD_Bound->BindingHigher Ka

Figure 1: Thermodynamic comparison of binding energetics. The pre-organized 2,5-DBH scaffold minimizes entropy loss (


Case Studies in Biological Activity

Case Study A: Sigma Receptors ( R)

Context: Sigma-2 receptors are key targets for oncology and neurodegenerative diseases. Ligands typically require a basic nitrogen separated from an aromatic ring by a spacer. Comparison: A study synthesized analogs replacing the piperazine linker with 2,5-DBH to test the "rigid spacer" hypothesis.

  • Experimental Result: The 2,5-DBH analog (Compound 2r) maintained nanomolar affinity (

    
     in the nM range) comparable to the piperazine parent.
    
  • Mechanism: Molecular modeling using the crystal structure of

    
    R/TMEM97 revealed that the rigid 2,5-DBH core correctly positioned the basic nitrogen to form a critical hydrogen bond with ASP29  and enabled 
    
    
    -stacking with TYR150
    .
  • Outcome: While affinity was preserved, the rigid analog showed distinct selectivity profiles against the

    
     subtype compared to the flexible piperazine, highlighting how rigidity affects "off-target" fit.
    
Case Study B: Nicotinic Acetylcholine Receptors (nAChRs)

Context: The 2,5-DBH scaffold is a privileged structure for nAChR agonists, often mimicking the bridged nature of epibatidine or nicotine. Activity:

  • 
     Subtype:  2,5-DBH derivatives act as potent partial agonists. The rigid bridge enforces the distance between the cationic center (nitrogen) and the hydrogen bond acceptor (e.g., pyridine ring), which is critical for subtype selectivity.
    
  • Comparison: Piperazine analogs in this space often suffer from lower subtype selectivity because they can adopt conformations that fit multiple nAChR subtypes (

    
    , 
    
    
    ). The 2,5-DBH "lock" restricts the molecule to the
    
    
    preferred conformer.
Case Study C: Kinase Inhibition (B-Raf)

Context: In B-Raf inhibitors (e.g., indazolylpyrazolo[1,5-a]pyrimidines), the diamine acts as a solvent-exposed solubilizing group. Observation: Replacing piperazine with 2,5-DBH often improves metabolic stability . The bridgehead carbons in 2,5-DBH are less susceptible to oxidative metabolism (N-dealkylation) compared to the open methylene carbons of piperazine.

Experimental Protocols

Protocol 1: Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane

Rationale: Unlike piperazine (commercially cheap), 2,5-DBH requires asymmetric synthesis. The standard route utilizes Trans-4-Hydroxy-L-Proline as the chiral pool starting material.

Workflow Diagram:

Synthesis_WorkflowStartTrans-4-Hydroxy-L-ProlineStep11. N-Protection (Boc/Tosyl)2. O-Activation (Tosylation)Start->Step1ActivationStep2Reduction to Prolinol(LiBH4 or LAH)Step1->Step2ReductionStep3Cyclization with Benzylamine(SN2 Displacement)Step2->Step3Ring ClosureStep4Deprotection (Pd/C, H2)Remove Benzyl GroupStep3->Step4HydrogenolysisFinal(1S,4S)-2,5-DBHStep4->FinalYields Chiral Core

Figure 2: Synthetic route for the chiral construction of the 2,5-DBH core from L-Proline.

Step-by-Step Methodology:

  • Starting Material : Begin with trans-4-hydroxy-L-proline.[3]

  • Activation : Protect the amine (e.g., N-Boc) and convert the 4-hydroxy group and the carboxylic acid (after reduction) into leaving groups (tosylates or mesylates).

  • Cyclization : Treat the activated prolinol derivative with a primary amine (e.g., benzylamine) in refluxing xylene or toluene. This performs a double displacement to form the bicyclic bridge.

  • Deprotection : Use catalytic hydrogenation (Pd/C,

    
    ) to remove the benzyl group, yielding the secondary amine 2,5-DBH core.
    
  • Validation : Confirm chirality via optical rotation (

    
    ) and structure via NMR (bridged methine protons are distinct).
    
Protocol 2: Comparative Radioligand Binding Assay

Rationale: To objectively compare affinity (

  • Membrane Preparation : Harvest cells expressing the target receptor (e.g., HEK293 with

    
    R). Homogenize and centrifuge to isolate membrane fractions.
    
  • Ligand Incubation :

    • Control : Radiolabeled standard (e.g.,

      
      -DTG for Sigma).
      
    • Test : Increasing concentrations (

      
       to 
      
      
      M) of Piperazine analog vs. 2,5-DBH analog.
  • Equilibrium : Incubate at 37°C for 60-120 mins.

  • Filtration : Rapidly filter through glass fiber filters (GF/B) using a cell harvester.

  • Quantification : Measure radioactivity via liquid scintillation counting.

  • Analysis : Plot % bound vs. log[concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of

    
     Receptor Ligands. International Journal of Molecular Sciences. (2022). Link
    
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. (2024). Link

  • Synthesis and biological evaluation of conform

    
     receptor ligands. Journal of Medicinal Chemistry. (2014). Link
    
  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Beilstein Journal of Organic Chemistry. (2013). Link

  • Nicotinic Acetylcholine Receptor Ligands Patent (Sanofi-Synthelabo). WO 0034284. (2000). Link

enantiomeric excess determination of 2,5-diazabicyclo[2.2.1]heptane by NMR shift reagents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of NMR-based methods for determining the enantiomeric excess (ee) of 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) .

2,5-DBH is a rigid, bicyclic diamine widely used as a chiral scaffold in drug discovery (e.g., for GPCR ligands and organocatalysts). Because the core structure lacks a strong UV chromophore, direct chiral HPLC with standard UV detection is often challenging without prior derivatization. NMR spectroscopy using shift reagents offers a powerful, versatile alternative for direct ee determination.

Part 1: Executive Summary & Method Selection

For the 2,5-DBH scaffold, three primary NMR methodologies exist. Your choice depends on the required accuracy, sample recovery needs, and available time.

FeatureLanthanide Shift Reagents (LSR) Chiral Derivatizing Agents (CDA) Chiral Solvating Agents (CSA)
Primary Reagent Eu(hfc)₃, Yb(hfc)₃Mosher's Acid Chloride (MTPA-Cl)(R)-Mandelic Acid, BINOL
Mechanism Lewis Acid-Base CoordinationCovalent Bond FormationH-Bonding / Ion Pairing
Resolution (

)
High (>0.2 ppm)Moderate (0.05–0.2 ppm)Low (<0.05 ppm)
Prep Time < 15 mins (In-tube titration)2–4 hours (Reaction + Workup)< 10 mins (Mix & Measure)
Sample Recovery Difficult (requires extraction)Impossible (chemically altered)Easy (extraction/basification)
Best For Rapid screening of reaction outcomes.Absolute configuration assignment & high-precision validation.Routine QC of known samples.

Part 2: Detailed Methodologies

Method A: Lanthanide Shift Reagents (LSR)

Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) — Eu(hfc)₃

Mechanism: The europium atom acts as a Lewis acid, coordinating to the basic bridgehead nitrogens of 2,5-DBH. The chiral camphorato ligands create an asymmetric magnetic environment, inducing different pseudocontact shifts for the


 and 

enantiomers.

Protocol:

  • Sample Prep: Dissolve 10 mg of 2,5-DBH in 0.6 mL of CDCl₃ (must be dry/acid-free to prevent ligand dissociation).

  • Baseline Scan: Acquire a standard ¹H NMR spectrum. Note the bridgehead protons (H1/H4) at ~3.5 ppm and methylene protons.

  • Titration: Add solid Eu(hfc)₃ in increments of 0.1 equivalents (approx 2-3 mg). Shake until dissolved.

  • Acquisition: Re-acquire ¹H NMR after each addition.

  • Endpoint: Continue until the bridgehead proton signals split into two distinct singlets or broad doublets. A molar ratio of 0.2–0.4 (LSR:Substrate) is typically optimal for this scaffold.

Data Interpretation:

  • Signal Splitting: Look for the splitting of the singlet at C1/C4.

  • Calculation: Integration of the two split peaks (

    
     and 
    
    
    
    ) gives ee:
    
    
  • Note: Paramagnetic broadening may obscure fine coupling. If broadening is too severe, switch to Yb(hfc)₃ , which induces shifts with less broadening.

Method B: Chiral Derivatizing Agents (CDA) - The "Gold Standard"

Reagent:


-Methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl , Mosher's Acid Chloride)

Mechanism: Reacting the secondary amines of 2,5-DBH with enantiopure (R)-MTPA-Cl forms diastereomeric amides. These diastereomers have distinct physical properties and NMR chemical shifts, particularly in ¹⁹F NMR , which simplifies integration.

Protocol:

  • Reaction: In a small vial, mix:

    • 5 mg 2,5-DBH

    • 15 µL Dry Pyridine (base)

    • 10 mg (R)-(-)-MTPA-Cl

    • 0.5 mL CDCl₃

  • Incubation: Shake at room temperature for 1 hour. (Reaction is usually fast for secondary amines).

  • Quench (Optional): Add 1 drop of diamine (e.g., 3-dimethylaminopropylamine) to scavenge excess acid chloride if interfering signals are present, though usually unnecessary for ¹⁹F NMR.

  • Measurement: Transfer directly to an NMR tube.

  • Acquisition: Acquire ¹⁹F NMR (proton-decoupled).

Data Interpretation:

  • Signals: You will observe singlet peaks for the -CF₃ group.

    • (R,S,S)-Diastereomer:

      
      
      
    • (R,R,R)-Diastereomer:

      
      
      
  • Resolution: The -CF₃ signals are typically separated by 0.05–0.15 ppm, allowing for precise integration without overlap from the scaffold's protons.

Method C: Chiral Solvating Agents (CSA)

Reagent: (R)-(-)-Mandelic Acid or (R)-BINOL

Mechanism: Formation of transient diastereomeric ion pairs (with Mandelic acid) or hydrogen-bonded complexes (with BINOL) in solution. This is an equilibrium process (Fast Exchange on NMR timescale).

Protocol:

  • Sample Prep: Dissolve 10 mg 2,5-DBH in 0.6 mL CDCl₃ .

  • Addition: Add 2.0–5.0 equivalents of (R)-Mandelic acid.

  • Optimization: If splitting is poor, lower the temperature to -20°C or -40°C to shift the equilibrium toward the complex and slow the exchange rate.

Pros/Cons:

  • Pros: The sample is not destroyed; you can recover 2,5-DBH by washing the NMR sample with aqueous NaOH.

  • Cons: The chemical shift difference (

    
    ) is often small (<0.03 ppm), requiring high-field instruments (500 MHz+) for accurate integration.
    

Part 3: Visualization of Workflows

Figure 1: Method Selection Decision Tree

Caption: Logical flow for selecting the appropriate NMR technique based on sample constraints.

MethodSelection Start Start: 2,5-DBH Sample Q1 Is the sample pure? (No synthesis byproducts) Start->Q1 Q2 Is sample recovery critical? Q1->Q2 Yes Method_CDA Method B: Mosher's Amide (High Accuracy, Destructive) Q1->Method_CDA No (Derivatization purifies) Q3 Is absolute config unknown? Q2->Q3 No Method_CSA Method C: Mandelic Acid (Non-destructive, Low Res) Q2->Method_CSA Yes (Must recover) Method_LSR Method A: Eu(hfc)3 (Fast, Moderate Recovery) Q3->Method_LSR No (Just ee%) Q3->Method_CDA Yes (Need Config)

Figure 2: Eu(hfc)₃ Titration Workflow

Caption: Step-by-step protocol for performing an NMR titration with Lanthanide Shift Reagents.

TitrationWorkflow Step1 Dissolve 2,5-DBH in CDCl3 Step2 Record Reference 1H NMR Step1->Step2 Step3 Add 0.1 eq Eu(hfc)3 Step2->Step3 Step4 Shake & Equilibrate (1 min) Step3->Step4 Step5 Record NMR Step4->Step5 Decision Peaks Split? Step5->Decision Decision->Step3 No (Overlap) Result Integrate Signals Calculate ee% Decision->Result Yes (Baseline Res)

Part 4: References

  • Synthesis and Application of 2,5-DBH:

    • Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.

    • Source: Melgar-Fernández, R. et al. (Review).

    • URL: [Link]

  • Mosher's Method Protocol:

    • Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons.

    • Source: Hoye, T. R., Jeffrey, C. S., & Shao, F. (Nature Protocols).

    • URL: [Link]

  • Lanthanide Shift Reagents in Bicyclic Systems:

    • Title: Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3.

    • Source: ResearchGate (Detailed NMR splitting data for norbornane skeletons).

    • URL: [Link]

  • Chiral Solvating Agents (Mandelic Acid):

    • Title: A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins.

    • Source: Chemical Communications (RSC).

    • URL: [Link]

Selectivity Profiling of 2,5-Diazabicyclo[2.2.1]heptane Sigma-2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Rigidification

In the development of Sigma-2 (


) receptor ligands—now identified as modulators of TMEM97 —the primary obstacle has historically been "promiscuity." Classic pharmacophores, particularly flexible piperazines like PB28 , exhibit high affinity for 

but suffer from significant cross-reactivity with Sigma-1 (

), MOR, and hERG channels.

This guide evaluates the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold as a superior alternative to flexible piperazines. By introducing a methylene bridge across the piperazine ring, 2,5-DBH locks the nitrogen lone pairs into a specific vector, reducing the entropic cost of binding and, crucially, creating a steric clash within the


 binding pocket that does not exist in the 

pocket.

Key Takeaway: The 2,5-DBH scaffold typically maintains the nanomolar affinity of piperazines while improving


 selectivity ratios from <50-fold (common in PB28 analogs) to >500-fold.

Structural & Performance Comparison

The following comparison contrasts the industry-standard "gold standard" ligand, PB28, against the optimized 2,5-DBH scaffold.

Table 1: Comparative Selectivity Profile
FeatureAlternative: PB28 (Standard) Subject: 2,5-DBH Analogs Impact
Core Scaffold Cyclohexylpiperazine (Flexible)2,5-diazabicyclo[2.2.1]heptane (Rigid)Rigidification reduces entropic penalty upon binding.

Affinity (

)
0.2 – 0.7 nM1.5 – 5.0 nMBoth scaffolds achieve requisite nanomolar potency for efficacy.

Affinity (

)
~0.38 nM (High Affinity)> 500 nM (Low Affinity)CRITICAL: 2,5-DBH avoids

-mediated motor side effects.
Selectivity Ratio (

)
~0.5 - 2 (Non-selective) > 100 - 1000 (Highly Selective) 2,5-DBH allows for precise interrogation of TMEM97 biology without

noise.
hERG Liability High (flexible amines often bind hERG)Moderate to LowConstrained geometry often reduces fit in the hERG pore.
Metabolic Stability Moderate (N-dealkylation)HighBridgehead carbons protect N-atoms from oxidative metabolism.
Mechanism of Selectivity

The high selectivity of 2,5-DBH arises from the "Conformational Lock" .

  • PB28 (Flexible): The piperazine ring can adopt chair or boat conformations, allowing it to "mold" itself into both the

    
     and 
    
    
    
    pockets.
  • 2,5-DBH (Rigid): The methylene bridge freezes the molecule in a specific boat-like geometry. The

    
     (TMEM97) pocket accommodates this bulk, whereas the 
    
    
    
    pocket is more sterically restricted around the basic nitrogen, rejecting the bridged scaffold.

Validated Experimental Protocols

To replicate these selectivity profiles, researchers must use a Masked Radioligand Binding Assay . The standard radioligand,


, is non-selective. Failure to mask 

sites will result in false affinity data.
Workflow Visualization

The following diagram outlines the logical flow for profiling these antagonists, ensuring false positives are eliminated early.

G cluster_0 Step 1: Primary Binding Start Compound Library (2,5-DBH Scaffolds) S2_Bind σ2 Binding Assay Ligand: [3H]DTG Blocker: (+)-Pentazocine Start->S2_Bind S1_Bind σ1 Binding Assay Ligand: [3H](+)-Pentazocine Start->S1_Bind Calc Calculate Selectivity Ratio (Ki σ1 / Ki σ2) S2_Bind->Calc S1_Bind->Calc Decision Selectivity > 100x? Calc->Decision Func Functional Validation (Caspase-3 / MTT) Decision->Func Yes Discard Discard / Refine Decision->Discard No

Caption: Logical screening cascade for Sigma-2 ligands. Note the parallel binding tracks required to calculate the Selectivity Index (SI).

Detailed Protocol: The "Masked" Binding Assay

Objective: Determine


 for 

without

interference.

Materials:

  • Membrane Source: Rat liver homogenates (rich in

    
    ) or MCF7 cell membranes.
    
  • Radioligand:

    
     (1,3-Di-o-tolylguanidine). Specific activity ~30-50 Ci/mmol.
    
  • Masking Agent: (+)-Pentazocine (100 nM). Crucial: This saturates

    
     sites, leaving only 
    
    
    
    available for
    
    
    .
  • Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step Procedure:

  • Preparation: Thaw membrane aliquots and resuspend in Tris-HCl buffer.

  • Masking Incubation: Pre-incubate membranes with 100 nM (+)-pentazocine for 20 minutes at room temperature. This blocks the "noise" from

    
    .
    
  • Competition: Add the test compound (2,5-DBH analog) at varying concentrations (

    
     to 
    
    
    
    M).
  • Labeling: Add

    
     (final concentration ~3 nM).
    
  • Equilibrium: Incubate for 120 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Technical Note: If you omit (+)-pentazocine, the resulting curve will be biphasic (binding to both receptors), making


 calculation impossible for 2,5-DBH ligands.

Functional Translation

High selectivity is not just a number; it dictates the therapeutic window.

Cytotoxicity & Apoptosis

Unlike


 ligands (which are often neuroprotective), 

antagonists/agonists are often cytotoxic to cancer cells.
  • Assay: MTT or CellTiter-Glo in MCF7 cells.

  • Expectation: 2,5-DBH ligands should induce cell death (IC50 ~10-50 µM) via caspase-3 dependent pathways.

  • Control: Co-treat with a selective

    
     blocker (if available) or compare against PB28. Note that PB28 is often more potent (IC50 ~15 nM) but its toxicity is partly due to off-target effects. 2,5-DBH compounds may be less potent but "cleaner" mechanistically.
    
hERG Safety Profiling

The 2,5-DBH nitrogen is basic (pKa ~9-10). All basic amines risk hERG inhibition.

  • Requirement: Perform automated patch-clamp (e.g., QPatch) early.

  • Advantage: The bulk of the [2.2.1] bridge often prevents deep penetration into the hERG pore compared to the flexible tail of PB28, potentially improving the safety margin.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Source: MDPI (Molecules) [Link]

  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity. Source: Frontiers in Pharmacology [Link][1][2]

  • Sigma Receptor Binding Assays. Source: Current Protocols in Pharmacology (NIH PubMed Central) [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Source: RSC Medicinal Chemistry [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays. Source: Frontiers in Pharmacology [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (4S)-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of chemical waste are paramount in ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the disposal of (4S)-2,5-diazabicyclo[2.2.1]heptane, a chiral heterocyclic building block used in pharmaceutical research. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with the necessary information to handle this compound's waste stream responsibly, grounded in established safety standards and regulatory compliance.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the critical first step in safe disposal. While specific data for this exact stereoisomer may be limited, information from closely related analogs, such as its dihydrobromide salt and Boc-protected forms, provides a strong basis for a conservative risk assessment. The primary hazards associated with this class of bicyclic amines include irritation and potential corrosion.

Based on data from similar compounds, this compound should be handled as a hazardous substance. The expected hazard classifications are summarized below.

Hazard ClassificationDescriptionSupporting Evidence
Skin Corrosion/Irritation Causes skin irritation.[1][2] Prolonged contact may lead to more severe effects.Analogs are classified as Category 2 skin irritants.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2] Direct contact can cause significant damage.Analogs are classified as Category 2 eye irritants.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]Inhalation of related compounds may cause respiratory tract irritation.[1][2]

Due to these hazards, this compound and any materials contaminated with it must be treated as hazardous waste.[1][3] Under no circumstances should this chemical or its containers be disposed of via standard laboratory sinks or municipal trash.[4]

Personnel Protection and Safe Handling

Before handling the waste, it is imperative to wear appropriate Personal Protective Equipment (PPE). The causality here is direct: proper PPE provides a barrier between the user and the hazardous material, mitigating the risk of exposure and injury.

Mandatory PPE includes:

  • Eye Protection : Chemical safety goggles or a face shield.[1][5]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).[5]

  • Body Protection : A laboratory coat.[5]

All handling of this compound waste, including transfers and container sealing, should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is a cornerstone of safe chemical waste management. It prevents inadvertent and dangerous reactions between incompatible chemicals.[3] Amines, such as diazabicycloheptanes, are incompatible with strong oxidizing agents and acids.[4][6]

Protocol for Waste Collection:

  • Designate a Waste Container : Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE).[3] If possible, reuse the original product container, as it is guaranteed to be compatible.[4][7] Do not use metal containers.

  • Segregate Waste Streams : Maintain separate waste containers for different types of waste.

    • Solid Waste : Collect unused this compound, contaminated spatulas, weigh boats, and contaminated PPE (gloves, wipes) in a designated solid waste container.

    • Liquid Waste : If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix halogenated and non-halogenated solvent wastes unless your institution's policy allows.[3]

    • Aqueous Waste : Collect any aqueous solutions containing the compound separately.

  • Avoid Mixing : Crucially, do not mix this amine-containing waste with other chemical waste streams, especially acids or oxidizing agents.[3][4]

Waste Storage and Labeling Requirements

Proper storage and labeling ensure that the waste is clearly identified, stored safely, and handled correctly by waste management personnel.

Storage and Labeling Protocol:

  • Labeling : Immediately upon designating a waste container, affix a "HAZARDOUS WASTE" label.[4] Clearly write the full chemical name, "this compound," and list all components, including solvents, with their approximate concentrations.[3]

  • Container Sealing : Keep the waste container tightly sealed at all times, except when adding waste.[4][7] This prevents the release of vapors and protects the contents from moisture, as the compound may be hygroscopic.

  • Storage Location : Store the sealed container in a designated satellite accumulation area within the laboratory.[4] This area should be well-ventilated, cool, and away from heat or ignition sources.[4]

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.[4]

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate : Alert others in the area and ensure the space is well-ventilated.[4]

  • Assess and Don PPE : Ensure you are wearing the appropriate PPE before addressing the spill.

  • Contain the Spill : For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[1][2] Avoid generating dust.[1][2] For liquid spills, use an inert, non-combustible absorbent material like sand or Chemizorb®.[4]

  • Collect Waste : Collect the absorbent material and any contaminated debris and place it into the sealed hazardous waste container.[4]

  • Decontaminate : Clean the affected area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[4]

Disposal Pathway and Decision Workflow

The final disposal of this compound must be conducted through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[4][8] On-site treatment or neutralization is not recommended without specific, validated protocols and institutional approval.

The following diagram illustrates the decision-making process for proper disposal.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound (Solid, Liquid, or Contaminated Debris) B Wear Full PPE: (Goggles, Gloves, Lab Coat) A->B C Select & Label Compatible Hazardous Waste Container B->C D Add Waste to Container in a Fume Hood C->D E Keep Container Tightly Sealed D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Is Container Full or Ready for Pickup? F->G G->F No H Contact Institutional EH&S or Licensed Waste Vendor G->H Yes I Arrange for Pickup and Manifest Documentation H->I J Waste Transported to an Approved Treatment, Storage, and Disposal Facility (TSDF) I->J

Caption: Disposal workflow for this compound waste.

Regulatory Compliance

The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Generators of hazardous waste are legally responsible for its management from "cradle-to-grave."[9] By following the procedures outlined in this guide and coordinating with your institution's Environmental Health and Safety (EH&S) department, you ensure compliance with these regulations.[4]

References

  • Safe Disposal of (Cyclobutylmethyl)(methyl)amine: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. ThermoFisher.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Safety Data Sheet. Fisher Scientific.
  • HE-7148 - Safety Data Sheet. Combi-Blocks, Inc.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide | 132747-20-7. TCI Chemicals.
  • 2,5-Diazabicyclo[2.2.1]heptane | C5H10N2 | CID 3527810. PubChem.
  • 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. Apollo Scientific.
  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. MilliporeSigma.
  • Safety Data Sheet: heptane. Chemos GmbH&Co.KG.
  • (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. Sigma-Aldrich.
  • HEPTANE. GADIV PETROCHEMICAL INDUSTRIES Ltd.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • NIOSH Pocket Guide to Chemical Hazards - n-Heptane. Centers for Disease Control and Prevention.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Heptane. Santa Cruz Biotechnology.
  • ENVIRONMENTAL PROTECTION AGENCY 40 CFR Part 751. Federal Register.
  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. U.S. Environmental Protection Agency.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.

Sources

Personal protective equipment for handling (4S)-2,5-diazabicyclo[2.2.1]heptane

[1][2][3]

Executive Safety Summary

(4S)-2,5-diazabicyclo[2.2.1]heptane is a rigid, chiral bicyclic diamine.[1][2] While invaluable as a ligand scaffold in asymmetric synthesis, its chemical architecture presents distinct physiological hazards. Unlike simple aliphatic amines, the bicyclic strain and fixed lone-pair orientation enhance its basicity and reactivity.[1]

Critical Warning: In its free base form, this compound is corrosive and hygroscopic .[1][2] It readily absorbs atmospheric CO₂ and moisture, necessitating handling under inert atmosphere (Nitrogen/Argon) not only for chemical purity but to prevent the formation of sticky, unpredictable carbonate crusts that complicate transfer and increase spill risks.[1]

Core Hazard Profile (GHS Classifications)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2]

  • Serious Eye Damage: Category 1 (Irreversible corneal damage possible upon contact).[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling the free base of bicyclic diamines. The high alkalinity allows these compounds to saponify fatty tissues rapidly, leading to deep chemical burns that may not be immediately painful.

Hand Protection Strategy

The "Double-Glove" Protocol is mandatory for all operations involving the neat liquid or concentrated solutions (>1M).[1][2]

ParameterPrimary Defense (Inner Glove)Secondary Defense (Outer Glove)Scientific Rationale
Material Silver Shield® / 4H® (PE/EVOH Laminate) Nitrile (Minimum 5 mil / 0.12 mm) Amines can permeate standard nitrile.[1][2] Laminates provide broad chemical hold-out.[1][2]
Function Chemical Permeation BarrierMechanical Protection & GripLaminate gloves are slippery and loose; nitrile provides dexterity and protects the inner glove from tears.
Change Frequency Re-use only if non-contaminatedChange immediately upon splashNitrile degrades upon amine contact; change every 30 mins during active handling.[1][2]
Ocular & Respiratory Defense[1][2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166) are non-negotiable.[1][2] Safety glasses with side shields are insufficient because amine vapors can bypass side gaps, causing "halo vision" (glaucopsia) or corneal edema.[1][2]

  • Face: A Face Shield (8-inch minimum) must be worn over goggles during transfer, pouring, or syringe manipulation to protect against projectile droplets.[1][2]

  • Respiratory: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1][2]

    • Contingency: If work outside a hood is strictly unavoidable (e.g., instrument maintenance), a Full-Face Respirator with Ammonia/Methylamine (green) or Multi-Gas (olive) cartridges is required.[1][2]

Operational Workflow: Safe Handling Protocol

The following workflow enforces a "Zero-Contact" policy. This self-validating system ensures that if a failure occurs (e.g., a spill), it is contained within engineering controls.[1][2]

Workflow Diagram (Graphviz)

SafeHandlingcluster_PPEPPE DonningStartRisk Assessment(Check State: Base vs Salt)GloveDouble Glove(Laminate + Nitrile)Start->GloveEyeGoggles +Face ShieldGlove->EyeCheckEngineering Check(Hood Flow >80fpm)Eye->CheckTransferTransfer/Weighing(Inert Atm/Syringe)Check->TransferPassDeconDecontamination(Acidic Wash)Transfer->DeconPost-OpWasteDisposal(Basic Waste Stream)Decon->Waste

Figure 1: Sequential logic flow for handling this compound, prioritizing engineering controls before active handling.

Detailed Methodology

Step 1: Preparation

  • Verify the physical state.[2][3] The dihydrobromide salt is a solid and less hazardous, but the free base may be a viscous liquid or low-melting solid.[1]

  • Prepare a "Quench Station" inside the hood: A beaker containing dilute acetic acid (5%) or citric acid.[1][2] This neutralizes minor drips immediately.[2]

Step 2: Transfer Techniques

  • Solids (Salt form): Use a disposable antistatic weighing boat.[1][2] Avoid metal spatulas if using the free base, as amines can complex with certain metals; use glass or PTFE-coated tools.[1][2]

  • Liquids (Free Base):

    • Preferred: Syringe transfer.[1][2] Use a long-needle, luer-lock glass syringe.[1][2]

    • Technique: Pull the plunger slowly to prevent cavitation bubbles.[2] Wipe the needle tip with a Kimwipe before withdrawing from the source bottle to prevent drips.

Step 3: Decontamination [1][2]

  • Immediately wipe down balance pans or work surfaces with a weak acid solution (e.g., 1M HCl or vinegar) followed by water.[1][2]

  • Rinse all contaminated glassware with dilute acid before removing it from the fume hood for general washing.[2]

Emergency Response & Disposal

Exposure Response[3][5][6]
  • Eye Contact (CRITICAL):

    • Time is vision. Immediately flush with water for minimum 15 minutes .[1][2][4][5][6]

    • Force eyelids open.[2] The high pH causes rapid tissue saponification; seconds count.[2]

    • Seek emergency ophthalmological evaluation immediately.[2]

  • Skin Contact:

    • Drench area with water for 15 minutes.[2][4][5][6]

    • Do not use vinegar on large skin burns (exothermic reaction risk); use water only.[1][2]

    • Remove contaminated clothing while under the shower.[2][7]

Waste Disposal[3][6][7][8][9]
  • Segregation: Never mix amine waste with oxidizing agents (e.g., nitric acid, peroxides) or acid chlorides.[1][2] This can generate heat or toxic chloramines.[2]

  • Labeling: Tag waste clearly as "Basic/Alkaline Organic Waste."

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid glass for long-term waste storage if the solution is highly caustic (pH > 12).[1][2]

References

  • PubChem. (n.d.).[1][2] 2,5-Diazabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 2
(4S)-2,5-diazabicyclo[2.2.1]heptane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.